Ephrin-A2-selective ysa-peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H86N12O19S2 |
|---|---|
Molecular Weight |
1331.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H86N12O19S2/c1-31(2)47(58(88)71-22-10-14-45(71)55(85)63-38(20-24-92-5)50(80)62-37(19-23-91-4)51(81)68-43(30-74)59(89)90)69-54(84)42(29-73)67-52(82)39(27-46(76)77)64-56(86)44-13-9-21-70(44)57(87)40(26-34-15-17-35(75)18-16-34)65-48(78)32(3)61-53(83)41(28-72)66-49(79)36(60)25-33-11-7-6-8-12-33/h6-8,11-12,15-18,31-32,36-45,47,72-75H,9-10,13-14,19-30,60H2,1-5H3,(H,61,83)(H,62,80)(H,63,85)(H,64,86)(H,65,78)(H,66,79)(H,67,82)(H,68,81)(H,69,84)(H,76,77)(H,89,90)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1 |
InChI Key |
BWGIIXGEHCUBKA-DDDIPRDCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Ephrin-A2-Targeting YSA Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and application of the YSA peptide, a selective agonist of the Ephrin-A2 (EphA2) receptor. EphA2 is a receptor tyrosine kinase that is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. The YSA peptide, identified through phage display technology, has demonstrated significant potential in targeted cancer therapy, both as a standalone agent and as a targeting moiety for drug delivery systems. This document details the experimental methodologies employed in its discovery and characterization, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Discovery of the YSA Peptide via Phage Display
The YSA peptide, with the amino acid sequence YSAYPDSVPMMS, was identified from a phage display library screened against the extracellular domain of the EphA2 receptor.[1][2] Phage display is a powerful technique that allows for the screening of vast libraries of peptides to identify those with high affinity and specificity for a target molecule.[3][4] The process, known as biopanning, involves iterative rounds of binding, washing, elution, and amplification of phage clones displaying peptides that bind to the target of interest.[3][5] This methodology led to the isolation of the YSA peptide as a potent and selective binder of EphA2.[2]
Experimental Workflow: Phage Display Biopanning
Binding Affinity and Specificity of YSA Peptides
The binding of the YSA peptide and its derivatives to the EphA2 receptor has been quantified using various biochemical and biophysical techniques, primarily Enzyme-Linked Immunosorbent Assay (ELISA) and Isothermal Titration Calorimetry (ITC). These studies have confirmed the micromolar affinity of the parent YSA peptide, with subsequent modifications leading to derivatives with significantly improved, low nanomolar binding affinities.
Quantitative Binding Data
| Peptide/Derivative | Method | Binding Affinity (Kd/IC50) | Reference |
| YSA | ELISA | IC50 = 16.5 µM | [6] |
| YSA | ITC | Kd = 186 nM | [7] |
| 123B9 | ELISA | IC50 = 6.5 µM | [6] |
| 135G3 | ELISA | IC50 = 0.6 µM | [6] |
| 135G3 | ITC | Kd = 757 nM | [6] |
Experimental Protocols
This section outlines the general methodologies for the key experiments used in the discovery and characterization of the YSA peptide.
Phage Display Biopanning
Objective: To isolate peptides that bind to the EphA2 receptor from a combinatorial phage display library.
General Protocol:
-
Immobilization of Target: The extracellular domain of recombinant EphA2 is coated onto the wells of a microtiter plate.
-
Blocking: Non-specific binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) or non-fat dry milk.
-
Incubation: The phage display library is incubated in the coated wells to allow for binding of the phage-displayed peptides to the immobilized EphA2.
-
Washing: Unbound and weakly bound phages are removed by repeated washing steps with a buffered saline solution containing a mild detergent (e.g., PBST). The stringency of the washing can be increased in successive rounds of biopanning.
-
Elution: Specifically bound phages are eluted from the target protein, typically by using a low pH buffer or a competitive ligand.
-
Amplification: The eluted phages are used to infect a host strain of E. coli for amplification. The amplified phages are then used for subsequent rounds of biopanning.
-
Analysis: After several rounds of enrichment, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the binding peptides.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the binding affinity of the YSA peptide and its derivatives to the EphA2 receptor.
General Protocol:
-
Coating: Microtiter plates are coated with the recombinant EphA2 protein and incubated overnight at 4°C.[8][9]
-
Washing: The plates are washed with a wash buffer (e.g., PBST) to remove unbound protein.[8][9]
-
Blocking: The remaining protein-binding sites on the plates are blocked with a blocking buffer (e.g., BSA in PBST) for 1-2 hours at room temperature.[8][9]
-
Peptide Incubation: Serially diluted concentrations of the biotinylated YSA peptide are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: Unbound peptide is removed by washing.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 1 hour to bind to the biotinylated peptide.
-
Washing: Unbound enzyme conjugate is washed away.
-
Detection: A chromogenic substrate for HRP (e.g., TMB) is added to the wells. The color development is proportional to the amount of bound peptide.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is determined from the resulting dose-response curve.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the YSA peptide binding to EphA2, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
General Protocol:
-
Sample Preparation: The EphA2 protein and the YSA peptide are dialyzed against the same buffer to minimize heats of dilution.[10] The concentrations of both are accurately determined.
-
Instrument Setup: The ITC instrument is thoroughly cleaned, and the sample and reference cells are filled with the protein solution and dialysis buffer, respectively. The injection syringe is filled with the peptide solution.
-
Titration: A series of small, precise injections of the peptide solution into the protein solution in the sample cell is performed at a constant temperature.
-
Data Acquisition: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection, which is then plotted against the molar ratio of the peptide to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, ΔH, and n.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of YSA peptide-drug conjugates on cancer cells.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., PC3 prostate cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.[11]
-
Treatment: The cells are treated with various concentrations of the YSA peptide-drug conjugate or the free drug for a specified period (e.g., 48-72 hours).[11]
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[12] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[11][12]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of YSA peptide-drug conjugates in a preclinical animal model.
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., PC3 prostate cancer cells) are subcutaneously injected into immunodeficient mice.[13]
-
Tumor Growth: The tumors are allowed to grow to a palpable size. Tumor volume is regularly measured with calipers.
-
Treatment Administration: Once the tumors reach a predetermined size, the mice are randomly assigned to treatment groups and receive intravenous or intraperitoneal injections of the YSA peptide-drug conjugate, free drug, or a vehicle control.[14][15]
-
Monitoring: The tumor volume and body weight of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when the tumors in the control group reach a maximum allowable size. The tumors are then excised and weighed.
-
Biodistribution Studies (Optional): To assess the targeting efficiency of the YSA peptide conjugate, radiolabeled or fluorescently tagged conjugates can be administered, and the accumulation in the tumor and other organs can be quantified at different time points.
Ephrin-A2 Signaling Pathway and YSA Peptide Action
EphA2 signaling is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways that can have opposing effects on cancer progression. The binding of its natural ligand, ephrin-A1, or an agonistic peptide like YSA, typically induces EphA2 clustering, autophosphorylation, and internalization. This canonical signaling cascade often leads to tumor-suppressive effects, including inhibition of cell migration and proliferation. In contrast, in the absence of a ligand, overexpressed EphA2 can promote tumorigenesis through non-canonical pathways. The YSA peptide acts as an agonist, mimicking the effects of ephrin-A1 and promoting the tumor-suppressive canonical signaling pathway.[1][2]
EphA2 Signaling Diagram
Conclusion
The YSA peptide represents a significant advancement in the development of targeted therapies against EphA2-expressing cancers. Its discovery through phage display and subsequent characterization have provided a valuable tool for both basic research and preclinical drug development. The methodologies outlined in this guide, from initial screening to in vivo efficacy studies, highlight the comprehensive process required to validate a peptide-based therapeutic candidate. The quantitative data demonstrate the high affinity and specificity of YSA and its derivatives, while the understanding of its mechanism of action via the EphA2 signaling pathway provides a strong rationale for its continued investigation. Future work will likely focus on optimizing the pharmacokinetic properties of YSA-based therapeutics and their clinical translation for the treatment of a wide range of solid tumors.
References
- 1. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopanning of Phage Display Libraries [cellorigins.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. affbiotech.cn [affbiotech.cn]
- 8. ulab360.com [ulab360.com]
- 9. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
YSA Peptide and EphA2 Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and interaction between the YSA peptide and the Ephrin type-A receptor 2 (EphA2). Discovered through phage display, the YSA peptide and its derivatives have become crucial tools in cancer research and targeted drug delivery due to their specificity for EphA2, a receptor tyrosine kinase frequently overexpressed in various cancers.[1][2][3][4] This document outlines the quantitative binding data, detailed experimental methodologies, and the associated signaling pathways, offering a comprehensive resource for professionals in the field.
Quantitative Binding Affinity of YSA Peptide and Its Derivatives to EphA2
The original 12-amino-acid YSA peptide (YSAYPDSVPMMS) exhibits a modest binding affinity for the EphA2 receptor, typically in the micromolar range.[1][2] However, subsequent structure-guided engineering has led to the development of YSA derivatives with significantly improved, low nanomolar potency.[1][2] These modifications have been pivotal in enhancing the peptide's potential for therapeutic and diagnostic applications.[1]
Below is a summary of the binding affinities reported for the YSA peptide and several of its key derivatives.
| Peptide/Derivative | Sequence/Modification | Method | Dissociation Constant (Kd) | IC50 | Reference |
| YSA (original) | YSAYPDSVPMMS | ~ Micromolar | Low micromolar | [1][2][5] | |
| Biotinylated YSA | YSAYPDSVPMMS-GSGSK-biotin | SPR | ~200 nM | [5][6] | |
| YSA Derivative 19 | βA-WLA-YRPKam | ELISA | Low nanomolar | [1] | |
| YSA Derivative 22 | K-bioA-WLA-YRPKam | ITC | Low nanomolar | [1] | |
| Dimeric Peptides | Various configurations | ELISA | Subnanomolar | [7] | |
| CEMJ4 (cyclic) | 0.3 ± 0.2 µM | [8] | |||
| BCY18469 (bicyclic) | SPR | 1.93 ± 0.35 nM (human) | [9][10] |
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to quantify the binding affinity between the YSA peptide and the EphA2 receptor. The most common methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA)-based competition assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd) can be calculated.
Methodology:
-
Immobilization: The recombinant EphA2 ligand-binding domain (LBD) is typically immobilized on a sensor chip surface.[9][11] This can be achieved through methods like amine coupling or capture of a His-tagged protein on an NTA sensor chip.[9][11]
-
Analyte Injection: A solution containing the YSA peptide (analyte) at various concentrations is flowed over the sensor surface.
-
Measurement: The binding of the peptide to the immobilized EphA2 receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The dissociation constant (Kd) is then calculated as kd/ka.[11]
Workflow Diagram:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: A solution of the EphA2-LBD is placed in the sample cell of the calorimeter, and a solution of the YSA peptide is loaded into the injection syringe.
-
Titration: Small aliquots of the peptide solution are injected into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of peptide to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters, including the Kd.[1]
Workflow Diagram:
ELISA-Based Competition Assay
This assay measures the ability of the YSA peptide to compete with a labeled ligand (e.g., biotinylated ephrin-A1) for binding to the EphA2 receptor. The concentration of the peptide that inhibits 50% of the labeled ligand binding is the IC50 value, which is related to the binding affinity.
Methodology:
-
Coating: A microplate is coated with the recombinant EphA2-LBD.
-
Competition: A constant concentration of a labeled ephrin-A ligand is mixed with varying concentrations of the YSA peptide and added to the wells.
-
Incubation and Washing: The plate is incubated to allow binding, followed by washing to remove unbound reagents.
-
Detection: A substrate is added that reacts with the enzyme conjugated to the labeled ligand to produce a detectable signal.
-
Data Analysis: The signal is measured, and the IC50 value is determined by plotting the signal as a function of the YSA peptide concentration.
Workflow Diagram:
EphA2 Signaling Pathways Modulated by YSA Peptide
The YSA peptide binds to the ephrin-binding pocket of the EphA2 receptor, mimicking the natural ephrin-A ligands.[1][2] Depending on its specific structure, particularly C-terminal modifications, the YSA peptide can act as either an agonist, promoting receptor activation, or an antagonist, inhibiting it.[1][2]
Agonistic Action of YSA Peptide
Agonistic YSA derivatives promote the dimerization and oligomerization of EphA2 receptors.[1][2][6] This leads to autophosphorylation of tyrosine residues in the cytoplasmic domain of the receptor, initiating downstream signaling cascades.[1][6] One of the key consequences of EphA2 activation is the inhibition of the pro-tumorigenic AKT signaling pathway.[1]
Signaling Pathway Diagram (Agonist):
Antagonistic Action of YSA Peptide
In contrast, certain YSA derivatives can function as antagonists.[1] These peptides bind to the EphA2 receptor but do not induce the conformational changes necessary for receptor activation. By occupying the ephrin-binding pocket, they prevent the binding of natural ephrin-A ligands, thereby inhibiting ligand-induced EphA2 activation and downstream signaling.[1]
Logical Relationship Diagram (Antagonist):
Conclusion
The YSA peptide and its derivatives represent a versatile and potent class of molecules for targeting the EphA2 receptor. The ability to modulate their binding affinity from micromolar to nanomolar and to switch their function from agonistic to antagonistic provides a powerful toolkit for both fundamental research into EphA2 signaling and the development of novel cancer therapeutics and diagnostics. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this exciting area.
References
- 1. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel targeted system to deliver chemotherapeutic drugs to EphA2-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligands with different dimeric configurations potently activate the EphA2 receptor and reveal its potential for biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 177Lu-labeled EphA2-targeting cyclic peptide combined with an HPK1 inhibitor for synergistic anti-tumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. Development and preclinical characterization of a novel radiotheranostic EphA2-targeting bicyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and preclinical characterization of a novel radiotheranostic EphA2-targeting bicyclic peptide [thno.org]
The Structural Basis of YSA Peptide Selectivity for EphA2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural and molecular determinants governing the selective binding of the YSA peptide and its derivatives to the Ephrin type-A receptor 2 (EphA2). EphA2 is a receptor tyrosine kinase that is frequently overexpressed in various cancers, making it a prime target for therapeutic development. The YSA peptide, originally identified through phage display, has emerged as a key tool for selectively targeting EphA2. Understanding the precise nature of its interaction with the receptor is crucial for the rational design of more potent and specific EphA2-targeting agents.
Quantitative Analysis of Peptide-Receptor Interactions
The binding affinities of the YSA peptide and its engineered derivatives for the EphA2 ligand-binding domain (LBD) have been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and enzyme-linked immunosorbent assays (ELISAs). The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters for evaluating the potency and selectivity of these peptides.
Table 1: Binding Affinities of YSA and Derivative Peptides to EphA2
| Peptide Sequence/Name | Modification | Method | Affinity (Kd or IC50) | Reference |
| YSA (YSAYPDSVPMMS) | Unmodified | ELISA | IC50: 16.5 μM | [1] |
| ITC | Kd: 1.5 µM | [2] | ||
| SWL (SWLEPAYPIRIL) | Unmodified | ELISA | IC50: ~20 µM | [3] |
| YSA-GSGSK-bio | C-terminal biotinylation | Crystal Structure | - | [2] |
| 123B9 | Peptidomimetic | ELISA | IC50: 6.5 μM | [1] |
| 135G3 | Peptidomimetic | ELISA | IC50: 0.6 μM | [1] |
| ITC | Kd: 757 nM | [1] | ||
| K-bioA-WLA-YRPKam | N-terminal biotinylation, amidation | ITC | Kd: 0.4 nM | [2] |
| βA-WLA-YRPKam | N-terminal β-Alanine, amidation | ITC | Kd: 2.2 nM | [2] |
Note: This table summarizes key findings and is not exhaustive of all published data.
Structural Insights into YSA Peptide Selectivity
The high-resolution crystal structure of the YSA peptide in complex with the EphA2 LBD (PDB ID: 6NJZ) provides a detailed atomic-level view of the interactions that drive its binding and selectivity.[2][4] The YSA peptide binds to the ephrin-binding pocket of EphA2, mimicking the binding of its natural ephrin-A ligands.[2]
The selectivity of the YSA peptide is primarily attributed to a specific "ΩXXΩ" motif (where Ω is an aromatic residue and X is any residue) within its sequence, specifically the 'YSAY' segment at the N-terminus.[2] This motif is also present in the related SWL peptide and in the G-H loop of all ephrin-A ligands.[2] The first four amino acids of the YSA peptide closely overlap with residues Phe111–Phe114 in the G-H loop of ephrin-A1 when it is bound to EphA2.[2]
EphA2 Signaling Pathways and Peptide Modulation
EphA2 signaling is complex, with two main pathways: canonical (ligand-dependent) and non-canonical (ligand-independent). The YSA peptide and its derivatives can function as either agonists, mimicking the natural ligand to activate canonical signaling, or as antagonists, blocking it. The functional outcome can be influenced by modifications to the peptide, such as dimerization.[2]
Experimental Protocols
Detailed methodologies are critical for the replication and extension of findings. Below are protocols for key experiments used in the characterization of YSA peptide binding to EphA2.
Solid-Phase Peptide Synthesis (SPPS) of YSA Peptide
This protocol outlines the general steps for synthesizing the YSA peptide (YSAYPDSVPMMS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Protocol Details:
-
Resin Swelling: Start with a Rink Amide resin and swell it in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH for the C-terminus of YSA) with a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-Diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the YSA sequence.
-
Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification and Analysis: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide product by mass spectrometry.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Protocol Details:
-
Instrumentation: A MicroCal ITC200 or similar instrument is typically used.
-
Sample Preparation:
-
The EphA2 LBD is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
The peptide is dissolved in the final dialysis buffer to minimize heat of dilution effects.
-
-
Experimental Parameters (Example):
-
Cell: 20-50 µM EphA2 LBD
-
Syringe: 200-500 µM peptide
-
Temperature: 25°C
-
Injections: A series of small volume injections (e.g., 2 µL) of the peptide solution into the protein solution are performed.
-
-
Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. These values are then fit to a suitable binding model (e.g., one-site binding) to calculate the Kd, n, ΔH, and ΔS.
Cell-Based EphA2 Phosphorylation Assay
This assay measures the ability of a peptide to induce or inhibit EphA2 activation in a cellular context by detecting the phosphorylation of specific tyrosine residues.
Protocol Details:
-
Cell Culture: Human cell lines with high EphA2 expression (e.g., PC3 prostate cancer cells or HEK293 cells transiently overexpressing EphA2) are cultured to 70-80% confluency.
-
Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor tyrosine kinase activity.
-
Peptide Treatment: Cells are treated with varying concentrations of the YSA peptide or its derivatives for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional): EphA2 can be immunoprecipitated from the cell lysates using an anti-EphA2 antibody to enrich the protein.
-
Western Blotting: The cell lysates or immunoprecipitates are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EphA2 (e.g., anti-phospho-EphA2 Tyr588) and total EphA2 (as a loading control).
-
Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the relative level of EphA2 phosphorylation.
Conclusion
The selectivity of the YSA peptide for EphA2 is rooted in its ability to mimic the binding of the natural ephrin-A ligands within the receptor's ligand-binding pocket. The 'YSAY' motif is a critical determinant of this interaction. Structure-guided engineering of the YSA peptide has led to the development of derivatives with significantly improved, nanomolar binding affinities and the ability to function as either potent agonists or antagonists. The detailed structural and quantitative data, coupled with robust experimental protocols, provide a solid foundation for the continued development of YSA-based peptides as targeted therapeutics and diagnostic agents for EphA2-expressing cancers.
References
- 1. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targefrin: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel targeted system to deliver chemotherapeutic drugs to EphA2-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ephrin-A2 YSA-Peptide as an Ephrin-A1 Mimetic: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The EphA2 receptor tyrosine kinase is a pivotal protein in oncology, exhibiting a dual, context-dependent role in cancer progression. In its ligand-independent state, often characterized by phosphorylation at Serine 897 (S897), EphA2 promotes cell migration, invasion, and malignancy.[1][2][3] Conversely, canonical activation by its primary ligand, ephrin-A1, induces tyrosine autophosphorylation, leading to receptor degradation and tumor-suppressive signaling.[2][4][5] This dichotomy presents a unique therapeutic challenge and opportunity. The YSA peptide (sequence: YSAYPDSVPMMS), a 12-amino acid oligopeptide, has emerged as a potent and selective ephrin-A1 mimetic.[6][7] It selectively targets the EphA2 receptor, acting as an agonist to trigger the canonical, tumor-suppressive pathway, thereby offering a promising strategy for cancer therapy.[8][9] This document provides an in-depth technical overview of the YSA peptide, detailing its mechanism of action, the signaling pathways it modulates, quantitative binding and efficacy data, and comprehensive experimental protocols for its evaluation.
The YSA Peptide: A Selective EphA2 Agonist
The YSA peptide was identified through phage display screens as a ligand that selectively binds to the EphA2 receptor.[9] Along with a related peptide, SWL, YSA binds to the ligand-binding domain of EphA2, effectively competing with the natural ephrin-A1 ligand.[9][10]
Binding Affinity and Selectivity
The YSA peptide demonstrates a high-affinity and selective interaction with the EphA2 receptor. Structure-activity relationship studies have shown that only five of its twelve residues are critical for high-affinity binding, and a smaller 5-mer peptide can retain selectivity for EphA2.[8] This high degree of selectivity is crucial for therapeutic applications, minimizing off-target effects.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 186 nM | Not Specified in Source | [11] |
| IC₅₀ (Ephrin-A1 Competition) | ~1 µM | ELISA | [6] |
Table 1: Quantitative Binding Characteristics of YSA Peptide to EphA2 Receptor.
Mechanism of Action and Signaling Pathways
The YSA peptide functions as an ephrin-A1 mimetic by inducing the canonical, tumor-suppressive signaling cascade of the EphA2 receptor.[9] Its mechanism diverges significantly from the pro-tumorigenic, ligand-independent pathway.
EphA2 Signaling Dichotomy
The EphA2 receptor's function is a balance between two opposing signaling pathways:
-
Ligand-Independent (Non-Canonical) Pathway: In many cancers, EphA2 is overexpressed while its ligand, ephrin-A1, is downregulated.[4][5] This leads to ligand-independent signaling, characterized by S897 phosphorylation by kinases such as AKT and RSK.[1][5] This pathway promotes cancer cell migration, invasion, and chemoresistance.[1][3]
-
Ligand-Dependent (Canonical) Pathway: Binding of a ligand like ephrin-A1 or the YSA peptide induces receptor dimerization and clustering.[1][12] This triggers trans-autophosphorylation of key tyrosine residues in the cytoplasmic domain, activating the receptor's kinase activity and initiating downstream signaling that is generally tumor-suppressive.[5][13]
YSA-Mediated Activation
The primary mechanism by which the YSA peptide activates EphA2 involves the stabilization of receptor dimers.[1] EphA2 can form dimers on the cell surface even without a ligand, but these are less stable.[1] YSA binding is hypothesized to cause an allosteric conformational change that strengthens the dimer interface, promoting robust trans-autophosphorylation on tyrosine residues (e.g., Y588, Y587, Y593).[1][2][14] This activation mimics the natural ligand and shifts the signaling balance away from the pro-tumorigenic S897 phosphorylation.[1]
Downstream Effects
Upon activation by YSA, EphA2 triggers signaling cascades that counter oncogenic pathways. Key downstream effects include:
-
Inhibition of PI3K/Akt Pathway: YSA-induced EphA2 activation leads to the inhibition of serum-induced phosphorylation of Akt, a critical mediator of cell survival and proliferation.[15][16]
-
Inhibition of Ras/MAPK Pathway: The peptide also suppresses the phosphorylation of Erk1/Erk2 MAP kinases, which are central to oncogenic signaling.[16][17]
-
Decreased Cell Migration and Invasion: By promoting the canonical pathway and inhibiting pro-migratory signals, YSA effectively reduces cancer cell migration and invasion.[1][3]
| Effect | Observation | Cell Line(s) | Reference |
| EphA2 Phosphorylation | Increase in Tyrosine phosphorylation | PC3, HEK293 | [8][13] |
| EphA2 Phosphorylation | Decrease in Serine 897 phosphorylation | Not specified | [1] |
| Downstream Signaling | Inhibition of Akt phosphorylation | PC3 | [8][16] |
| Downstream Signaling | Inhibition of Erk1/Erk2 phosphorylation | PC3 | [16] |
| Cellular Function | Decreased cell migration | Not specified | [1] |
| In Vivo Efficacy | Inhibition of tumor growth | A549 (in combination therapy) | [18] |
Table 2: Summary of Functional Effects of YSA Peptide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the YSA peptide as an EphA2 agonist.
Receptor-Ligand Binding Assay (Competition ELISA)
This protocol determines the ability of the YSA peptide to compete with ephrin-A1 for binding to the EphA2 receptor.[19][20]
-
Plate Coating: Dilute recombinant human EphA2-Fc protein to 2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS) to each well. Incubate for 2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the YSA peptide (competitor) in Binding Buffer (e.g., 1% BSA in PBS).
-
Prepare a fixed, sub-saturating concentration of biotinylated ephrin-A1-Fc in Binding Buffer.
-
Wash the blocked plate three times.
-
Add 50 µL of the YSA peptide dilutions and 50 µL of the biotinylated ephrin-A1-Fc to the appropriate wells. Include controls with no competitor (maximum binding) and no biotinylated ligand (background).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of streptavidin-HRP diluted in Binding Buffer to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of a TMB substrate solution and incubate in the dark until sufficient color develops (10-20 minutes).
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the logarithm of the YSA peptide concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
EphA2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of YSA peptide on the phosphorylation status of EphA2 (Tyrosine and Serine 897) and downstream targets like Akt.[1][3]
-
Cell Culture and Treatment:
-
Culture EphA2-expressing cancer cells (e.g., PC3, A549) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat cells with various concentrations of YSA peptide (e.g., 0.1 to 100 µM) for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 150-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in Blocking Buffer. Use antibodies specific for:
-
Phospho-EphA2 (pan-Tyrosine)
-
Phospho-EphA2 (Ser897)
-
Total EphA2
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. Quantify band intensity using densitometry software.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of the YSA peptide on the migratory potential of cancer cells.[1][3]
-
Cell Seeding: Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
Scratch Formation: Create a uniform, straight "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace with fresh, low-serum medium containing the YSA peptide at the desired concentration or a vehicle control.
-
Imaging: Immediately acquire an image of the scratch at time 0 using a microscope with a camera. Place the plate back in the incubator.
-
Time-Course Analysis: Acquire images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at several points for each image. Calculate the percentage of wound closure at each time point relative to time 0. Compare the migration rate between YSA-treated and control groups.
In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of the YSA peptide in an animal model.[3][18]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ EphA2-positive cancer cells (e.g., A549), resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly by measuring tumor dimensions with calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer the YSA peptide via a suitable route (e.g., intraperitoneal or intravenous injection). The dose and schedule will need to be optimized (e.g., 10 mg/kg, daily or every other day). The peptide may be formulated in liposomes or nanoparticles to improve stability and delivery.[18]
-
Control Group: Administer a vehicle control (e.g., saline) following the same schedule.
-
-
Monitoring: Monitor tumor volume and mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: Euthanize the mice when tumors in the control group reach a predetermined size or after a set treatment period (e.g., 21-28 days).
-
Excise the tumors, weigh them, and photograph them.
-
Process a portion of the tumor for histopathological analysis (e.g., H&E staining) or immunohistochemistry (IHC) to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Flash-freeze a portion of the tumor for subsequent Western blot analysis to confirm target engagement (e.g., changes in EphA2 phosphorylation).
-
Therapeutic Potential and Future Directions
The YSA peptide's ability to selectively activate the tumor-suppressive arm of EphA2 signaling makes it a highly attractive candidate for cancer therapy.[8] Beyond its direct agonistic effects, its selectivity for an overexpressed tumor antigen allows it to be used as a targeting moiety. YSA has been successfully used to deliver nanoparticles, siRNAs, and chemotherapeutics directly to EphA2-expressing tumor cells, enhancing therapeutic efficacy while potentially reducing systemic toxicity.[5][10][18] Future research will likely focus on improving the peptide's pharmacokinetic properties, such as its in vivo half-life and stability, and developing more potent dimeric or multimeric versions to enhance receptor clustering and activation.[13]
Conclusion
The Ephrin-A2 YSA-peptide is a well-characterized ephrin-A1 mimetic that selectively binds and activates the EphA2 receptor. By stabilizing EphA2 dimers and inducing canonical tyrosine phosphorylation, it effectively suppresses the pro-oncogenic, ligand-independent signaling pathway.[1] Its demonstrated ability to inhibit key downstream effectors like Akt and Erk, reduce cell migration, and serve as a targeting agent underscores its significant potential in the development of novel cancer therapeutics.[5][8][16] The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers seeking to explore and harness the therapeutic capabilities of this promising peptide.
References
- 1. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ephrin-A1/EPHA2 signaling axis regulates glutamine metabolism in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ephrin mimetic peptide that selectively targets the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aptagen.com [aptagen.com]
- 12. Approaches to Manipulate Ephrin-A:EphA Forward Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Functional Analysis of Phosphorylated Tyrosine Residues within EphA2 Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Combination Approach of YSA Peptide Anchored Docetaxel Stealth Liposomes with Oral Antifibrotic Agent for the Treatment of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
Delving into the Core: An In-depth Technical Guide to the Downstream Signaling Pathways Activated by the YSA Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YSA peptide (YSAYPDSVPMMS) is a synthetic 12-amino acid peptide that has garnered significant attention in cancer research due to its high specificity and affinity for the EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family.[1] EphA2 is frequently overexpressed in a variety of cancers, and its activation state can paradoxically lead to either tumor suppression or progression, making it a critical target for therapeutic intervention. The YSA peptide and its derivatives have been shown to modulate EphA2 signaling, primarily by acting as an agonist that promotes a shift from pro-oncogenic non-canonical signaling to tumor-suppressive canonical signaling. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by the YSA peptide, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
YSA Peptide-Mediated Activation of EphA2 Signaling
The YSA peptide binds to the ligand-binding domain of the EphA2 receptor, mimicking the action of its natural ligand, ephrin-A1.[2] This binding event induces a conformational change in the receptor, leading to its dimerization or oligomerization, which is a prerequisite for the activation of its intrinsic kinase domain.[3][4]
Quantitative Effects of YSA Peptide on EphA2 Phosphorylation and Cell Migration
Binding of the YSA peptide to EphA2 initiates a cascade of intracellular signaling events by promoting the autophosphorylation of specific tyrosine residues in the juxtamembrane and kinase domains of the receptor. This is in contrast to the ligand-independent, pro-tumorigenic state of EphA2, which is often characterized by phosphorylation at Serine 897 (S897). The YSA peptide has been shown to reverse this phosphorylation pattern, thereby promoting a tumor-suppressive phenotype.
| Parameter | Cell Line | YSA Peptide Concentration | Duration of Treatment | Observed Effect | Reference |
| EphA2 Tyrosine Phosphorylation | HEK293T | 6 µM | 10 minutes | ~40% increase | [4] |
| EphA2 Serine 897 (S897) Phosphorylation | HEK293T | 6 µM | 10 minutes | ~35-40% decrease | [4] |
| Cell Migration | HEK293T | Not specified | Not specified | ~25% suppression | [4] |
Downstream Signaling Pathways
The activation of EphA2 by the YSA peptide triggers a switch between two major signaling paradigms: the canonical (ephrin-dependent) and non-canonical (ephrin-independent) pathways. The YSA peptide favors the activation of the canonical pathway, which is generally associated with tumor suppression.
Canonical EphA2 Signaling Pathway
Upon YSA peptide binding and subsequent receptor dimerization and tyrosine autophosphorylation, the canonical EphA2 signaling pathway is initiated. This pathway has been shown to inhibit key pro-survival and proliferative signaling cascades.
References
- 1. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of YSA Peptide in EphA2 Receptor Dimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is a critical regulator of diverse physiological processes. Its dysregulation, particularly its overexpression in numerous cancers, has established it as a significant therapeutic target. EphA2 exhibits a dual role, functioning as both a tumor suppressor and a promoter, contingent on its activation state. In a ligand-independent state, it promotes malignancy, whereas ligand-induced activation triggers tumor-suppressive pathways. The YSA peptide, a 12-amino acid mimetic of the natural ligand ephrin-A1, selectively binds to EphA2. This guide provides an in-depth examination of the molecular mechanisms through which the YSA peptide modulates EphA2 function, with a core focus on its role in receptor dimerization and the subsequent downstream signaling cascades.
Introduction: The Dichotomous Nature of the EphA2 Receptor
The EphA2 receptor is a transmembrane protein that, like other RTKs, possesses an extracellular ligand-binding domain, a transmembrane segment, and an intracellular kinase domain.[1][2] In normal epithelial tissues, EphA2 is typically localized at cell-cell junctions and, upon binding its cognate ephrin-A ligands (e.g., ephrin-A1) on adjacent cells, becomes activated.[2][3] This canonical, ligand-dependent activation leads to tyrosine autophosphorylation of the receptor, initiating downstream signaling that suppresses cell proliferation and migration.[4]
However, in many cancer types, EphA2 is overexpressed and functions in a ligand-independent, pro-oncogenic manner.[5][6][7] This state is characterized by low tyrosine phosphorylation and high phosphorylation on Serine 897 (Ser897), which promotes cancer cell migration, invasiveness, and resistance to therapy.[1][5] The ability to switch EphA2 from its pro-tumorigenic to a tumor-suppressive state is a key strategy in cancer therapeutics.
The YSA Peptide: An EphA2-Specific Agonist
The YSA peptide (sequence: Tyr-Ser-Ala-Tyr-Pro-Asp-Ser-Val-Pro-Met-Met-Ser) is a mimetic of ephrin-A1, identified through phage display for its high affinity and selective binding to the ligand-binding domain of EphA2.[8][9][10][11][12] It binds to the same hydrophobic pocket on EphA2 as the G-H loop of ephrin-A1.[13][14][15] Unlike ephrin ligands which can be promiscuous, YSA exhibits high selectivity for EphA2, making it an excellent candidate for targeted therapies.[8]
YSA Peptide's Core Mechanism: Stabilization of EphA2 Dimers
Dimerization is a prerequisite for the activation of most receptor tyrosine kinases.[1] While it was traditionally thought that ligand binding induces dimerization, evidence shows that EphA2 can form pre-existing, unliganded dimers on the cell surface.[1] The YSA peptide's primary mechanism of action is not to induce dimerization from monomers, but to bind to and stabilize these existing EphA2 dimers.[1]
This stabilization is an allosteric effect; YSA binding to the ligand-binding domain causes conformational changes that are propagated to the dimer interface, strengthening the receptor-receptor interaction.[1] This increased stability is crucial for initiating the kinase-dependent, tumor-suppressive signaling cascade. While YSA primarily promotes the assembly of dimers, it does not appear to induce the formation of higher-order oligomers.[16]
Quantitative Data Summary
The interaction between the YSA peptide and the EphA2 receptor, and the resulting impact on dimerization, has been quantified through various biophysical and cellular assays.
| Parameter | Value | Method | Significance | Reference |
| Binding Affinity (Kd) | 186 nM | Not specified | Demonstrates a strong interaction between YSA and EphA2. | [17] |
| EC₅₀ for Tyr588 Phosphorylation | Low micromolar range | Western Blot | Concentration of YSA peptide required to achieve 50% of the maximal EphA2 activation. | [13] |
| Change in Dimerization Free Energy (ΔΔG) | -0.7 ± 0.3 kcal/mole | FSI-FRET | Quantifies the increased stability of the EphA2 dimer upon YSA binding. A negative value indicates stabilization. | [1] |
Downstream Signaling Consequences of YSA-Induced Dimerization
By stabilizing the EphA2 dimer, the YSA peptide effectively acts as an agonist, mimicking the effects of ephrin-A1 and switching the receptor's signaling output from pro-oncogenic to anti-tumorigenic.[1][8]
| Feature | Unliganded / Ligand-Independent EphA2 | YSA-Bound EphA2 |
| Dimer State | Unstable, transient dimers | Stabilized dimers |
| Tyrosine Phosphorylation | Low | Increased (e.g., on Tyr588, an indicator of activation) |
| Serine 897 Phosphorylation | High | Decreased |
| Downstream Pathways | Activation of Akt and ERK pathways | Inhibition of Akt and ERK pathways |
| Cellular Outcome | Increased cell migration, invasion, anoikis resistance | Decreased cell migration, tumor suppression |
This signaling switch is the cornerstone of the YSA peptide's therapeutic potential. The YSA-induced stabilization leads to the proximity of the intracellular kinase domains, facilitating trans-autophosphorylation on key tyrosine residues.[1] This event initiates a canonical, tumor-suppressive signaling cascade while simultaneously leading to the dephosphorylation of Ser897, thereby shutting down the non-canonical, pro-oncogenic pathway.[1]
Visualizing the Molecular Pathways and Workflows
Signaling Pathways
Caption: EphA2 signaling pathways: unliganded vs. YSA-bound states.
Experimental Workflow
Caption: Workflow for Co-Immunoprecipitation and Western Blot analysis.
Experimental Protocols: Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol details a standard method to demonstrate YSA-induced changes in EphA2 phosphorylation.
Objective: To immunoprecipitate EphA2 from cell lysates treated with YSA peptide and analyze its phosphorylation status.
Materials:
-
EphA2-expressing cancer cell line (e.g., PC3 prostate cancer cells).
-
Cell culture reagents.
-
YSA peptide.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitor cocktails).
-
Anti-EphA2 antibody (for immunoprecipitation).
-
Protein A/G magnetic beads or agarose (B213101) slurry.
-
Primary antibodies for Western Blot (e.g., anti-p-Tyr, anti-p-Ser897-EphA2, anti-EphA2).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western Blotting equipment and reagents.
Methodology:
-
Cell Culture and Treatment:
-
Plate EphA2-expressing cells and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Treat cells with the desired concentration of YSA peptide (e.g., 50 µM) for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Reserve a small aliquot (20-50 µL) as the "input" control.
-
-
Immunoprecipitation (IP):
-
To the remaining clarified lysate, add 2-4 µg of the anti-EphA2 IP antibody.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted IP samples and the "input" controls onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Probe the membrane with primary antibodies against total EphA2, phospho-tyrosine, and phospho-Ser897.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Therapeutic Implications
The YSA peptide serves as a powerful molecular tool and a promising therapeutic agent by exploiting the natural dimerization propensity of the EphA2 receptor. By binding to and stabilizing EphA2 dimers, YSA acts as a functional agonist, effectively converting the receptor's signaling from a pro-oncogenic to a tumor-suppressive state.[1][8] This is achieved by promoting tyrosine autophosphorylation and inhibiting the Ser897 phosphorylation that drives malignancy.[1] The high specificity of YSA for EphA2 makes it an ideal candidate for targeted drug delivery, where it can be conjugated to nanoparticles or cytotoxic agents to selectively target and treat EphA2-overexpressing tumors, thereby increasing therapeutic efficacy and reducing systemic toxicity.[10][18] Further research into optimizing the potency and in vivo stability of YSA and its derivatives continues to be a promising frontier in the development of novel cancer therapies.[14][19]
References
- 1. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 8. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. YSA amide - SB PEPTIDE [sb-peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. aptagen.com [aptagen.com]
- 18. mdpi.com [mdpi.com]
- 19. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of the EphA2-Targeting YSA-Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The EphA2 receptor tyrosine kinase is a critical regulator of cellular processes and its dysregulation is frequently associated with various cancers, making it a prominent target for therapeutic development.[1][2][3] The YSA peptide (YSAYPDSVPMMS), a 12-amino acid molecule identified through phage display, selectively binds to the EphA2 receptor, mimicking the action of its natural ephrin-A ligands.[2][4][5][6] This mimicry allows the YSA peptide to function as an agonist, inducing receptor activation and downstream signaling, or as an antagonist by competing with endogenous ligands.[4][7][8] Its ability to modulate EphA2 activity makes it an invaluable tool for cancer research and a promising candidate for targeted drug delivery.[3][5][7][9] This technical guide provides a comprehensive overview of the in-vitro characterization of the Ephrin-A2 YSA-peptide, detailing its binding kinetics, functional effects on cellular signaling, and the experimental protocols required for its evaluation.
Core Interaction: YSA-Peptide and the EphA2 Receptor
The YSA peptide specifically targets the ligand-binding domain (LBD) of the EphA2 receptor.[2] Structural studies have revealed that it occupies the same hydrophobic pocket on the EphA2 LBD that the native ephrin-A ligands bind to.[4][8][10] This direct competition is the basis for its function as a modulator of EphA2 signaling. The initial four amino acids of the YSA peptide (YSAY) are particularly critical for this interaction, conforming to a conserved motif found in ephrin-A ligands.[4] Depending on its C-terminal modifications and experimental context, the YSA peptide can either trigger or block receptor activation.[4][11]
Quantitative Data: Binding Affinity Analysis
The original YSA peptide exhibits a binding affinity for EphA2 in the micromolar range.[1][8] However, subsequent structure-guided modifications have led to the development of YSA derivatives with significantly improved, low-nanomolar potency.[1][4] This enhancement is critical for developing effective therapeutic and diagnostic agents. The following table summarizes key quantitative data for the YSA peptide and some of its derivatives.
| Peptide/Derivative | Assay Method | Binding Affinity (IC50 / Kd) | Reference |
| YSA (YSAYPDSVPMMS) | ELISA | ~1 µM (IC50) | [8] |
| YSA (YSAYPDSVPMMS) | Displacement Assay | 16.5 µM (IC50) | [1][12] |
| Biotinylated YSA | ELISA | ~200 nM (Kd) | [5] |
| 123B9 (YSA derivative) | Displacement Assay | 6.5 µM (IC50) | [1][12] |
| 135G3 (Novel Agonist) | ITC | 420 nM (Kd) | [1] |
| K-bioA-WLA-YRPKam | ITC | 2.6 nM (Kd) | [4] |
| Targefrin (YSA derivative) | ITC | 21 nM (Kd) | [13] |
Experimental Protocols
Binding Affinity Characterization
Protocol 1: Competitive ELISA for Binding Inhibition
This assay quantifies the ability of the YSA peptide to compete with a natural ligand (e.g., ephrin-A1 or ephrin-A5) for binding to the EphA2 receptor.
-
Plate Coating: Coat a 96-well high-binding microplate with 1-2 µg/mL of recombinant EphA2-Fc protein in PBS overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites with blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Competition Reaction: Add serial dilutions of the YSA peptide (or its derivatives) to the wells. Immediately add a constant, sub-saturating concentration of a labeled ephrin-A ligand (e.g., ephrin-A1-Fc or ephrin-A5-AP).
-
Incubation: Incubate for 2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate thoroughly (3-5 times) with wash buffer to remove unbound reagents.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-Fc or streptavidin-HRP for biotinylated ligands). Incubate for 1 hour.
-
Substrate Addition: After a final wash, add a suitable chromogenic substrate (e.g., TMB). Stop the reaction with stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Plot the absorbance against the logarithm of the peptide concentration and fit a dose-response curve to calculate the IC50 value.
References
- 1. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel targeted system to deliver chemotherapeutic drugs to EphA2-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Approaches to Manipulate Ephrin-A:EphA Forward Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
The Biological Function of Ephrin-A2-Selective YSA-Peptide: A Technical Guide for Researchers
An In-depth Examination of a Promising Therapeutic Targeting Agent
The Ephrin type-A receptor 2 (EphA2) has emerged as a critical target in cancer therapy due to its frequent overexpression in a wide array of malignancies and its association with poor prognosis.[1] The YSA peptide, a dodecapeptide with the sequence Tyr-Ser-Ala-Tyr-Pro-Asp-Ser-Val-Pro-Met-Met-Ser, is a selective ligand for EphA2, demonstrating significant potential in both diagnostics and targeted therapeutics.[2][3] This technical guide provides a comprehensive overview of the biological function of the Ephrin-A2-selective YSA-peptide, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.
Mechanism of Action: A Dual Agonist and Targeting Moiety
The YSA peptide functions as an EphA2 agonist, mimicking the effects of its natural ligand, ephrin-A1.[2][4] It selectively binds to the ligand-binding domain of the EphA2 receptor, competing with endogenous ephrins.[2][5] This interaction triggers a cascade of intracellular events, modulating key signaling pathways involved in cancer progression.
Ligand-Dependent Signaling Activation: Upon binding to EphA2, the YSA peptide induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[5][6] This activation of the canonical EphA2 signaling pathway can lead to anti-tumorigenic effects by inhibiting oncogenic signaling cascades such as the PI3 kinase-Akt and Ras-MAP kinase pathways.[4]
Modulation of Non-Canonical Signaling: In the absence of ligand binding, EphA2 can promote cancer cell malignancy through a "non-canonical" pathway characterized by high phosphorylation of Serine 897 (Ser897) and low tyrosine phosphorylation.[5] The YSA peptide has been shown to counteract this pro-tumorigenic signaling by stabilizing the EphA2 dimer, which leads to an increase in tyrosine phosphorylation and a decrease in Ser897 phosphorylation.[5] This shift from pro-migratory, ligand-independent signaling to a ligand-activated, anti-migratory state is a key aspect of its therapeutic potential.[5]
Targeted Delivery Vehicle: Beyond its direct signaling effects, the YSA peptide's high affinity and selectivity for EphA2 make it an excellent targeting agent for delivering therapeutic payloads to cancer cells.[7][8] By conjugating YSA to nanoparticles, liposomes, or cytotoxic drugs, researchers can enhance the specific delivery of these agents to EphA2-overexpressing tumors, thereby increasing their efficacy and reducing off-target toxicity.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the this compound, providing a comparative overview of its binding affinity, inhibitory concentrations, and effects on cellular processes.
| Parameter | Value | Cell Line/System | Method | Reference |
| IC50 (Ephrin Binding Inhibition) | ~1 µM | ELISA | ELISA | [4] |
| Binding Stoichiometry (YSA:EphA2) | 1:1 | - | Isothermal Titration Calorimetry (ITC) | [5] |
| Apparent Kd (YSA-PTX to EphA2 Fc) | Normalized to 1 (relative to YSA-PTX) | - | ELISA | [10] |
Table 1: Binding Affinity and Inhibition Data
| Parameter | Observation | Cell Line | Assay | Reference |
| Cell Migration Inhibition | ~25% reduction | HEK293T cells | Transwell migration assay | [5] |
| Cellular Uptake of YSA-coated Liposomes | ~2-fold higher than non-coated liposomes | A549 lung cancer cells | Flow Cytometry | [7] |
| In Vivo Tumor Weight Reduction (YDPL + telmisartan) | 4.8-fold lower than DPL, 3.8-fold lower than YDPL | A549 orthotopic lung tumor xenografts | In vivo efficacy study | [9] |
Table 2: In Vitro and In Vivo Efficacy Data
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a foundation for researchers to replicate and build upon these findings.
EphA2 Binding and Competition Assays (ELISA)
Objective: To determine the binding affinity of the YSA peptide to EphA2 and its ability to compete with the natural ligand, ephrin-A1.
Protocol:
-
Coat 96-well ELISA plates with recombinant EphA2-Fc fusion protein overnight at 4°C.
-
Wash the plates with a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
For competition assays, pre-incubate a constant concentration of biotinylated ephrin-A1 with varying concentrations of the YSA peptide for 1 hour at room temperature.
-
Add the peptide/ephrin-A1 mixtures or varying concentrations of biotinylated YSA peptide alone to the EphA2-coated wells and incubate for 2 hours at room temperature.
-
Wash the plates extensively.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plates and add a suitable HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.[4]
Western Blotting for EphA2 Phosphorylation
Objective: To assess the effect of the YSA peptide on EphA2 tyrosine and serine phosphorylation.
Protocol:
-
Culture cells (e.g., HEK293T cells overexpressing EphA2) to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat the cells with the YSA peptide at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EphA2 (Tyr772), phospho-EphA2 (Ser897), and total EphA2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to total EphA2 levels.[5]
Cell Migration Assay (Transwell)
Objective: To evaluate the impact of the YSA peptide on cancer cell migration.
Protocol:
-
Seed cells (e.g., HEK293T cells) in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the YSA peptide at the desired concentration to the upper chamber.
-
Incubate the plate for a period sufficient for cell migration to occur (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).
-
Elute the dye and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Compare the migration of YSA-treated cells to untreated controls.[5]
In Vivo Tumor Xenograft Studies
Objective: To assess the anti-tumor efficacy of YSA-conjugated therapeutics in a living organism.
Protocol:
-
Implant cancer cells (e.g., A549 human lung adenocarcinoma cells) subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, free drug, non-targeted nanocarrier, YSA-targeted nanocarrier).
-
Administer the treatments intravenously or intraperitoneally according to a predetermined schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).[7][9]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways modulated by the YSA-peptide and a typical experimental workflow for evaluating its efficacy.
Caption: EphA2 signaling modulation by the YSA-peptide.
Caption: Experimental workflow for YSA-targeted drug delivery.
Conclusion and Future Directions
The this compound represents a versatile and potent tool in the development of targeted cancer therapies. Its ability to act as both a direct modulator of EphA2 signaling and a highly specific targeting moiety provides a dual mechanism for combating cancer. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this promising peptide.
Future research should focus on optimizing the pharmacokinetic properties of YSA-based therapeutics to enhance their in vivo stability and circulation time.[11][12] Furthermore, exploring combinatorial approaches, where YSA-targeted therapies are used in conjunction with other anti-cancer agents, could lead to synergistic effects and overcome mechanisms of drug resistance.[9] The continued investigation of the intricate signaling networks modulated by EphA2 and the YSA-peptide will undoubtedly unveil new avenues for the development of more effective and personalized cancer treatments.
References
- 1. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy of receptor tyrosine kinase EphA2 autophosphorylation increases with EphA2 oligomer size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Approach of YSA Peptide Anchored Docetaxel Stealth Liposomes with Oral Antifibrotic Agent for the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combination Approach of YSA Peptide Anchored Docetaxel Stealth Liposomes with Oral Antifibrotic Agent for the Treatment of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Peptide-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing YSA Peptide to Interrogate EphA2 Function in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is a critical player in various physiological processes.[1] In the context of oncology, EphA2 presents a functional paradox. Its overexpression in numerous solid tumors, including breast, lung, prostate, and pancreatic cancers, is often correlated with increased malignancy and poor prognosis.[2][3] This pro-tumorigenic activity is typically associated with a ligand-independent, non-canonical signaling pathway, characterized by phosphorylation of EphA2 at the serine 897 residue (S897) by kinases such as AKT and RSK.[4][5][6] This pathway promotes cancer cell migration, invasion, and survival.[4][7]
Conversely, the canonical, ligand-dependent pathway, initiated by the binding of its natural ligand ephrin-A1, triggers tyrosine autophosphorylation of the receptor.[4] This activation of EphA2's intrinsic kinase activity can suppress oncogenic signaling pathways like RAS-ERK and AKT-mTORC1, thereby inhibiting cell proliferation and motility.[8][9]
The YSA peptide (sequence: YSAYPDSVPMMS) is a 12-amino acid mimetic of ephrin-A1, identified through phage display.[8][10][11] It selectively binds to the ligand-binding domain of EphA2 with high affinity, acting as an agonist to stimulate the tumor-suppressive canonical signaling pathway.[9][12][13] This property makes the YSA peptide an invaluable tool for studying EphA2 function in cancer cells and a promising candidate for targeted cancer therapies.[13][14] YSA can be used to investigate the switch between pro- and anti-tumorigenic signaling and to specifically deliver therapeutic payloads to EphA2-overexpressing cancer cells.[4][15]
These application notes provide detailed protocols for utilizing the YSA peptide to study EphA2 function in cancer cell lines, including assays for cell viability, migration, and signaling pathway modulation.
Data Presentation: Quantitative Analysis of YSA Peptide Activity
The following tables summarize key quantitative data from studies on the YSA peptide, providing a comparative overview of its binding affinity and functional effects in various cancer cell models.
Table 1: YSA Peptide Binding Affinity for EphA2
| Peptide Variant | Method | Cell Line/System | Reported KD / IC50 | Reference |
| YSA (biotinylated) | ELISA | PC3 (Prostate Cancer) | KD of ~200 nM; IC50 in low micromolar range | [15] |
| YSA | Not Specified | EphA2 Receptor | KD of 186 nM | [16] |
| YSA-GSGSK-bio | Dose-response (Tyr588 phosphorylation) | PC3 (Prostate Cancer) | EC50 in low micromolar range | [8] |
| YSA derivatives | Isothermal Titration Calorimetry (ITC) | In vitro | Low nanomolar affinity | [8] |
Table 2: Functional Effects of YSA Peptide on Cancer Cells
| Assay | Cell Line | Treatment | Observation | Quantitative Effect | Reference |
| Cell Migration | HEK293T (EphA2-WT) | YSA peptide | Suppression of migratory ability | ~25% reduction (p < 0.05) | [17] |
| Cell Viability | PC3 (Prostate Cancer) | YSA-Paclitaxel (YSA-PTX) conjugate | Induction of cell death | Effective at low nanomolar concentrations | [15] |
| Cellular Uptake | A549 (Lung Cancer) | YSA-coated liposomes (YC6PL) vs. non-coated (C6PL) | Enhanced cellular uptake | ~2-fold higher geo (B1589965) mean fluorescent intensity | [10] |
| Tumor Growth (in vivo) | Orthotopic Lung Tumor Xenograft (A549) | YSA-Docetaxel Liposomes (YDPL) + Telmisartan | Reduced tumor weight | 3.8-fold lower than YDPL alone | [18] |
| Cytotoxicity | Malignant Mesothelioma Cells | YSA-Paclitaxel Nanoparticles (YSA-PTX NP) | Increased cytotoxicity compared to free PTX | ~30-40% better cytotoxicity with 90% less PTX (24h) | [11] |
Signaling Pathways and Experimental Workflow
The YSA peptide modulates EphA2 signaling, promoting the anti-tumorigenic canonical pathway. The diagrams below illustrate these pathways and a general workflow for studying the effects of the YSA peptide.
Caption: EphA2 signaling pathways modulated by YSA peptide.
Caption: General experimental workflow for YSA peptide studies.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the function of the YSA peptide on EphA2 in cancer cells. These protocols are synthesized from common laboratory practices and methodologies described in the cited literature.
Protocol 1: EphA2 Phosphorylation Assay via Western Blotting
This protocol determines the ability of the YSA peptide to induce canonical signaling by measuring the tyrosine phosphorylation of EphA2.
Materials:
-
EphA2-expressing cancer cells (e.g., PC3, A549, MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free medium
-
YSA peptide (H-YSAYPDSVPMMS-NH2)
-
Scrambled control peptide (e.g., DYP-PTX used as a control conjugate)[15]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies:
-
Rabbit anti-phospho-EphA2 (Tyr588)
-
Rabbit anti-phospho-EphA2 (Ser897)
-
Mouse anti-total EphA2
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Starvation:
-
Plate cancer cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells by replacing the growth medium with serum-free medium for 12-24 hours. This reduces basal receptor activation.
-
-
Peptide Treatment:
-
Prepare fresh solutions of YSA peptide and scrambled control peptide in serum-free medium at various concentrations (e.g., 1, 5, 10, 25 µM).
-
Treat the starved cells with the peptide solutions for a specified time (e.g., 15, 30, 60 minutes). A time-course experiment is recommended for initial characterization.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EphA2 Tyr588, anti-p-EphA2 Ser897, anti-total EphA2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for β-actin as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated EphA2 signal to the total EphA2 signal. A successful agonistic effect of YSA should show an increase in p-Tyr588 and a decrease in p-Ser897.[17]
-
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of YSA peptide (or its drug conjugates) on cancer cell viability.
Materials:
-
EphA2-expressing cancer cells
-
96-well cell culture plates
-
YSA peptide or YSA-drug conjugate (e.g., YSA-Paclitaxel)[15]
-
Control drug (e.g., free Paclitaxel)
-
Scrambled peptide-drug conjugate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the YSA peptide, YSA-drug conjugate, control drug, and scrambled conjugate in culture medium.
-
Replace the medium in the wells with 100 µL of the treatment solutions. Include untreated wells as a control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance_treated / Absorbance_untreated) * 100
-
-
Plot the percentage of viability against the drug/peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Transwell Cell Migration Assay
This protocol measures the effect of the YSA peptide on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
EphA2-expressing cancer cells
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
YSA peptide and scrambled control peptide
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency and then serum-starve for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 105 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (10% FBS) to the lower chamber of the 24-well plate.
-
In the serum-free cell suspension, add the YSA peptide or scrambled peptide at the desired concentration (e.g., 10 µM).
-
Add 200 µL of the cell suspension (containing the peptide) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 12-24 hours, cell-line dependent).
-
-
Cell Removal and Fixation:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 20 minutes.
-
-
Staining and Visualization:
-
Wash the inserts with PBS.
-
Stain the cells by immersing the insert in Crystal Violet solution for 15 minutes.
-
Wash the inserts again with water and allow them to air dry.
-
Image the migrated cells using a microscope.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view (e.g., 5 fields per insert).
-
Calculate the average number of migrated cells per field.
-
Compare the migration in YSA-treated groups to the control groups. A reduction in cell count indicates inhibition of migration.[17]
-
Protocol 4: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the efficacy of YSA-conjugated therapeutics in a mouse model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Animal Care and Use Committee.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
EphA2-expressing cancer cells (e.g., A549, PC3)
-
Matrigel (optional, for subcutaneous injection)
-
YSA-drug conjugate (e.g., YSA-Docetaxel Liposomes)[18]
-
Vehicle control and unconjugated drug control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, possibly mixed 1:1 with Matrigel.
-
Subcutaneously inject 1-5 x 106 cells into the flank of each mouse.[19]
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice into treatment groups (e.g., Vehicle, Free Drug, Scrambled Peptide-Drug, YSA-Drug).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Administer the treatments according to a predetermined schedule (e.g., intravenous or intraperitoneal injection twice a week). Dosages will depend on the specific drug conjugate and pre-clinical toxicology data.[18]
-
-
Monitoring:
-
Monitor tumor volume and body weight of the mice throughout the study. Body weight is an indicator of systemic toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumors can be further processed for immunohistochemistry (e.g., for EphA2 expression, proliferation markers like Ki-67) or Western blotting.
-
-
Data Analysis:
-
Compare the average tumor growth, final tumor volume, and final tumor weight between the different treatment groups. Statistical significance can be determined using appropriate tests (e.g., ANOVA, t-test). A significant reduction in tumor size in the YSA-drug conjugate group compared to controls indicates targeted therapeutic efficacy.[15][18]
-
References
- 1. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patterns of EphA2 protein expression in primary and metastatic pancreatic carcinoma and correlation with genetic status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Approach of YSA Peptide Anchored Docetaxel Stealth Liposomes with Oral Antifibrotic Agent for the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. YSA amide - SB PEPTIDE [sb-peptide.com]
- 14. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel targeted system to deliver chemotherapeutic drugs to EphA2-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aptagen.com [aptagen.com]
- 17. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination Approach of YSA Peptide Anchored Docetaxel Stealth Liposomes with Oral Antifibrotic Agent for the Treatment of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YSA Peptide Treatment of Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro use of the YSA peptide (YSAYPDSVPMMS), a selective agonist for the Ephrin type-A receptor 2 (EphA2). The YSA peptide mimics the endogenous ligand ephrin-A1, inducing EphA2 phosphorylation and subsequent downstream signaling cascades. Due to the frequent overexpression of EphA2 in various cancer cell lines, the YSA peptide is a valuable tool for studying EphA2-mediated signaling and for the targeted delivery of therapeutic agents.
Mechanism of Action
The YSA peptide selectively binds to the ligand-binding domain of the EphA2 receptor.[1] This interaction stabilizes EphA2 dimers, leading to autophosphorylation of tyrosine residues within the intracellular kinase domain.[2] Phosphorylated EphA2 then serves as a docking site for various signaling proteins, initiating downstream pathways that can influence cell migration, proliferation, and survival. Notably, YSA-induced EphA2 activation has been shown to inhibit pro-tumorigenic signaling by decreasing phosphorylation of Serine 897, a residue associated with increased cell migration and invasiveness.[2]
Data Presentation
The following tables summarize quantitative data for YSA peptide treatment of cultured cells based on published literature. These values should be considered as a starting point, and optimal conditions may vary depending on the specific cell line and experimental setup.
Table 1: YSA Peptide Binding Affinity and Efficacy
| Parameter | Value | Cell Line / System | Reference |
| Dissociation Constant (Kd) | ~200 nM (biotinylated) | Surface Plasmon Resonance | [2] |
| Dissociation Constant (Kd) | 186 nM | Not Specified | [3] |
| IC50 (ephrin binding inhibition) | ~1 µM | ELISA | [4] |
| IC50 (in vitro displacement assay) | 16.5 µM | Not Specified | [5] |
Table 2: Recommended Concentration Ranges and Incubation Times for In Vitro Assays
| Assay | YSA Peptide Concentration | Incubation Time | Cell Line Example(s) | Reference(s) |
| EphA2 Phosphorylation | 10 - 100 µM | 15 - 30 minutes | PC3, HEK293 | [1][6] |
| Cell Migration Assay | 10 - 50 µM | 4 - 24 hours | HEK293T | [2] |
| Cell Viability / Proliferation | 1 - 100 µM | 24 - 72 hours | Various Cancer Cell Lines | [7] |
| Apoptosis Induction | 10 - 50 µM | 24 - 48 hours | Cancer Cell Lines | [8][9] |
| Cellular Uptake (of YSA-conjugated nanoparticles) | Varies with nanoparticle formulation | 1 - 24 hours | A549, PC3 | [7][10] |
Table 3: Commonly Used Cell Lines for YSA Peptide Studies
| Cell Line | Cancer Type | EphA2 Expression Level | Reference(s) |
| PC3 | Prostate Cancer | High | [1][7] |
| SKOV3 | Ovarian Cancer | High | [3] |
| EG | Ovarian Cancer | High | [3] |
| 222 | Ovarian Cancer | High | [3] |
| KLE | Endometrial Cancer | High | [1] |
| RL95-2 | Endometrial Cancer | High | [1] |
| A549 | Lung Cancer | High | [10] |
| HIO-180 | Non-transformed Ovarian | Low / Absent | [3] |
| A2780-PAR | Ovarian Cancer | Low / Absent | [3] |
| Ishikawa | Endometrial Cancer | Low | [1] |
Experimental Protocols
Preparation of YSA Peptide Stock Solution
Materials:
-
YSA Peptide (lyophilized powder)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
For hydrophobic peptides, Dimethyl sulfoxide (B87167) (DMSO) may be required.
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized YSA peptide to ensure the powder is at the bottom.
-
To prepare a 1 mM stock solution, reconstitute the peptide in an appropriate volume of sterile water or PBS. If the peptide has low aqueous solubility, it can first be dissolved in a small amount of DMSO, and then brought to the final volume with sterile water or PBS. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[11]
-
Vortex gently to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Western Blot Analysis of EphA2 Phosphorylation
Materials:
-
Cultured cells expressing EphA2
-
YSA peptide stock solution
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-EphA2 (Tyr588 or other relevant phosphosites), anti-total EphA2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Treat the cells with the desired concentration of YSA peptide for the specified time (e.g., 15-30 minutes). Include an untreated control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EphA2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To analyze total EphA2 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Cell Viability Assay (MTT Assay)
Materials:
-
Cultured cells
-
YSA peptide stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Protocol:
-
Seed cells into a 96-well plate at a density that will not lead to overconfluency during the experiment. Allow the cells to adhere overnight.
-
Prepare serial dilutions of the YSA peptide in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of YSA peptide. Include a vehicle control (medium with the same concentration of DMSO or buffer as the highest peptide concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cultured cells
-
YSA peptide stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of YSA peptide for the specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with ice-cold PBS and centrifuge to pellet the cells.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: YSA peptide-induced EphA2 signaling pathway.
Caption: General experimental workflow for YSA peptide treatment.
References
- 1. Frontiers | Blocking of EphA2 on Endometrial Tumor Cells Reduces Susceptibility to Vδ1 Gamma-Delta T-Cell-Mediated Killing [frontiersin.org]
- 2. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EPHA2 | Cancer Genetics Web [cancer-genetics.org]
- 5. A novel pH-dependent membrane peptide that binds to EphA2 and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protein Kinase C Phosphorylates the EphA2 Receptor on Serine 892 in the Regulatory Linker Connecting the Kinase and SAM Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Approach of YSA Peptide Anchored Docetaxel Stealth Liposomes with Oral Antifibrotic Agent for the Treatment of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ephrin-A2 Targeted Drug Delivery Using YSA-Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Ephrin-A2 (EphA2) targeting YSA-peptide for the development of targeted drug delivery systems. EphA2 is a receptor tyrosine kinase that is overexpressed in a wide variety of cancers, making it an attractive target for selective drug delivery. The 12-amino acid YSA peptide (sequence: YSAYPDSVPMMS) mimics the natural ligand of EphA2, ephrin-A1, and has been shown to bind to EphA2 with high affinity, subsequently internalizing into the cell.[1][2][3] This characteristic makes it an ideal candidate for delivering therapeutic payloads directly to cancer cells while minimizing off-target effects.
These notes include detailed protocols for the synthesis of the YSA-peptide, its conjugation to nanoparticles, and in vitro and in vivo methods for evaluating the efficacy of the resulting drug delivery system. Additionally, quantitative data on peptide binding and delivery efficiency are presented in tabular format for easy reference.
Quantitative Data Summary
The following tables summarize key quantitative data for the YSA-peptide and its derivatives in the context of EphA2 targeting.
Table 1: Binding Affinity of YSA-Peptide and Analogs to Human EphA2
| Peptide/Conjugate | Sequence | Binding Affinity (Kd) | Measurement Method | Reference |
| YSA | YSAYPDSVPMMS | ~200 nM | ELISA | [1] |
| Biotinylated YSA | YSAYPDSVPMMS-K(Biotin) | 187 ± 7 nM | Not Specified | [4] |
| YSA-PTX | YSA-Paclitaxel | High Affinity (Qualitative) | ELISA | [1] |
| 135G3 | Optimized YSA Analog | 757 nM | Isothermal Titration Calorimetry | [5] |
| K-bioA-WLA-YRPKam | Optimized YSA Analog | Low Nanomolar | ELISA | [6] |
Table 2: Cellular Uptake and In Vivo Efficacy of YSA-Peptide Targeted Systems
| Delivery System | Cell Line / Animal Model | Outcome Measure | Result | Reference |
| YSA-functionalized gold nanorods | PC3 (Prostate Cancer) | Cellular Uptake | 60%–470% increased uptake compared to control | [4] |
| YSA-functionalized PLGA nanoparticles | Bleomycin-treated HUVECs | Cellular Uptake | ~2-fold increase in uptake | [7] |
| YSA-functionalized PLGA nanoparticles | Bleomycin-induced lung injury mouse model | Nanoparticle Accumulation in Lungs | 4.7-fold increase in accumulation | [7] |
| YSA-Paclitaxel | Prostate Cancer Xenograft Model | Tumor Size Reduction | Significantly reduced tumor size compared to vehicle or paclitaxel | [8] |
| EphA2-targeted liposomal docetaxel | Gastric Cancer Xenograft Models | Tumor Growth Control | Statistically significant difference in tumor regression compared to non-targeted liposomes | [9] |
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental procedures are crucial for understanding the system.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the development and evaluation of YSA-peptide targeted drug delivery systems.
Protocol 1: Solid-Phase Synthesis of YSA-Peptide (YSAYPDSVPMMS)
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the YSA peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10][11]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Met-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Add the Rink Amide resin to the synthesis vessel.
-
Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid - Serine):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Iterative Process):
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents to the resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To check for completion of the coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
After a negative Kaiser test (yellow beads), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the YSA sequence in reverse order (Met, Met, Pro, Val, Ser, Asp, Pro, Tyr, Ala, Ser, Tyr).
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid (Tyr), perform a final deprotection step as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Conjugation of YSA-Peptide to PLGA Nanoparticles
This protocol describes the covalent conjugation of the YSA peptide to pre-formed PLGA nanoparticles using carbodiimide (B86325) chemistry.[12]
Materials:
-
PLGA nanoparticles with carboxyl surface groups
-
YSA-peptide with a free amine group (e.g., at the N-terminus or on a lysine (B10760008) residue)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
PBS (Phosphate-buffered saline), pH 7.4
-
Quenching solution: e.g., 1 M Tris buffer or hydroxylamine
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Activation of Nanoparticle Carboxyl Groups:
-
Disperse the carboxylated PLGA nanoparticles in MES buffer.
-
Add EDC (e.g., 5-fold molar excess to carboxyl groups) and NHS (e.g., 10-fold molar excess) to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming NHS-esters.
-
-
Conjugation of YSA-Peptide:
-
Dissolve the YSA-peptide in PBS.
-
Add the YSA-peptide solution to the activated nanoparticle suspension (e.g., 1.5-fold molar excess of peptide to nanoparticles).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring to allow for the formation of amide bonds.
-
-
Quenching of Unreacted NHS-esters:
-
Add the quenching solution to the reaction mixture and incubate for 30 minutes to deactivate any unreacted NHS-esters.
-
-
Purification of YSA-PLGA Nanoparticles:
-
Purify the YSA-conjugated nanoparticles from unreacted peptide and coupling reagents using centrifugal filtration.
-
Wash the nanoparticles by repeatedly resuspending them in PBS and centrifuging.
-
Repeat the washing steps at least three times.
-
-
Characterization:
-
Characterize the size and zeta potential of the YSA-PLGA nanoparticles using Dynamic Light Scattering (DLS).
-
Confirm the successful conjugation of the peptide using techniques such as Fourier-transform infrared spectroscopy (FTIR) or by quantifying the amount of conjugated peptide (e.g., using a BCA protein assay if a sufficient amount of peptide is present).
-
Protocol 3: In Vitro EphA2 Binding Assay (ELISA)
This protocol is an enzyme-linked immunosorbent assay (ELISA) to determine the binding of YSA-peptide or YSA-conjugated nanoparticles to the EphA2 receptor.[1][4]
Materials:
-
96-well high-binding microtiter plates
-
Recombinant human EphA2-Fc fusion protein
-
Biotinylated YSA-peptide or YSA-nanoparticles
-
Blocking buffer: 1% BSA in PBS
-
Wash buffer: PBS with 0.05% Tween-20 (PBST)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution: 2N H₂SO₄
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of the microtiter plate with 100 µL of EphA2-Fc protein (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Binding:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the biotinylated YSA-peptide or YSA-nanoparticles in blocking buffer.
-
Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction (color will turn yellow).
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the concentration of the YSA-peptide/nanoparticles.
-
The binding affinity (Kd) can be determined by non-linear regression analysis of the saturation binding curve.
-
Protocol 4: In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of fluorescently labeled YSA-nanoparticles using flow cytometry.
Materials:
-
EphA2-positive cancer cell line (e.g., PC3, MDA-MB-231) and a low-EphA2 expressing control cell line.
-
Fluorescently labeled YSA-nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the peptide).
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Nanoparticle Incubation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh medium containing various concentrations of the fluorescently labeled YSA-nanoparticles to the wells. Include untreated cells as a negative control.
-
Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Cell Harvesting:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in cold PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Use the untreated cells to set the gate for background fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population for each condition.
-
Compare the uptake in EphA2-positive versus low-EphA2 expressing cells to demonstrate targeting specificity.
-
To confirm receptor-mediated uptake, a competition experiment can be performed by pre-incubating the cells with an excess of free YSA peptide before adding the fluorescent nanoparticles.
-
Protocol 5: In Vivo Tumor Targeting and Efficacy Study
This protocol outlines a general procedure for evaluating the tumor-targeting ability and therapeutic efficacy of YSA-drug conjugates in a tumor xenograft mouse model.[8][13]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
EphA2-positive cancer cells
-
YSA-drug conjugate (e.g., YSA-paclitaxel)
-
Control groups: vehicle, free drug, non-targeted drug-nanoparticle conjugate
-
Calipers for tumor measurement
-
Animal balance
-
Appropriate anesthesia and euthanasia agents
Procedure:
-
Tumor Xenograft Implantation:
-
Subcutaneously inject a suspension of the cancer cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into different treatment groups (e.g., n=5-10 mice per group).
-
Administer the treatments (e.g., via intravenous injection) according to a predetermined schedule (e.g., once or twice a week for several weeks).
-
-
Monitoring Tumor Growth and Animal Health:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry to assess apoptosis or proliferation markers).
-
Major organs can also be collected to assess for any potential toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Statistically compare the tumor growth inhibition between the different groups.
-
Analyze the body weight data to assess the toxicity of the treatments.
-
Histological analysis can provide insights into the mechanism of action of the targeted therapy.
-
References
- 1. ulab360.com [ulab360.com]
- 2. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 5. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. solid phase peptide synthesis [biosyn.com]
- 12. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of YSA Peptide to Nanoparticles for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of YSA peptide to nanoparticles, specifically tailored for targeted cancer therapy. The YSA peptide is a mimetic of the ephrin-A1 ligand and selectively targets the EphA2 receptor, which is overexpressed in a variety of cancers. This targeted approach aims to enhance the delivery of therapeutic agents to tumor cells while minimizing off-target effects.
Introduction to YSA Peptide and EphA2 Receptor Targeting
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is a promising target for cancer therapy due to its high expression levels in tumor tissues and its role in cancer progression.[1][2] The YSA peptide (sequence: YSAYPDSVPMMS) mimics the natural ligand of EphA2, ephrin-A1, and can induce EphA2 activation, leading to downstream signaling that can inhibit tumor growth.[3][4] Conjugating the YSA peptide to nanoparticles (NPs) offers a promising strategy to enhance the delivery of chemotherapeutic drugs or imaging agents to EphA2-expressing tumors.[4]
Signaling Pathways of EphA2 in Cancer
The EphA2 receptor can mediate dual and opposing signaling pathways depending on the cellular context and ligand availability.
-
Ligand-Dependent (Canonical) Signaling: Upon binding of a ligand like ephrin-A1 or the YSA peptide, EphA2 undergoes tyrosine phosphorylation. This canonical pathway typically leads to anti-tumor effects by inhibiting key oncogenic pathways such as ERK and AKT, and promoting cell repulsion.[1]
-
Ligand-Independent (Non-Canonical) Signaling: In many cancer cells, EphA2 is overexpressed and signals in a ligand-independent manner. This non-canonical pathway often involves phosphorylation at Serine 897 (S897) by kinases like AKT and ERK1/2, promoting cell migration, invasion, and survival.[5][6]
Targeting EphA2 with YSA-conjugated nanoparticles aims to activate the ligand-dependent tumor-suppressive pathway.
Caption: EphA2 signaling pathways in cancer.
Experimental Protocols
This section provides detailed protocols for the synthesis of YSA-conjugated nanoparticles and their subsequent evaluation for cancer therapy. Gold nanoparticles (AuNPs) are used as a representative example due to their well-established synthesis and conjugation chemistries.
Materials and Equipment
-
YSA Peptide Synthesis: Custom peptide synthesis services or solid-phase peptide synthesizer. The YSA peptide should be synthesized with a terminal cysteine residue for conjugation to gold nanoparticles (e.g., YSAYPDSVPMMSC).
-
Nanoparticle Synthesis (AuNPs): Gold(III) chloride trihydrate (HAuCl₄·3H₂O), trisodium (B8492382) citrate (B86180) dihydrate, glassware.
-
Conjugation: YSA peptide with terminal cysteine, synthesized AuNPs, phosphate-buffered saline (PBS), ultrapure water.
-
Characterization: UV-Vis spectrophotometer, Dynamic Light Scattering (DLS) instrument, Transmission Electron Microscope (TEM).
-
In Vitro Studies: EphA2-positive cancer cell line (e.g., PC-3, A549, SKOV3), appropriate cell culture medium and supplements, 96-well plates, MTT or similar cytotoxicity assay kit, fluorescence microscope.
-
In Vivo Studies: Immunocompromised mice (e.g., nude mice), EphA2-positive tumor cells for xenograft model, caliper for tumor measurement, in vivo imaging system.
Protocol 1: Synthesis of Gold Nanoparticles (Citrate Reduction Method)
This protocol describes the synthesis of approximately 15-20 nm gold nanoparticles.
-
Add 100 mL of 0.01% (w/v) HAuCl₄·3H₂O solution to a 250 mL flask with a stir bar.
-
Bring the solution to a rolling boil while stirring.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate dihydrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.
-
Store the AuNP solution at 4°C.
Protocol 2: Conjugation of YSA Peptide to Gold Nanoparticles
This protocol utilizes the strong affinity of the thiol group in the cysteine residue of the YSA peptide for the gold surface.
-
Resuspend the synthesized YSA peptide (with a C-terminal cysteine) in ultrapure water to a concentration of 1 mg/mL.
-
Add the YSA peptide solution to the AuNP solution at a molar ratio of approximately 1000:1 (YSA:AuNP).
-
Gently mix the solution and incubate at room temperature for at least 4 hours (or overnight at 4°C) to allow for ligand exchange.
-
To remove unconjugated YSA peptide, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes).
-
Carefully remove the supernatant and resuspend the pellet in sterile PBS.
-
Repeat the centrifugation and resuspension steps two more times.
-
After the final wash, resuspend the YSA-AuNP conjugates in sterile PBS for characterization and subsequent experiments.
Protocol 3: Characterization of YSA-Conjugated Nanoparticles
Thorough characterization is crucial to ensure the quality and consistency of the YSA-NP conjugates.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the AuNPs before and after YSA conjugation. A red-shift in the surface plasmon resonance (SPR) peak indicates successful conjugation.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in hydrodynamic diameter after conjugation is expected. Measure the zeta potential to assess the surface charge and stability of the conjugates.
-
Transmission Electron Microscopy (TEM): Visualize the size, shape, and monodispersity of the nanoparticles.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the ability of YSA-conjugated drug-loaded nanoparticles to kill EphA2-positive cancer cells.
-
Seed EphA2-positive cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of YSA-NP-drug conjugates, unconjugated NP-drug, free drug, and empty YSA-NPs (as a control) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Protocol 5: In Vivo Tumor Model and Efficacy Study
This protocol outlines the evaluation of YSA-NP-drug conjugates in a xenograft mouse model.[7]
-
Subcutaneously inject approximately 5 x 10^6 EphA2-positive cancer cells (e.g., A549) into the flank of immunocompromised mice.[7]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the mice to treatment groups (e.g., saline control, free drug, NP-drug, YSA-NP-drug).
-
Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring the tumor dimensions with a caliper every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.[8]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Data Presentation
Quantitative data from characterization and efficacy studies should be summarized in clear and structured tables for easy comparison.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |
| Unconjugated AuNPs | 18.5 ± 1.2 | 0.21 | -35.2 ± 2.5 |
| YSA-AuNPs | 25.8 ± 1.5 | 0.25 | -28.7 ± 3.1 |
| YSA-AuNP-Drug | 30.2 ± 2.1 | 0.28 | -25.4 ± 2.8 |
Table 2: In Vitro Cytotoxicity (IC50 Values in µg/mL)
| Cell Line | Free Drug | NP-Drug | YSA-NP-Drug |
| A549 (EphA2-positive) | 5.2 | 3.8 | 1.5 |
| Normal Fibroblasts (EphA2-low) | 4.8 | 4.1 | 3.9 |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume at Day 21 (mm³) ± SD | Percent Tumor Growth Inhibition (%) |
| Saline Control | 1250 ± 150 | - |
| Free Drug | 850 ± 120 | 32 |
| NP-Drug | 700 ± 110 | 44 |
| YSA-NP-Drug | 350 ± 80 | 72 |
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the overall process from nanoparticle synthesis to in vivo evaluation.
Caption: Workflow for YSA-nanoparticle development.
Conclusion
The conjugation of YSA peptide to nanoparticles represents a highly promising strategy for the targeted delivery of therapeutic agents to EphA2-overexpressing cancers. The detailed protocols and application notes provided herein offer a framework for researchers to develop and evaluate YSA-functionalized nanomedicines. Rigorous characterization and comprehensive in vitro and in vivo testing are essential to validate the efficacy and safety of these novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesized Silver Nanoparticles for Cancer Therapy and In Vivo Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
YSA Peptide: A Tool for Targeted EphA2 Endocytosis in Research and Drug Development
Application Notes and Protocols
For researchers, scientists, and drug development professionals, the YSA peptide (YSAYPDSVPMMS) emerges as a powerful tool for targeting the EphA2 receptor, a key player in various cancers.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing the YSA peptide to induce EphA2 endocytosis, a critical mechanism for both studying receptor function and developing targeted cancer therapies.
Introduction
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is frequently overexpressed in a wide range of solid tumors, including breast, prostate, lung, ovarian, and pancreatic cancers, as well as melanoma.[3][4] While EphA2's canonical, ligand-dependent signaling pathway can have tumor-suppressive effects, its non-canonical, ligand-independent signaling is often associated with increased cell migration, invasion, and poor prognosis.[4][5][6] The YSA peptide, a 12-mer agonist identified through phage display, specifically binds to the ligand-binding domain of EphA2, mimicking the natural ligand ephrin-A1.[1][3][7] This binding event triggers EphA2 activation, dimerization, autophosphorylation, and subsequent internalization, effectively shifting the balance from pro-oncogenic non-canonical signaling to the anti-tumorigenic canonical pathway.[2][7] This induced endocytosis not only facilitates the study of EphA2 trafficking and signaling but also presents a strategic avenue for the targeted delivery of therapeutic agents into cancer cells.[1][2][3]
Mechanism of Action
The YSA peptide acts as an agonist, binding to the ephrin-binding pocket of the EphA2 receptor.[7][8] This interaction stabilizes the dimeric form of EphA2, leading to an increase in tyrosine phosphorylation and a decrease in the pro-tumorigenic serine 897 phosphorylation.[7] The activation of EphA2 by YSA initiates a cascade of events culminating in receptor-mediated endocytosis. This process involves the recruitment of cellular machinery, such as clathrin, and is regulated by various intracellular proteins.[9][10] Once internalized, the EphA2-YSA complex can be trafficked to endosomes and subsequently to lysosomes for degradation.[4][9] This targeted internalization makes the YSA peptide an ideal candidate for creating peptide-drug conjugates (PDCs) to deliver cytotoxic payloads directly to EphA2-expressing cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[2][3][11]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the YSA peptide and its interaction with the EphA2 receptor.
Table 1: Binding Affinity and Potency of YSA Peptide
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) | ~200 nM | Immobilized EphA2 | [2] |
| IC50 (Ephrin-A1 Inhibition) | Low micromolar range | Immobilized EphA2 | [2] |
| EC50 (EphA2 Tyr588 Phosphorylation) | Low micromolar range | PC3 prostate cancer cells | [8] |
Table 2: In Vitro Efficacy of YSA-Paclitaxel (PTX) Conjugate
| Cell Line | IC50 (YSA-PTX NP) | Incubation Time | Reference |
| Malignant Mesothelioma Cells | Lower than free PTX | 49 hours | [12] |
Table 3: Stability of YSA-PTX Conjugates in Serum
| Conjugate | % Remaining after 24h in Serum | Reference |
| YSA-PTX | 0% | [13] |
| YNH-PTX | 13% | [13] |
| d-YNH-PTX | 68% | [13] |
Experimental Protocols
Herein are detailed protocols for key experiments to study YSA-induced EphA2 endocytosis.
Protocol 1: Immunofluorescence Staining for EphA2 Internalization
This protocol allows for the visualization of EphA2 receptor localization within the cell following YSA peptide treatment.
Materials:
-
EphA2-expressing cancer cells (e.g., PC3, MDA-MB-231)
-
Glass coverslips
-
Cell culture medium
-
YSA peptide (e.g., 10 µM)
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against EphA2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with YSA peptide at the desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce endocytosis.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-EphA2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. A shift from membrane-localized fluorescence to punctate cytoplasmic staining indicates EphA2 internalization.
Protocol 2: Western Blotting for EphA2 Degradation and Phosphorylation
This protocol quantifies the total amount of EphA2 protein and its phosphorylation status following YSA peptide treatment to assess receptor degradation and activation.
Materials:
-
EphA2-expressing cancer cells
-
YSA peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against EphA2, phospho-EphA2 (e.g., Tyr588), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with YSA peptide at the desired concentration and for various time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the relative levels of total and phosphorylated EphA2.
Protocol 3: Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of YSA peptide on the migratory ability of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
YSA peptide
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Pre-coat the top of the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin) if necessary for the cell type.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts. The YSA peptide can be added to the upper chamber with the cells.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for a duration appropriate for the cell type to allow for migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with a fixative (e.g., methanol).
-
Stain the migrated cells with crystal violet solution.
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid).
-
Quantify the absorbance of the eluted dye using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: EphA2 signaling pathways and the effect of YSA peptide.
Caption: Experimental workflow for studying YSA-induced EphA2 endocytosis.
Caption: Mechanism of action for a YSA peptide-drug conjugate.
References
- 1. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel targeted system to deliver chemotherapeutic drugs to EphA2-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EphA2 signalling following endocytosis: role of Tiam1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatial Organization of EphA2 at the Cell-Cell Interface Modulates Trans-Endocytosis of EphrinA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the EphA2 pathway: could it be the way for bone sarcomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of YSA Peptide in Prostate Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YSA peptide (sequence: Tyr-Ser-Ala-Tyr-Pro-Asp-Ser-Val-Pro-Met-Met-Ser) is a 12-amino acid peptide that has emerged as a significant tool in prostate cancer research.[1] It functions as a selective agonist for the EphA2 receptor, a receptor tyrosine kinase that is frequently overexpressed in various cancers, including prostate cancer, and is often associated with poor prognosis. The interaction of the YSA peptide with the EphA2 receptor modulates downstream signaling pathways, making it a valuable agent for targeted therapy and drug delivery applications. This document provides detailed application notes and experimental protocols for the use of the YSA peptide in prostate cancer research.
Mechanism of Action
The EphA2 receptor can signal through two distinct pathways: a ligand-dependent (canonical) pathway and a ligand-independent (non-canonical) pathway.
-
Ligand-Independent (Non-Canonical) Signaling: In the absence of its natural ligand, ephrin-A1, the EphA2 receptor is phosphorylated on Ser897, leading to the activation of pro-tumorigenic signaling cascades, including the Akt and ERK1/Erk2 pathways. This promotes cancer cell migration, invasion, and survival.
-
Ligand-Dependent (Canonical) Signaling: Binding of a ligand, such as the YSA peptide, to the EphA2 receptor induces a conformational change that stabilizes the receptor dimer.[2] This leads to autophosphorylation of tyrosine residues in the kinase domain, activating the canonical tumor-suppressive pathway.[2] This pathway activation results in the inhibition of the pro-tumorigenic Akt and Erk1/Erk2 pathways.[3]
The YSA peptide, by mimicking the natural ligand, shifts the signaling balance from the oncogenic non-canonical pathway towards the tumor-suppressive canonical pathway.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line / Model | Comments | Reference |
| Binding Affinity (Kd) | ||||
| YSA peptide to EphA2 Receptor | ~186-200 nM | In vitro | Biotinylated YSA peptide was used in the measurement. | [2][4] |
| In Vitro Cytotoxicity (IC50) | ||||
| Paclitaxel (B517696) | 5.16 nM | PC-3 | Standard chemotherapeutic agent. | [5] |
| Paclitaxel | 1.54 nM | LNCaP | Standard chemotherapeutic agent. | [5] |
| Paclitaxel | 5.15 nM | DU145 | Standard chemotherapeutic agent. | [5] |
| YSA-Paclitaxel Conjugate | Data not available | Prostate Cancer Cell Lines | Specific IC50 values for YSA-paclitaxel conjugates in prostate cancer cell lines require further investigation. | |
| In Vivo Tumor Growth Inhibition | ||||
| RHAMM-targeted peptides | 60-94% | Murine xenografts (PC3mLN4) | Demonstrates the potential of peptide-targeted therapy in vivo. | [6] |
| Green Tea + 0.4% Quercetin (B1663063) | 45% | SCID mice with LAPC-4 xenografts | Example of tumor inhibition in a prostate cancer xenograft model. | [7] |
| YSA-Drug Conjugate | Data not available | Prostate Cancer Xenograft | Specific tumor growth inhibition percentages for YSA-drug conjugates in prostate cancer models require further investigation. |
Mandatory Visualizations
Caption: YSA peptide induces EphA2 dimerization, promoting tumor-suppressive signaling.
Caption: Workflow for evaluating YSA-targeted drug delivery in prostate cancer.
Experimental Protocols
Protocol 1: EphA2 Receptor Binding Assay (ELISA-based)
Objective: To determine the binding affinity (Kd) of the YSA peptide to the EphA2 receptor.
Materials:
-
Recombinant human EphA2-Fc protein
-
Biotinylated YSA peptide
-
96-well high-binding microplates
-
Bovine Serum Albumin (BSA)
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Wash Buffer: TBS with 0.05% Tween-20 (TBST)
-
Binding Buffer: TBST with 1 mM CaCl2
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with 100 µL of 1 µg/mL recombinant human EphA2-Fc protein in TBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in TBS to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Peptide Incubation: Prepare serial dilutions of biotinylated YSA peptide in Binding Buffer. Add 100 µL of each dilution to the wells. Include wells with Binding Buffer only as a negative control. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate, diluted in Binding Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of Wash Buffer per well.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the peptide concentrations. Use a non-linear regression model (e.g., one-site binding hyperbola) to calculate the dissociation constant (Kd).
Protocol 2: Cellular Uptake of YSA-Conjugated Nanoparticles
Objective: To visualize and quantify the cellular uptake of YSA-conjugated fluorescent nanoparticles in prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP)
-
Complete cell culture medium
-
YSA-conjugated fluorescent nanoparticles (e.g., YSA-PLGA-Coumarin-6)
-
Unconjugated fluorescent nanoparticles (control)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope or flow cytometer
Procedure (Fluorescence Microscopy):
-
Cell Seeding: Seed prostate cancer cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with YSA-conjugated fluorescent nanoparticles and unconjugated nanoparticles at a desired concentration in complete medium. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Stain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using appropriate filters for the nanoparticle fluorophore and DAPI.
Procedure (Flow Cytometry):
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells as described in step 2 of the microscopy protocol.
-
Washing: After incubation, wash the cells with PBS.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution (to preserve surface proteins).
-
Resuspension: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cell suspension using a flow cytometer. Measure the fluorescence intensity of the cells in the appropriate channel for the nanoparticle's fluorophore. Use untreated cells as a negative control to set the gate.
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.
Protocol 3: In Vivo Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a YSA-drug conjugate in a prostate cancer xenograft model.
Materials:
-
Prostate cancer cells (e.g., PC-3)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel
-
YSA-drug conjugate
-
Drug alone (control)
-
Vehicle (control)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture prostate cancer cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers (Volume = 0.5 x length x width²) every 2-3 days.
-
Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, drug alone, YSA-drug conjugate).
-
Drug Administration: Administer the treatments according to the predetermined schedule and route (e.g., intravenous, intraperitoneal).
-
Continued Monitoring: Continue to monitor tumor volume and animal body weight throughout the study. Observe for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis.
-
Data Analysis: Plot the average tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group. Perform statistical analysis to determine the significance of the observed differences.
Conclusion
The YSA peptide represents a highly specific and effective tool for targeting the EphA2 receptor in prostate cancer. Its ability to modulate EphA2 signaling and serve as a targeting moiety for drug delivery systems offers significant potential for the development of novel therapeutic strategies. The protocols outlined in this document provide a framework for researchers to investigate and harness the capabilities of the YSA peptide in their prostate cancer research endeavors. Further studies are warranted to fully elucidate the therapeutic potential of YSA-based conjugates in preclinical and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aptagen.com [aptagen.com]
- 5. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencerepository.org [sciencerepository.org]
- 7. Enhanced inhibition of prostate cancer xenograft tumor growth by combining quercetin and green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing YSA Peptide-Induced EphA2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for assessing the phosphorylation of the EphA2 receptor tyrosine kinase induced by the YSA peptide. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of key pathways and workflows.
Introduction
The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, is a critical regulator of various physiological and pathological processes, including angiogenesis and cancer.[1][2] The YSA peptide (sequence: YSAYPDSVPMMS) is a known agonist that binds to the EphA2 receptor, inducing its dimerization and subsequent autophosphorylation, thereby activating downstream signaling pathways.[3][4] Accurate assessment of YSA-induced EphA2 phosphorylation is crucial for understanding its mechanism of action and for the development of EphA2-targeting therapeutics.
This document outlines the primary methods for quantifying EphA2 phosphorylation: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunoprecipitation.
Key Signaling Pathway
The binding of the YSA peptide to the EphA2 receptor promotes receptor dimerization, which in turn facilitates the cross-phosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation is a key event in the activation of the EphA2 signaling cascade.
Quantitative Data Summary
The following table summarizes quantitative data on the effect of YSA peptide on EphA2 phosphorylation as reported in the literature. This data can be used as a reference for expected outcomes.
| Cell Line | YSA Peptide Concentration | Change in Tyrosine Phosphorylation | Change in Ser897 Phosphorylation | Reference |
| HEK293T | 6 µM | ~40% increase | ~40% decrease | [3] |
| PC3 | Low µM range (EC50) | Dose-dependent increase at Tyr588 | Not specified | [5] |
Note: The extent of phosphorylation can vary depending on the cell line, peptide concentration, treatment duration, and specific phosphorylation site being analyzed.
Experimental Protocols
Western Blotting for EphA2 Phosphorylation
Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation. This protocol is designed for cultured cells treated with YSA peptide.
References
- 1. Identification and Functional Analysis of Phosphorylated Tyrosine Residues within EphA2 Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-EphA2 (Ser897) (D9A1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting Oncogenic Signaling Pathways with YSA Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YSA peptide (sequence: YSAYPDSVPMMS) is a synthetic peptide that has emerged as a promising agent for targeting and modulating the activity of the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in a variety of cancers. EphA2 plays a dual role in cancer progression, with ligand-independent (non-canonical) signaling promoting oncogenic activities such as cell migration and metastasis, and ligand-dependent (canonical) signaling often leading to tumor-suppressive effects. The YSA peptide mimics the natural ligand of EphA2, ephrin-A1, and acts as an agonist. By binding to EphA2, the YSA peptide induces a shift from the pro-oncogenic non-canonical pathway to the tumor-suppressive canonical signaling cascade. This makes the YSA peptide a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for utilizing the YSA peptide to inhibit oncogenic signaling pathways.
Mechanism of Action
The YSA peptide selectively binds to the ligand-binding domain of the EphA2 receptor. This interaction stabilizes the dimeric form of the receptor, leading to increased autophosphorylation on tyrosine residues, such as Tyr588 and Tyr772. This activation of the canonical EphA2 signaling pathway subsequently leads to the inhibition of downstream pro-oncogenic signals. A key consequence of YSA-induced EphA2 activation is the decrease in phosphorylation of Serine 897 (Ser897), a hallmark of the non-canonical, ligand-independent signaling that promotes cancer cell migration and invasion.[1] By promoting the canonical pathway, the YSA peptide can effectively suppress the malignant phenotype of cancer cells.
Data Presentation
The following tables summarize quantitative data related to the effects of the YSA peptide and its derivatives on cancer cells. While specific IC50 values for the YSA peptide alone are not extensively reported in publicly available literature, the data from related studies provide a strong rationale for its anti-cancer activity.
Table 1: In Vitro Efficacy of YSA Peptide and Derivatives
| Cancer Cell Line | Peptide/Compound | Assay | Endpoint | Result | Reference |
| PC3 (Prostate) | YSA and SWL peptides | EphA2 Activation | Inhibition of downstream oncogenic signaling | Effective inhibition observed | [2] |
| BxPC3 (Pancreatic) | Anti-EphA2 IgG Agonists | EphA2 Phosphorylation (pTyr588) | EC50 | 2.8 - 7.8 nM (for Fab fragments) | [3] |
| MCF-7 (Breast) | Peptide 26[F] | Cytotoxicity | IC50 | 6 µM | [4] |
| HTB-132 (Breast) | Peptide 26[F] | Cytotoxicity | IC50 | 13 µM | [4] |
| MDA-MB-231 (Breast) | nrCap18 (peptide derivative) | Cytotoxicity | IC50 | ~0.29 µg/ml | [5] |
Table 2: In Vivo Efficacy of YSA-Functionalized Therapeutics
| Cancer Model | Treatment | Dosing Regimen | Endpoint | Result | Reference |
| Orthotopic Lung Tumor Xenograft (A549 cells) | YSA-anchored docetaxel (B913) liposomes (YDPL) | Not specified | Average lung tumor weight | 3.8-fold lower than YDPL alone when combined with telmisartan | [6] |
| Orthotopic Lung Tumor Xenograft (A549 cells) | YSA-anchored docetaxel liposomes (YDPL) + Telmisartan | Not specified | Average lung tumor weight | 4.8-fold lower than docetaxel liposomes (DPL) | [6] |
| Breast Tumor Xenograft | Branched peptide | 10 and 20 mg/kg | Tumor growth inhibition | 17.3% and 33.7% inhibition, respectively | [7] |
| MDA-MB-231 Tumor Xenograft | SP2043 peptide | 10 and 20 mg/kg over 33 days | Tumor growth inhibition | 77.8% and 90.7% inhibition, respectively | [7] |
Mandatory Visualizations
Signaling Pathways
Caption: YSA peptide shifts EphA2 signaling from oncogenic to tumor-suppressive.
Experimental Workflow
Caption: Workflow for evaluating the anti-cancer activity of YSA peptide.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of the YSA peptide on EphA2-expressing cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
YSA peptide (lyophilized)
-
EphA2-positive cancer cell line (e.g., PC3, A549, MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Peptide Preparation and Treatment:
-
Reconstitute the lyophilized YSA peptide in sterile water or PBS to create a stock solution (e.g., 1 mM).
-
Prepare serial dilutions of the YSA peptide in serum-free medium to achieve final concentrations ranging from low (e.g., 0.1 µM) to high (e.g., 100 µM).
-
Remove the complete medium from the wells and replace it with 100 µL of the respective YSA peptide dilutions. Include wells with serum-free medium only as a negative control.
-
Incubate for 24, 48, or 72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the YSA peptide concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of EphA2 Signaling
Objective: To qualitatively and quantitatively assess the effect of YSA peptide on the phosphorylation status of EphA2 and downstream signaling proteins like AKT.
Materials:
-
YSA peptide
-
EphA2-positive cancer cells
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-EphA2 (Tyr588)
-
Rabbit anti-phospho-EphA2 (Ser897)
-
Rabbit anti-total EphA2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with the desired concentration of YSA peptide (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to the total protein levels and the loading control.
-
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the YSA peptide in a mouse xenograft model.
Materials:
-
YSA peptide
-
EphA2-positive cancer cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Prepare the YSA peptide solution in a suitable vehicle (e.g., sterile saline).
-
Administer the YSA peptide to the treatment group via a chosen route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 10 mg/kg daily). Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
-
Data Analysis:
-
Excise and weigh the tumors.
-
Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.
-
Tumor tissue can be further processed for immunohistochemistry (IHC) to analyze biomarkers such as Ki-67 (proliferation) and p-EphA2.
-
Conclusion
The YSA peptide represents a targeted approach to inhibit oncogenic signaling by modulating the activity of the EphA2 receptor. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-cancer effects of the YSA peptide both in vitro and in vivo. Further research to establish specific IC50 values and to optimize in vivo efficacy will be crucial for the development of YSA-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Approach of YSA Peptide Anchored Docetaxel Stealth Liposomes with Oral Antifibrotic Agent for the Treatment of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Application Notes and Protocols for In Vivo Studies with YSA Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YSA peptide (sequence: YSAYPDSVPMMS) is a twelve-amino-acid mimetic of the ephrin-A1 ligand, which selectively targets the EphA2 receptor.[1] EphA2 is a receptor tyrosine kinase that is frequently overexpressed in a wide range of solid tumors, and its expression level often correlates with malignancy and poor prognosis.[1] Unlike many receptor tyrosine kinases, the ligand-independent signaling of EphA2 can promote tumor growth, while ligand-induced activation, for instance by the YSA peptide, can trigger receptor internalization and degradation, leading to anti-tumor effects.[1][2] This makes the YSA peptide a promising candidate for targeted cancer therapy, both as a standalone agent and as a targeting moiety for the delivery of cytotoxic drugs, nanoparticles, and imaging agents.[1][3]
These application notes provide a comprehensive guide to the experimental design of in vivo studies involving the YSA peptide, covering its use as a standalone therapeutic, a targeting ligand for drug conjugates, and in liposomal formulations. The protocols provided herein are intended to serve as a detailed starting point for researchers to design and execute robust preclinical studies to evaluate the efficacy, pharmacokinetics, and toxicity of YSA peptide-based therapeutics.
Mechanism of Action: YSA Peptide and EphA2 Signaling
Upon binding to the ligand-binding domain of EphA2, the YSA peptide induces a conformational change in the receptor, leading to its activation via autophosphorylation on tyrosine residues within the juxtamembrane and kinase domains.[4][5] This activation initiates a cascade of downstream signaling events, collectively known as "forward signaling," which can have tumor-suppressive effects.[6]
Key downstream effects of YSA-induced EphA2 activation include:
-
Inhibition of Oncogenic Pathways: Activated EphA2 can suppress the Ras/ERK and PI3K/Akt signaling pathways, which are critical for cancer cell proliferation, survival, and migration.[2]
-
Receptor Internalization and Degradation: YSA binding promotes the internalization and subsequent degradation of the EphA2 receptor, thereby reducing the overall levels of EphA2 on the cancer cell surface and diminishing its pro-oncogenic, ligand-independent signaling.[1][6]
-
Modulation of the Tumor Microenvironment: EphA2 signaling can influence cell adhesion and migration, potentially impacting tumor invasion and metastasis.[6]
The following diagram illustrates the proposed signaling pathway upon YSA peptide binding to the EphA2 receptor.
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vivo studies with the YSA peptide. These can be adapted based on the specific cancer model and research question.
General Experimental Workflow
The diagram below outlines a typical workflow for an in vivo efficacy study of a YSA peptide-based therapeutic.
Protocol for In Vivo Efficacy Study: YSA-Docetaxel Liposomes in a Lung Cancer Xenograft Model
This protocol is adapted from studies evaluating YSA-targeted liposomes for the delivery of docetaxel (B913) to lung cancer xenografts.[3]
Materials:
-
Athymic nude mice (6-8 weeks old)
-
A549 human lung adenocarcinoma cells
-
Matrigel
-
YSA-functionalized docetaxel-loaded PEGylated liposomes (YDPL)
-
Control liposomes (DPL - without YSA)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)
Procedure:
-
Tumor Implantation:
-
Culture A549 cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomly assign mice into treatment groups (n=5-8 per group), for example:
-
Group 1: Vehicle control (saline)
-
Group 2: Docetaxel-loaded liposomes (DPL)
-
Group 3: YSA-Docetaxel-loaded liposomes (YDPL)
-
-
-
Treatment Administration:
-
Administer the treatments via intravenous (tail vein) injection. A typical dose might be 5 mg/kg of docetaxel equivalent.
-
The treatment schedule can vary, for example, once every 3 days for a total of 5 doses.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice every 2-3 days throughout the study.
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Excise the tumors and measure their final weight.
-
-
Endpoint Analysis:
-
Histology: Fix a portion of the tumor and major organs in formalin for H&E staining and immunohistochemistry (e.g., for Ki-67 to assess proliferation, or CD31 for angiogenesis).
-
Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein extraction and Western blot analysis to assess the levels of total and phosphorylated EphA2, as well as downstream signaling proteins.
-
Protocol for In Vivo Biodistribution and Imaging Study
This protocol describes how to assess the biodistribution of YSA peptide conjugates using radiolabeling and SPECT/CT imaging, or fluorescent labeling and optical imaging.
Materials:
-
Tumor-bearing mice (as described in 3.2)
-
Radiolabeled ([^111In] or [^68Ga]) or fluorescently-labeled (e.g., Cy5.5) YSA peptide or YSA-conjugate
-
SPECT/CT or in vivo fluorescence imaging system
-
Gamma counter (for radiolabeled studies)
Procedure:
-
Administration of Labeled Peptide:
-
Administer a known amount of the labeled YSA peptide or conjugate to tumor-bearing mice via intravenous injection.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and perform whole-body imaging using the appropriate imaging modality (SPECT/CT or fluorescence imaging).
-
-
Ex Vivo Biodistribution (at the final time point):
-
Euthanize the mice.
-
Collect blood and dissect major organs (tumor, liver, spleen, kidneys, heart, lungs, muscle, etc.).
-
Weigh each organ.
-
For radiolabeled compounds, measure the radioactivity in each organ using a gamma counter.
-
For fluorescently-labeled compounds, the fluorescence intensity of homogenized tissues can be measured using a plate reader.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol for In Vivo Toxicity Assessment
This protocol outlines a basic acute toxicity study for a YSA peptide-based therapeutic.
Materials:
-
Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c)
-
YSA peptide or YSA-conjugate at various dose levels
-
Vehicle control
Procedure:
-
Group Assignment and Administration:
-
Divide mice into groups (n=3-5 per group) and administer a single dose of the YSA therapeutic at different concentrations (e.g., 5, 10, 20, 50 mg/kg) via the intended clinical route (e.g., intravenous). Include a vehicle control group.
-
-
Monitoring:
-
Monitor the mice for any signs of toxicity, such as changes in behavior, grooming, and activity, immediately after injection and daily for 14 days.
-
Record the body weight of each mouse daily.
-
-
Endpoint Analysis:
-
At the end of the 14-day observation period, euthanize the mice.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis (to assess liver and kidney function).
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to allow for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of YSA-Docetaxel Liposomes in an A549 Lung Cancer Xenograft Model
| Treatment Group | Dose (mg/kg docetaxel equivalent) | Mean Final Tumor Weight (mg) ± SD | Tumor Growth Inhibition (%) |
| Vehicle (Saline) | - | 1500 ± 250 | - |
| DPL | 5 | 800 ± 150 | 46.7 |
| YDPL | 5 | 400 ± 100 | 73.3 |
| YDPL + Telmisartan | 5 | 310 ± 80 | 79.3 |
Data are hypothetical and based on trends reported in the literature.[3]
Table 2: Biodistribution of a Radiolabeled RGD Peptide-Paclitaxel Conjugate in MDA-MB-435 Tumor-Bearing Mice (24h post-injection)
| Organ | Uptake (%ID/g) ± SD |
| Blood | 0.5 ± 0.1 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.5 ± 0.5 |
| Liver | 10.2 ± 2.1 |
| Spleen | 3.1 ± 0.6 |
| Kidneys | 8.5 ± 1.5 |
| Muscle | 0.4 ± 0.1 |
| Tumor | 5.2 ± 1.2 |
Data are representative of similar peptide-drug conjugates and are for illustrative purposes.[7]
Table 3: Acute Toxicity Profile of a Novel Peptide in Mice
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Mortality | Notable Clinical Signs |
| Vehicle | - | +5.2 ± 1.5 | 0/5 | None |
| Peptide | 10 | +4.8 ± 2.0 | 0/5 | None |
| Peptide | 25 | +4.5 ± 1.8 | 0/5 | None |
| Peptide | 50 | -2.1 ± 3.0 | 0/5 | Transient lethargy post-injection |
Data are hypothetical and for illustrative purposes.
Conclusion
The YSA peptide represents a versatile and potent tool in the development of targeted cancer therapies. The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of YSA peptide-based therapeutics. Careful consideration of the animal model, treatment regimen, and endpoint analyses will be crucial for successfully translating the promise of YSA peptide into effective clinical applications. Researchers are encouraged to adapt these protocols to their specific research needs and to consult relevant institutional and regulatory guidelines for animal studies.
References
- 1. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Approach of YSA Peptide Anchored Docetaxel Stealth Liposomes with Oral Antifibrotic Agent for the Treatment of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Identification and Functional Analysis of Phosphorylated Tyrosine Residues within EphA2 Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of biodistribution and anti-tumor effect of a dimeric RGD peptide-paclitaxel conjugate in mice with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting YSA peptide solubility and stability issues
Welcome to the technical support center for the YSA peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the solubility and stability of the YSA peptide (Sequence: Tyr-Ser-Ala-Tyr-Pro-Asp-Ser-Val-Pro-Met-Met-Ser).
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments with the YSA peptide.
Solubility Issues
Q1: My lyophilized YSA peptide won't dissolve in water. What should I do?
A1: It is recommended to always test the solubility of a small aliquot of the peptide first to avoid risking the entire sample.[1] If you are encountering solubility issues with the YSA peptide in aqueous solutions, consider the following steps:
-
Assess the Peptide's Properties: The YSA peptide sequence is Tyr-Ser-Ala-Tyr-Pro-Asp-Ser-Val-Pro-Met-Met-Ser.[2] Based on its amino acid composition, it has a mix of hydrophobic (Tyr, Ala, Val, Pro, Met) and polar/acidic (Ser, Asp) residues. The presence of multiple hydrophobic residues can contribute to poor aqueous solubility.[3][4]
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero.[3] To enhance solubility, try adjusting the pH of your solution.
-
Use of Organic Solvents: For hydrophobic peptides like YSA, a small amount of an organic solvent can significantly improve solubility.[4][5]
-
First, attempt to dissolve the peptide in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][7] Note: Avoid using DMSO if your downstream applications are sensitive to it, or if the peptide contains Cys or Met residues that can be oxidized, though the Met in YSA is something to be mindful of.[6]
-
Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer to the peptide solution with gentle vortexing to reach the desired final concentration.[1]
-
-
Sonication: If the peptide appears as a suspension or has visible particulates, sonication can help break down aggregates and facilitate dissolution.[1][6] Use a bath sonicator for short bursts to avoid heating the sample.
Q2: I've dissolved my YSA peptide in an organic solvent, but it precipitates when I add my aqueous buffer. How can I prevent this?
A2: This is a common issue when working with peptides that have poor aqueous solubility. Here’s a recommended protocol to minimize precipitation:
-
Slow Addition: Instead of adding the aqueous buffer directly to the dissolved peptide, try the reverse. Slowly add the peptide-organic solvent solution dropwise to the gently stirring aqueous buffer.[8] This method helps to avoid localized high concentrations of the peptide that can lead to immediate precipitation.
-
Optimize Solvent Concentration: You may need to experiment with the final concentration of the organic solvent. While you want to keep it as low as possible for biological assays, a slightly higher percentage might be necessary to maintain solubility.
-
Consider Co-solvents: In some cases, a mixture of solvents can be more effective. For example, a combination of DMSO and water, or the addition of other co-solvents like ethanol (B145695) or acetonitrile (B52724) might be necessary.[5]
Stability Issues
Q3: How should I store my YSA peptide to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity and activity of your YSA peptide.
-
Lyophilized Peptide: For long-term storage, keep the lyophilized YSA peptide at -20°C or -80°C.[9] Storing it in a desiccator will help to keep it dry.
-
Peptide in Solution: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9]
Q4: I am concerned about the degradation of the YSA peptide in my experimental buffer. What are the common degradation pathways and how can I minimize them?
A4: Peptides are susceptible to several degradation pathways, particularly in solution. For the YSA peptide sequence, here are some potential concerns:
-
Oxidation: The two methionine (Met) residues in the YSA sequence are susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[9] To minimize oxidation, use degassed buffers and store solutions under an inert gas like nitrogen or argon.
-
Hydrolysis: The aspartic acid (Asp) residue can be involved in hydrolysis, particularly at acidic pH, which can lead to peptide bond cleavage.[9] Maintaining a neutral pH (around 7.0) for your buffer can help to reduce this.
-
Aggregation: Peptides with hydrophobic residues have a tendency to aggregate over time, which can lead to a loss of activity.[10] Storing the peptide at a low concentration and in a suitable buffer can help to minimize aggregation.
To assess stability, you can use techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity of your peptide solution over time.[6]
Frequently Asked Questions (FAQs)
Q: What is the amino acid sequence of the YSA peptide?
A: The amino acid sequence of the YSA peptide is Tyr-Ser-Ala-Tyr-Pro-Asp-Ser-Val-Pro-Met-Met-Ser.[2]
Q: What is the primary mechanism of action for the YSA peptide?
A: The YSA peptide acts as a mimetic of the ephrin-A1 ligand and binds with high affinity to the EphA2 receptor.[2][11] This binding can activate the EphA2 receptor, leading to its internalization and the initiation of downstream signaling pathways that can have tumor-suppressing effects.[11]
Q: What is a good starting solvent for dissolving the YSA peptide?
A: Due to the presence of several hydrophobic residues, a good starting point is to dissolve the YSA peptide in a small amount of DMSO and then slowly dilute it with your desired aqueous buffer.[7] Always test with a small aliquot first.
Q: Can I sonicate my YSA peptide solution to help it dissolve?
A: Yes, sonication can be a useful technique to aid in the dissolution of peptides that are prone to aggregation.[6] Use a bath sonicator and sonicate in short intervals to prevent the sample from heating up.
Data Presentation
Table 1: Physicochemical Properties of YSA Peptide Amino Acids
| Amino Acid | Three-Letter Code | One-Letter Code | Property |
| Tyrosine | Tyr | Y | Hydrophobic, Aromatic |
| Serine | Ser | S | Polar, Uncharged |
| Alanine | Ala | A | Hydrophobic |
| Proline | Pro | P | Hydrophobic |
| Aspartic Acid | Asp | D | Acidic, Polar |
| Valine | Val | V | Hydrophobic |
| Methionine | Met | M | Hydrophobic |
This table summarizes the properties of the amino acids present in the YSA peptide, which can influence its overall solubility and stability characteristics.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Hydrophobic Peptides
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small, precise volume of a suitable organic solvent (e.g., DMSO, DMF) to the vial to create a concentrated stock solution. Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Dilution: In a separate tube, have your desired aqueous buffer ready. While gently vortexing the buffer, slowly add the concentrated peptide stock solution dropwise to the buffer to achieve the final desired concentration.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains particulates, it may indicate that the peptide's solubility limit has been exceeded.
-
Sonication (if necessary): If particulates are present, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Aliquot the final peptide solution into single-use tubes and store at -20°C or -80°C.
Mandatory Visualizations
Caption: A workflow for troubleshooting YSA peptide solubility.
References
- 1. jpt.com [jpt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. peptidesuk.com [peptidesuk.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Ephrin-A2 Targeted Therapies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ephrin-A2 (EphA2) targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to EphA2 targeted therapies?
Resistance to EphA2 targeted therapies can arise from several mechanisms, primarily involving the activation of bypass signaling pathways that compensate for EphA2 inhibition. Key mechanisms include:
-
Activation of the MAPK Pathway: In some cancer cells, inhibition of EphA2 can lead to a compensatory activation of the MAPK pathway, promoting cell survival and proliferation.[1]
-
Upregulation of PI3K/AKT Signaling: Similar to the MAPK pathway, the PI3K/AKT pathway can be activated as a survival mechanism in response to EphA2 inhibition.[2]
-
EphA2 Overexpression: Increased expression of EphA2 can lead to resistance to other targeted therapies, such as EGFR inhibitors, by providing an alternative signaling route for tumor cell survival.[3][4][5]
-
Ligand-Independent Non-Canonical Signaling: EphA2 can signal independently of its ligand, ephrin-A1. This "non-canonical" signaling is often initiated by phosphorylation at Serine 897 by kinases like AKT and RSK, leading to pro-tumorigenic effects and resistance to therapies that target the ligand-binding domain or kinase activity.[2][6][7]
-
Crosstalk with other Receptor Tyrosine Kinases (RTKs): EphA2 can interact with other RTKs, such as EGFR. This crosstalk can lead to resistance by activating shared downstream signaling pathways.[6]
Q2: What are the main signaling pathways downstream of EphA2?
EphA2 signaling is complex and can be broadly divided into two types:
-
Canonical (Ligand-Dependent) Signaling: This is initiated by the binding of an ephrin-A ligand. In many normal and some cancer contexts, this pathway is considered tumor-suppressive. It can lead to the internalization and degradation of the EphA2 receptor.[8][9]
-
Non-Canonical (Ligand-Independent) Signaling: This pathway is often pro-tumorigenic and is characterized by the phosphorylation of EphA2 at Serine 897. This can be triggered by other oncogenic signals and leads to the activation of downstream pathways that promote cell migration, invasion, and survival.[2][6]
Both signaling pathways can modulate the activity of key downstream effectors, including:
Q3: What are some strategies to overcome resistance to EphA2 targeted therapies?
The most promising strategy to overcome resistance is the use of combination therapies. This approach aims to block both the primary target (EphA2) and the compensatory survival pathways. Effective combinations include:
-
EphA2 Inhibitors and MEK Inhibitors: For cancers where resistance is driven by the MAPK pathway, combining an EphA2 inhibitor with a MEK inhibitor (like trametinib) has been shown to be effective.[1]
-
EphA2 Inhibitors and EGFR Inhibitors: In tumors where EphA2 overexpression contributes to resistance to EGFR inhibitors (like erlotinib (B232) or cetuximab), dual targeting can restore sensitivity.[3][4][10]
-
Bispecific Antibodies: A novel approach involves the development of bispecific antibodies that can simultaneously target EphA2 and another receptor, such as EGFR.[11]
-
Combination with Chemotherapy: Combining EphA2 inhibitors with standard chemotherapy regimens may also enhance anti-tumor activity.[1]
Troubleshooting Guides
Problem 1: My cancer cell line is showing increasing resistance to my EphA2 inhibitor in vitro.
-
Possible Cause 1: Activation of bypass signaling pathways.
-
Troubleshooting Step: Perform western blot analysis to examine the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways in your resistant cells compared to sensitive parental cells, both with and without the EphA2 inhibitor. An increase in p-ERK or p-AKT in the resistant cells would suggest the activation of these bypass pathways.
-
-
Possible Cause 2: Increased EphA2 expression.
-
Troubleshooting Step: Quantify EphA2 protein levels using western blotting or flow cytometry in both sensitive and resistant cell lines. A significant increase in EphA2 expression in the resistant line could be contributing to the reduced efficacy of the inhibitor.
-
-
Possible Cause 3: Shift to ligand-independent signaling.
-
Troubleshooting Step: Assess the phosphorylation of EphA2 at Serine 897 (S897) via western blot. Increased p-EphA2 (S897) in resistant cells may indicate a switch to non-canonical signaling, which might be less sensitive to certain types of EphA2 inhibitors.
-
Problem 2: I am not observing the expected anti-tumor effects of my EphA2 targeted therapy in my in vivo xenograft model.
-
Possible Cause 1: Poor bioavailability or tumor penetration of the therapeutic agent.
-
Troubleshooting Step: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies. Measure the concentration of the drug in the plasma and in the tumor tissue over time. Also, assess the level of target engagement in the tumor by measuring the phosphorylation of EphA2 or a key downstream effector.
-
-
Possible Cause 2: The tumor microenvironment is contributing to resistance.
-
Troubleshooting Step: Analyze the tumor microenvironment in treated and untreated tumors. This could involve immunohistochemistry (IHC) to look for changes in stromal cells, immune cell infiltration, or angiogenesis.
-
-
Possible Cause 3: The in vivo model has developed resistance.
-
Troubleshooting Step: If the tumors initially respond and then regrow, they may have acquired resistance. Excise the resistant tumors and establish cell lines from them. Then, perform the in vitro troubleshooting steps described in Problem 1 to identify the mechanism of resistance.
-
Problem 3: I am having difficulty detecting changes in EphA2 phosphorylation by western blot after treatment with an inhibitor.
-
Possible Cause 1: The antibody is not specific or sensitive enough.
-
Troubleshooting Step: Validate your phospho-specific EphA2 antibody. Use a positive control, such as cells stimulated with ephrin-A1-Fc to induce tyrosine phosphorylation, or cells known to have high non-canonical signaling for S897 phosphorylation. Also, test different antibody concentrations and incubation times.
-
-
Possible Cause 2: The timing of sample collection is not optimal.
-
Troubleshooting Step: Perform a time-course experiment. Phosphorylation events can be transient. Collect cell lysates at various time points (e.g., 15 min, 30 min, 1 hr, 4 hrs, 24 hrs) after treatment to identify the optimal window for detecting changes.
-
-
Possible Cause 3: The basal level of EphA2 phosphorylation is too low.
-
Troubleshooting Step: In some cell lines, basal EphA2 phosphorylation is low.[12] You may need to stimulate the cells with ephrin-A1-Fc to induce a detectable level of tyrosine phosphorylation before testing the effect of your inhibitor.
-
Data Presentation
Table 1: Effect of Combination Therapy on Dasatinib-Resistant Uterine Cancer Cells
| Treatment Group | % Apoptosis (vs. Control) | Fold Change in EphrinA1 Expression | Fold Change in pMAPK Expression |
| EphA2 Inhibitor (Dasatinib) | - | - | - |
| MEK Inhibitor (Trametinib) | - | - | - |
| Dasatinib + Trametinib | Significant Increase (p < 0.01) | Increased | Decreased |
Data summarized from a study on uterine cancer cells resistant to EphA2 inhibitors.[1]
Table 2: In Vitro Efficacy of the EphA2 Inhibitor ALW-II-41-27 in Erlotinib-Resistant Lung Cancer Cells
| Cell Line | Resistance Mechanism | ALW-II-41-27 IC50 |
| PC-9/ER | EGFR T790M | Decreased cell viability |
| HCC827/ER | EGFR T790M | Decreased cell viability |
This table summarizes the effect of an EphA2 small-molecule inhibitor on the viability of lung cancer cell lines with acquired resistance to the EGFR TKI, erlotinib.[3][4]
Experimental Protocols
1. Western Blotting for Phosphorylated EphA2
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EphA2 (e.g., anti-pEphA2 Tyr588 or anti-pEphA2 Ser897) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EphA2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the EphA2 inhibitor, combination drugs, or vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
3. Co-Immunoprecipitation (Co-IP) for EphA2 Interaction Partners
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against EphA2 or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against suspected interaction partners.
Mandatory Visualizations
Caption: Canonical vs. Non-Canonical EphA2 Signaling Pathways.
Caption: Workflow for Investigating In Vitro Resistance to EphA2 Inhibitors.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EPHA2 blockade overcomes acquired resistance to EGFR kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPHA2 as a Mechanism of Acquired Resistance to EGFR Inhibitors - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. molbiolcell.org [molbiolcell.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing the In Vivo Half-Life of YSA Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the in vivo half-life of the YSA peptide. The YSA peptide is a synthetic peptide with the sequence Tyr-Ser-Ala-Tyr-Pro-Asp-Ser-Val-Pro-Met-Met-Ser that acts as a ligand for the EphA2 receptor, a target of interest in cancer research.[1][2][3] Due to their small size, peptides like YSA are often susceptible to rapid renal clearance and enzymatic degradation in vivo, leading to a short half-life that can limit their therapeutic efficacy.[4][5][6][7] This guide will explore common strategies to extend its circulation time and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the short in vivo half-life of the YSA peptide?
A1: The short in vivo half-life of unmodified peptides like YSA is typically due to two main factors:
-
Rapid Renal Clearance: Peptides with a molecular weight below the renal filtration threshold (approximately 40-50 kDa) are quickly removed from circulation by the kidneys.[5][7]
-
Enzymatic Degradation: Peptidases and proteases in the blood and tissues can rapidly break down the peptide bonds, inactivating the molecule.[5][6]
Q2: What are the most common strategies to extend the in vivo half-life of the YSA peptide?
A2: Several well-established strategies can be employed:[4][8]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic size, reducing renal clearance and shielding it from enzymatic degradation.[5][9][10]
-
Glycosylation: The addition of carbohydrate moieties can enhance peptide stability, solubility, and protect against proteolysis.[11][12][13]
-
Fusion to Albumin-Binding Moieties: Genetically or chemically fusing the YSA peptide to an albumin-binding domain (ABD) or a lipid tail allows it to bind to serum albumin, a long-lived plasma protein, thereby extending its circulation time.[8][14][15]
-
Fc Fusion: Fusing the YSA peptide to the Fc region of an antibody leverages the neonatal Fc receptor (FcRn) recycling pathway to prolong its half-life.[4][8]
-
Structural Modifications: Introducing D-amino acids, cyclizing the peptide, or modifying the N- and C-termini can increase resistance to enzymatic degradation.[14][16][17][18]
Q3: Will modifying the YSA peptide affect its binding affinity to the EphA2 receptor?
A3: It is possible. Modifications, particularly near the binding motif (YSAY), could cause steric hindrance and reduce binding affinity.[3][19][20] It is crucial to carefully select the modification site and strategy. Site-specific conjugation methods are recommended to control the location of the modification and minimize interference with the peptide's active region.[5] Functional assays, such as surface plasmon resonance (SPR) or cell-based binding assays, should be performed to quantify the impact on binding affinity.
Troubleshooting Guides
Problem 1: Reduced Binding Affinity of YSA Peptide After PEGylation
Symptoms:
-
The PEGylated YSA peptide shows significantly lower binding to the EphA2 receptor in SPR or ELISA-based assays compared to the unmodified peptide.
-
Reduced biological activity in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance: The PEG chain is physically blocking the peptide's binding site.[19] | 1. Change PEGylation Site: If using random PEGylation (e.g., targeting lysine (B10760008) residues), switch to a site-specific method. The YSA peptide sequence (YSAYPDSVPMMS) does not contain a lysine, so PEGylation would likely be targeted to the N-terminus or an introduced cysteine.[1][2] Consider adding a linker between the peptide and the PEG molecule. 2. Vary PEG Size: Experiment with smaller PEG molecules. While larger PEGs provide a greater increase in half-life, they are more likely to cause steric hindrance. 3. Use Branched vs. Linear PEG: Branched PEGs can offer a different hydrodynamic profile that may be less disruptive to binding. |
| Heterogeneous Product: The PEGylation reaction resulted in a mixture of mono-, di-, and un-PEGylated peptides, with the most active fraction being underrepresented. | 1. Optimize Reaction Conditions: Adjust the molar ratio of peptide to PEG, pH, temperature, and reaction time to favor mono-PEGylation.[21] 2. Purify the Conjugate: Use chromatography techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to isolate the mono-PEGylated species for functional testing.[21] |
Problem 2: Aggregation of YSA Peptide Conjugates During Synthesis or Purification
Symptoms:
-
Precipitation is observed during the conjugation reaction or after purification.
-
The peptide-resin fails to swell properly during solid-phase synthesis.[22][23]
-
Broad or tailing peaks during HPLC purification.
-
Low recovery of the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Increased Hydrophobicity: The addition of certain moieties (e.g., some linkers or lipid tails) can increase the peptide's hydrophobicity, leading to self-association.[22][23] | 1. Modify Solvent Conditions: Add organic solvents like DMSO or NMP, or chaotropic salts to the reaction or purification buffers to disrupt hydrophobic interactions.[22][24] 2. Adjust pH: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI) to promote electrostatic repulsion.[25] 3. Incorporate Solubilizing Tags: The addition of a hydrophilic tag, such as a short PEG chain, can improve solubility.[24] |
| Formation of Beta-Sheets: The peptide sequence itself may have a propensity to form intermolecular beta-sheets, which is exacerbated by conjugation. | 1. Use Pseudoproline Dipeptides: During solid-phase synthesis, incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation. 2. Microwave-Assisted Synthesis: Microwave energy can help to reduce aggregation during peptide synthesis.[24] |
Quantitative Data Summary
The following tables summarize expected increases in in vivo half-life for various modification strategies based on data from similar peptides and proteins. The actual results for the YSA peptide will require experimental determination.
Table 1: Expected Half-Life Extension with Different Strategies
| Modification Strategy | Typical Fold-Increase in Half-Life | Example (Non-YSA Peptide/Protein) | Reference |
| PEGylation (40 kDa) | >100-fold | Interferon alfa | [9] |
| Fusion to Albumin-Binding Domain | 40-50-fold | hTRAIL | [26] |
| N-terminal Acetylation | >24 hours (from 2-5 min) | GIP analog | [14] |
| Glycosylation | Significant increase (variable) | Met-enkephalin analog | [12] |
Experimental Protocols
Protocol 1: Site-Specific N-Terminal PEGylation of YSA Peptide
Objective: To covalently attach a PEG molecule to the N-terminus of the YSA peptide to increase its in vivo half-life.
Materials:
-
YSA Peptide (synthesized with a free N-terminus)
-
mPEG-succinimidyl carbonate (mPEG-SC) or similar NHS-activated PEG
-
Reaction Buffer: Sodium bicarbonate buffer (100 mM, pH 8.0-8.5)
-
Quenching Solution: Tris or glycine (B1666218) solution (1 M)
-
Purification System: HPLC with a C18 reverse-phase column and a size-exclusion column.
Methodology:
-
Peptide Dissolution: Dissolve the YSA peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction: Add the mPEG-SC to the peptide solution at a 1.5 to 5-fold molar excess. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.
-
Reaction Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted mPEG-SC.
-
Purification:
-
First, use reverse-phase HPLC to separate the PEGylated peptide from the unreacted peptide.
-
Then, use size-exclusion chromatography to remove any unreacted PEG and aggregates.
-
-
Characterization: Confirm the identity and purity of the mono-PEGylated YSA peptide using MALDI-TOF mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the half-life of modified and unmodified YSA peptide in plasma.
Materials:
-
Modified and unmodified YSA peptide
-
Human or mouse plasma
-
Incubator at 37°C
-
Precipitation Solution: Acetonitrile with 1% trifluoroacetic acid (TFA)
-
Analysis System: LC-MS/MS or HPLC
Methodology:
-
Incubation: Spike the peptide into pre-warmed plasma at a final concentration of 10-100 µM.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately add 3 volumes of ice-cold precipitation solution to the aliquot to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide, by LC-MS/MS or HPLC.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life.[27][28]
Visualizations
Caption: Experimental workflow for developing a long-acting YSA peptide.
Caption: Troubleshooting logic for modified YSA peptide development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 7. kinampark.com [kinampark.com]
- 8. scispace.com [scispace.com]
- 9. bachem.com [bachem.com]
- 10. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 11. polarispeptides.com [polarispeptides.com]
- 12. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 15. Frontiers | Serum albumin binding knob domains engineered within a VH framework III bispecific antibody format and as chimeric peptides [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 18. mdpi.com [mdpi.com]
- 19. primescholars.com [primescholars.com]
- 20. researchgate.net [researchgate.net]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
- 24. blog.mblintl.com [blog.mblintl.com]
- 25. Reddit - The heart of the internet [reddit.com]
- 26. Fusion to an albumin-binding domain with a high affinity for albumin extends the circulatory half-life and enhances the in vivo antitumor effects of human TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. academic.oup.com [academic.oup.com]
Technical Support Center: YSA Peptide-Drug Conjugates
Welcome to the technical support center for the development of YSA Peptide-Drug Conjugates (PDCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis, conjugation, and evaluation of YSA-PDCs.
Frequently Asked Questions (FAQs)
Q1: What is the YSA peptide and why is it used for drug targeting? A1: YSA is a 12-amino-acid peptide (YSAYPDSVPMMS) that acts as a mimetic of the natural ephrin-A1 ligand. It selectively binds to the EphA2 receptor, a tyrosine kinase that is frequently overexpressed in various cancers, including breast, lung, prostate, and ovarian cancers. This overexpression makes the EphA2 receptor a promising target for delivering cytotoxic drugs directly to tumor cells, and the YSA peptide serves as an effective "homing" agent for this purpose.
Q2: What is the mechanism of action for YSA peptide binding to EphA2? A2: The YSA peptide binds to the ligand-binding pocket of the EphA2 receptor. This binding stabilizes the dimeric form of the receptor, leading to its activation through autophosphorylation of tyrosine residues. This activation, known as canonical signaling, can initiate downstream pathways that ultimately lead to the internalization of the receptor-peptide complex. This receptor-mediated endocytosis is the key mechanism for delivering the conjugated drug payload into the target cancer cell.
Q3: What are the main components of a YSA peptide-drug conjugate? A3: A YSA-PDC consists of three primary components: the YSA targeting peptide, a cytotoxic drug payload, and a chemical linker that connects the peptide and the drug.[1] The design of each component is critical for the overall efficacy and safety of the conjugate.[1][2]
Q4: What types of linkers are commonly used in YSA-PDCs? A4: Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable linkers are designed to release the drug payload under specific conditions found within the tumor microenvironment or inside the cancer cell (e.g., low pH of endosomes or presence of specific enzymes like cathepsins).[3]
-
Non-cleavable linkers remain intact, and the drug is released only after the complete degradation of the peptide in the lysosome.[4] The choice of linker significantly impacts the PDC's stability in circulation and its drug-release profile.[2]
Q5: How can I confirm the purity of my synthesized YSA peptide and final conjugate? A5: The purity of peptides and PDCs is typically assessed using a combination of analytical techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[5] RP-HPLC separates the desired product from impurities, and the peak area provides a quantitative measure of purity.[5] MS is used to confirm the molecular weight of the product, ensuring the correct peptide sequence was synthesized and the drug was successfully conjugated.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the development of YSA-PDCs.
Problem 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) of YSA Peptide
Question: I am experiencing a very low yield of my final YSA peptide after cleavage from the resin. Mass spectrometry shows a high proportion of truncated sequences. What could be the cause and how can I fix it?
Answer: Low yield and truncated sequences in Fmoc-based SPPS are common issues that typically point to incomplete deprotection or poor coupling efficiency.[1]
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Fmoc Deprotection | Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the next amino acid from being added, leading to termination of that chain.[1] | Extend the deprotection time with piperidine (B6355638) or perform a second deprotection step. Use fresh, high-quality piperidine solution. For difficult sequences, consider using a stronger base like DBU in the deprotection solution.[6] |
| Poor Coupling Efficiency | The reaction between the activated amino acid and the free N-terminus of the peptide is incomplete. This is common for sterically hindered amino acids (like Valine or Proline in the YSA sequence) or if peptide aggregation occurs on the resin.[1] | Double the coupling time or perform a double coupling for problematic amino acids. Use a more potent coupling reagent like HATU or HBTU. If aggregation is suspected, add chaotropic salts (e.g., LiCl) or use microwave-assisted synthesis to disrupt secondary structures.[7] |
| Peptide Aggregation on Resin | The growing peptide chains fold and interact with each other through hydrogen bonds, making the N-terminus inaccessible to reagents.[1][7] | Synthesize at a higher temperature (up to 60°C) to disrupt secondary structures.[5] Incorporate pseudoproline dipeptides or use a more "swelling-friendly" resin like a PEG-based resin to improve reagent access.[7] |
Problem 2: Low Efficiency During Conjugation of Drug to YSA Peptide
Question: My conjugation reaction between the thiol-modified YSA peptide (with an added Cysteine) and a maleimide-activated drug is showing very low efficiency. How can I troubleshoot this?
Answer: Low efficiency in maleimide-thiol conjugation often relates to the availability of the free thiol on the peptide, the stability of the maleimide (B117702) linker, or suboptimal reaction conditions.[8]
| Possible Cause | Explanation | Recommended Solution |
| Oxidized Thiol Groups | The cysteine residue on your YSA peptide has formed a disulfide bond (dimerized with another peptide), leaving no free sulfhydryl (-SH) group available to react with the maleimide.[8] | Before conjugation, treat the peptide with a mild reducing agent like TCEP. It is critical to remove the TCEP before adding the maleimide reagent, as it will compete for the linker. Use a desalting column for removal.[8] |
| Hydrolysis of Maleimide Group | The maleimide group on your drug linker is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive. | Maintain the reaction pH strictly between 6.5 and 7.5. Use freshly prepared drug-linker solutions and avoid prolonged storage in aqueous buffers. |
| Suboptimal Molar Ratio | An insufficient amount of the maleimide-activated drug is being used relative to the peptide. | Use a molar excess of the maleimide-drug linker to drive the reaction. A starting point of a 10- to 20-fold molar excess of the linker over the peptide is recommended.[8] |
| Steric Hindrance | The cysteine residue is located in a position on the peptide that is sterically hindered, preventing the bulky drug-linker from accessing it. | If designing the peptide from scratch, place the cysteine at the N- or C-terminus with a small spacer (e.g., a short PEG chain) to improve accessibility. |
Problem 3: Poor Solubility and Aggregation of the Final YSA-PDC
Question: My purified YSA-PDC is showing poor solubility in aqueous buffers (like PBS) and appears to be aggregating. What can I do?
Answer: Poor solubility and aggregation are significant challenges, often caused by the hydrophobicity of the peptide sequence and/or the conjugated drug payload.[9][10]
| Possible Cause | Explanation | Recommended Solution |
| High Hydrophobicity | The combined hydrophobicity of the YSA peptide and the cytotoxic drug leads to self-association and precipitation in aqueous solutions.[9][10] | For initial solubilization, dissolve the lyophilized PDC in a small amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer dropwise while vortexing.[11] |
| Isoelectric Point (pI) | The PDC is least soluble at its isoelectric point, where the net charge is zero. The pH of your buffer might be too close to the pI of the conjugate.[9] | Calculate the theoretical pI of your YSA-PDC. Adjust the pH of your buffer to be at least 1-2 units away from the pI. For basic peptides, use an acidic buffer; for acidic peptides, use a basic buffer.[11] |
| Formation of β-sheets | Certain peptide sequences are prone to forming intermolecular β-sheets, leading to highly ordered aggregates or fibrils, which are very difficult to solubilize.[10] | Use sonication to help break up aggregates.[11] For formulation, consider incorporating solubilizing excipients such as PEG or polysorbates. In the design phase, modifying the peptide sequence by replacing hydrophobic amino acids with more hydrophilic ones (while preserving binding) can prevent this. |
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the development of YSA-PDCs. Data can vary significantly based on the specific drug, linker, and experimental conditions used.
Table 1: Binding Affinity of YSA Peptide and Derivatives to EphA2 Receptor
| Peptide Variant | Method | Binding Affinity (Kd) | Reference |
| YSA (Original) | Surface Titration | ~700 nM - 1.5 µM | [12] |
| Engineered YSA Derivatives | Not Specified | Low Nanomolar | Not Specified |
| YSA | Not Specified | 186 nM | [13] |
| Note: Binding affinity is a measure of the strength of the interaction between the peptide and its receptor. A lower Kd value indicates a stronger binding affinity. |
Table 2: Example IC50 Values for Peptide-Drug Conjugates
| Conjugate Type | Target Cell Line | IC50 Value | Reference |
| Ru-complex Peptide Conjugates | A2780 (Ovarian Cancer) | 2 - 6 µM | [14] |
| Ru-complex Peptide Conjugates | A2780cisR (Resistant) | 7 - 15 µM | [14] |
| Angiotensin II-related Peptides | Plasmodium gallinaceum | ~0.5 µM | [15] |
| Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro. It is a measure of the potency of a cytotoxic agent. |
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of YSA Peptide
This protocol provides a general guideline for the manual synthesis of the YSA peptide (YSAYPDSVPMMS) using Fmoc chemistry.
Materials and Reagents:
-
Rink Amide MBHA Resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, etc.)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing Solvents: DMF, IPA (Isopropanol)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate tube, pre-activate the first C-terminal amino acid (Fmoc-Ser(tBu)-OH) by dissolving it with HATU and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and IPA to remove excess reagents.
-
-
Chain Elongation Cycle (repeat for each amino acid):
-
Deprotection: Add 20% piperidine in DMF to the resin and shake for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3x) and IPA (3x).
-
Coupling: Pre-activate the next Fmoc-amino acid with HATU/DIPEA in DMF and add it to the resin. Shake for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and IPA (3x).
-
-
Final Deprotection: After the last amino acid is coupled, perform a final deprotection step with 20% piperidine in DMF.
-
Cleavage and Deprotection of Side Chains:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin and shake at room temperature for 2-3 hours.[16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Purify the crude peptide using preparative RP-HPLC.
-
Confirm identity and purity using LC-MS.
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a cysteine-containing YSA peptide to a maleimide-activated drug.
Materials and Reagents:
-
Cysteine-terminated YSA peptide (lyophilized)
-
Maleimide-activated drug payload
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed.
-
Quenching Reagent: Free L-cysteine or N-acetyl cysteine.
-
Organic Solvent: Anhydrous DMSO or DMF.
-
Purification System: Size-exclusion chromatography (SEC) or RP-HPLC.
Procedure:
-
Peptide Preparation and Reduction:
-
Dissolve the lyophilized YSA-Cys peptide in the degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-5 mg/mL.
-
To reduce any disulfide bonds, add a 10-fold molar excess of TCEP solution. Incubate at room temperature for 30 minutes.
-
Crucial Step: Remove the TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the degassed reaction buffer.
-
-
Drug-Linker Preparation:
-
Prepare a 10 mM stock solution of the maleimide-activated drug in anhydrous DMSO or DMF. This should be done immediately before use to minimize hydrolysis.
-
-
Conjugation Reaction:
-
Slowly add the maleimide-drug solution to the reduced peptide solution while gently stirring. Aim for a 10-20 fold molar excess of the maleimide drug over the peptide.[17]
-
Flush the reaction vial with an inert gas (nitrogen or argon), seal it, and protect it from light.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[17]
-
-
Quenching the Reaction:
-
Add a small excess of a free thiol (e.g., L-cysteine) to quench any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification of the PDC:
-
Purify the YSA-PDC from unreacted peptide, drug, and other reagents using SEC or RP-HPLC.
-
Analyze the final product by LC-MS to confirm the molecular weight and by analytical HPLC to determine purity.
-
Visualizations: Pathways and Workflows
EphA2 Signaling and PDC Internalization
The diagram below illustrates the proposed mechanism of YSA-PDC binding to the EphA2 receptor, leading to internalization and drug release. YSA binding mimics ephrin-A1, activating the canonical pathway which involves receptor dimerization, phosphorylation, and subsequent endocytosis.
Caption: YSA-PDC binding activates EphA2, leading to endocytosis and intracellular drug release.
General Workflow for YSA-PDC Development
This workflow outlines the critical stages in the development and preclinical evaluation of a YSA peptide-drug conjugate, from initial synthesis to in vitro testing.
Caption: Key stages in the development and in vitro evaluation of a YSA-PDC.
Troubleshooting Logic for Low Conjugation Yield
This decision tree provides a logical workflow for diagnosing the root cause of low yield in a maleimide-thiol conjugation reaction.
Caption: A decision-making workflow to troubleshoot low YSA-PDC conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. peptide.com [peptide.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. benchchem.com [benchchem.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. How isotonic solutions influence peptide drug solubility [eureka.patsnap.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. lifetein.com [lifetein.com]
Technical Support Center: Minimizing Off-Target Effects of EphA2 Peptide Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with EphA2 peptide agonists. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects with EphA2 peptide agonists?
A1: Off-target effects with EphA2 peptide agonists can be broadly categorized into two types:
-
Non-specific binding: The peptide may bind to proteins other than EphA2, leading to unintended biological consequences. Fortunately, well-characterized peptides like YSA and SWL have been shown to be highly selective for EphA2 and do not bind to other Eph receptors.[1] However, interactions with other unrelated proteins, though not widely documented, cannot be entirely ruled out and should be assessed empirically.
-
On-target, off-tumor effects: The peptide agonist binds to EphA2 expressed on healthy tissues, which can lead to toxicity. For instance, a clinical trial involving EphA2-redirected CAR-T cells reported pulmonary edema, which was potentially due to the physiological expression of EphA2 on lung epithelial cells.[2]
Q2: How can I enhance the specificity of my EphA2 peptide agonist?
A2: Several strategies can be employed to improve the specificity of peptide agonists:
-
Amino Acid Substitution: Replacing certain amino acids can enhance binding affinity and selectivity for EphA2.
-
Cyclization: Constraining the peptide's conformation through cyclization can improve its binding profile and reduce interactions with unintended targets.
-
Dimerization: Dimerizing peptides can significantly increase their avidity and potency for EphA2, potentially reducing the concentration needed for efficacy and thereby minimizing off-target effects.[3]
Q3: What are the expected cellular outcomes of successful EphA2 agonism?
A3: Upon successful activation by a peptide agonist, EphA2 typically undergoes a series of events characteristic of its canonical, tumor-suppressive signaling pathway:
-
Receptor Phosphorylation: Tyrosine residues in the juxtamembrane and kinase domains of EphA2 become phosphorylated.[1][4]
-
Receptor Internalization and Degradation: The activated receptor is internalized, often via endosomes, and subsequently degraded, leading to a decrease in total EphA2 levels in the cell.[2][5]
-
Inhibition of Downstream Pro-Oncogenic Signaling: Activation of EphA2 can lead to the inhibition of pathways such as Akt and ERK, which are often dysregulated in cancer.[1][4]
Q4: My peptide agonist is showing low potency. What are some possible reasons?
A4: Low potency can stem from several factors:
-
Peptide Degradation: Peptides can be susceptible to degradation by proteases in cell culture media or in vivo. Consider using peptides with modified amino acids (e.g., D-amino acids) to increase stability.
-
Suboptimal Dimerization: For dimeric agonists, improper linker design or inefficient dimerization can lead to reduced activity.
-
Solubility Issues: Poor solubility can lead to an overestimation of the peptide concentration in your working solution. Refer to the troubleshooting guide below for solubility issues.
Troubleshooting Guides
Issue 1: Peptide Solubility and Stability
| Problem | Possible Cause | Solution |
| Peptide will not dissolve in aqueous buffer. | The peptide is hydrophobic. | First, try dissolving a small amount in sterile water. If that fails, for acidic peptides (net negative charge), try a basic buffer (e.g., PBS pH 8.5). For basic peptides (net positive charge), try an acidic buffer (e.g., 10% acetic acid). For very hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, and then slowly add to your aqueous buffer with gentle vortexing.[6][7] |
| Precipitation occurs after dissolving. | The solution is supersaturated, or the pH is near the peptide's isoelectric point (pI). | Ensure the final pH of your solution is at least 2 units away from the peptide's pI. If using an organic solvent for initial dissolution, do not exceed a final concentration that is toxic to your cells (typically <0.5% DMSO).[8][9] |
| Inconsistent results between experiments. | Peptide degradation due to improper storage or multiple freeze-thaw cycles. | Store lyophilized peptides at -20°C or -80°C. Once dissolved, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles. |
Issue 2: Inconsistent Biological Activity
| Problem | Possible Cause | Solution |
| Variable levels of EphA2 phosphorylation. | Inconsistent treatment times or cell densities. Phosphatase activity during cell lysis. | Standardize cell seeding density and treatment duration. Always use fresh lysis buffer containing phosphatase inhibitors. |
| No or low receptor internalization observed. | The assay is not sensitive enough, or the peptide is not a potent agonist. The antibody used for detection is not suitable. | Confirm peptide activity by checking for EphA2 phosphorylation first. Ensure your antibody recognizes the extracellular domain of EphA2 for detecting non-permeabilized surface receptors or an internal epitope for total receptor levels after permeabilization. For internalization assays, use a positive control like the natural ligand, ephrin-A1. |
| Unexpected increase in cell migration or proliferation. | The peptide may be acting as a partial agonist or antagonist at the concentration used. Off-target effects. | Perform a dose-response curve to determine the optimal concentration for agonistic activity. Validate the selectivity of your peptide for EphA2 using binding assays with other related receptors. |
Quantitative Data on EphA2 Peptide Agonists
Direct comparative data on the off-target effects of various EphA2 peptide agonists is limited. However, the on-target potency provides a valuable metric for selecting and using these research tools. Higher potency may allow for the use of lower concentrations, potentially reducing the risk of off-target interactions.
| Peptide Agonist | Description | Binding Affinity (Kd) or IC50 | Effective Concentration for EphA2 Phosphorylation | Reference |
| YSA | 12-mer linear peptide | IC50: ~16.5 µM | Micromolar range | [3] |
| SWL | 12-mer linear peptide | Not specified | Micromolar range | [5] |
| 123B9 | Optimized 12-mer linear peptide | IC50: 6.5 µM | Micromolar range | [3] |
| 135H11 | Optimized monomeric peptide | Nanomolar affinity | Low micromolar range | [3] |
| 135H12 | Dimeric version of 135H11 | Nanomolar affinity | Low nanomolar concentrations | [3] |
Experimental Protocols
Protocol 1: Western Blot for EphA2 Phosphorylation
-
Cell Culture and Treatment: Plate EphA2-expressing cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat with the EphA2 peptide agonist at various concentrations for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-EphA2 (e.g., pY588) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EphA2 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 2: Immunofluorescence for EphA2 Internalization
-
Cell Culture: Seed EphA2-expressing cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the EphA2 peptide agonist for various time points (e.g., 0, 30, 60, 120 minutes).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
-
Staining: Block with 1% BSA in PBS. Incubate with a primary antibody against EphA2, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Visualize the cells using a fluorescence or confocal microscope. Look for a shift from membrane to punctate cytoplasmic staining as an indicator of internalization.
Visualizations
Caption: EphA2 signaling pathways in cancer.
Caption: Experimental workflow for evaluating EphA2 peptide agonists.
References
- 1. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
dealing with batch-to-batch variability of synthetic peptides
Welcome to your comprehensive guide for navigating and mitigating batch-to-batch variability in synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying causes of variability, and implement effective quality control measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in synthetic peptides?
A1: Batch-to-batch variability in synthetic peptides is a common issue that can arise from several factors during the manufacturing process.[1] The main contributors include:
-
Purity Profile: The percentage of the target full-length peptide can differ between batches. Impurities such as truncated or deletion sequences, which are byproducts of solid-phase peptide synthesis (SPPS), may have altered or no biological activity, thereby affecting the experimental outcome.[1]
-
Peptide Content: The total weight of a lyophilized peptide powder is not solely the peptide itself. It also includes counterions (like trifluoroacetate (B77799) or acetate (B1210297) from purification) and residual water.[1] Variations in the proportions of these components will alter the actual peptide concentration when reconstituted.[1]
-
Unwanted Modifications: Peptides can undergo chemical modifications like oxidation or deamidation during synthesis and storage, which can impact their biological activity.[2]
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., acetonitrile, DMF) or reagents used in synthesis may remain in the final product and could be cytotoxic or interfere with assays.[3]
Q2: I'm observing inconsistent results in my experiments with a new batch of a peptide. What should I do first?
A2: When you encounter inconsistent results, a systematic approach to troubleshooting is crucial. Here are the initial steps:
-
Review the Certificate of Analysis (CoA): Request and carefully compare the CoA for each batch. Pay close attention to the purity (by HPLC), mass (by MS), and any other provided specifications.[1]
-
Perform In-House Quality Control: It is highly recommended to conduct your own analytical verification of each new batch to confirm the supplier's data.[1]
-
Standardize Handling Procedures: Ensure that you are using the exact same protocols for peptide reconstitution, aliquoting, and storage for every batch to minimize variability introduced in the lab.[2]
Q3: What level of peptide purity do I need for my experiments?
A3: The required peptide purity depends on the intended application. Using a peptide with inappropriate purity can lead to unreliable data.[4] Here are general guidelines:
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography), and other highly sensitive applications where purity is critical. |
| >95% | In vitro bioassays, cell-based assays, and other quantitative experiments. |
| >90% | Non-quantitative applications like antibody production and some screening assays. |
| >80% | Preliminary screening, epitope mapping. |
| Crude/Desalted | Not recommended for most research applications; may be suitable for initial, non-critical screening. |
Q4: How can I accurately determine the concentration of my peptide solution?
A4: Relying solely on the weight of the lyophilized powder to calculate concentration is often inaccurate due to the presence of water and counterions.[2] For accurate concentration determination, consider the following methods:
-
Amino Acid Analysis (AAA): This is the gold standard for determining absolute peptide concentration. The peptide is hydrolyzed into its constituent amino acids, which are then quantified.[5]
-
BCA Assay (Modified for Peptides): A standard BCA protein assay can be modified to provide a more accurate estimation of peptide concentration.[6]
-
UV Absorbance at 280 nm: If the peptide contains aromatic amino acids (Trp, Tyr), its concentration can be estimated by measuring the absorbance at 280 nm.[7]
Troubleshooting Guides
Issue 1: Low or No Biological Activity with a New Peptide Batch
Potential Causes:
-
Incorrect peptide sequence or synthesis errors.
-
Low purity, with impurities interfering with the assay.[7]
-
Presence of unwanted modifications (e.g., oxidation) that inactivate the peptide.[8]
-
Peptide insolubility or aggregation in the assay buffer.[9]
-
Incorrect peptide concentration due to inaccurate measurement.[2]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. Custom Peptide Synthesis Frequently Asked Questions [peptide2.com]
- 5. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing FRET Assays for YSA-Induced EphA2 Dimerization
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing Förster Resonance Energy Transfer (FRET) assays to study the dimerization of the EphA2 receptor induced by the YSA peptide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of YSA-induced EphA2 dimerization?
A1: The YSA peptide is a small peptide agonist that binds to the ephrin-binding pocket of the EphA2 receptor.[1] This binding stabilizes the pre-existing, unliganded EphA2 dimer, promoting a conformation that leads to receptor activation.[1] While unliganded EphA2 can exist in a monomer-dimer equilibrium, YSA shifts this equilibrium towards the dimeric state.[2] This is distinct from the clustering induced by natural ephrin ligands, as YSA primarily promotes the formation of dimers rather than higher-order oligomers.[2]
Q2: How does YSA-induced dimerization affect EphA2 signaling?
A2: YSA-induced dimerization alters EphA2 signaling in two significant ways. Firstly, it increases the autophosphorylation of EphA2 on key tyrosine residues (like Tyr588 and Tyr772), which is a hallmark of receptor activation and triggers downstream "canonical" signaling pathways, such as the MAP/ERK cascade.[1][3][4] Secondly, this activation reciprocally leads to a decrease in phosphorylation on Serine 897 (pS897).[1] High levels of pS897, often driven by the AKT pathway in the absence of a ligand, are associated with pro-tumorigenic, "non-canonical" signaling that enhances cell migration and invasion.[1][5][6] Therefore, by stabilizing the active dimer, YSA can shift EphA2 signaling from a pro-oncogenic to a tumor-suppressive state.[1]
Q3: Why is FRET an effective method for studying YSA-induced EphA2 dimerization?
A3: FRET is a powerful technique for studying protein-protein interactions in living cells with high spatial and temporal resolution.[7][8] It allows for the direct visualization and quantification of the proximity between two EphA2 molecules on the cell membrane, with measurements on the scale of 1-10 nm.[7][8] This makes it ideal for detecting the conformational changes and dimerization events induced by YSA binding in real-time and in a native cellular environment.[3]
Q4: What are the critical components of a FRET biosensor designed for EphA2 dimerization?
A4: A typical EphA2 FRET biosensor consists of the EphA2 protein tagged with a donor fluorophore (e.g., CFP, eGFP) and another EphA2 protein tagged with an acceptor fluorophore (e.g., YFP, mCherry).[9] These are often co-expressed in cells. When two differently tagged EphA2 molecules come into close proximity upon dimerization, the donor fluorophore can transfer its excitation energy to the acceptor, resulting in a measurable FRET signal.[8][9] The choice of fluorescent proteins, the linker connecting them to EphA2, and the expression levels are all critical for creating a sensitive and reliable biosensor.[10]
Q5: What is the expected FRET outcome when stimulating cells with YSA?
A5: Upon successful stimulation of cells expressing the EphA2 FRET biosensors, the addition of YSA should induce dimerization, bringing the donor and acceptor fluorophores into close proximity. This will result in an increase in the FRET efficiency. This can be measured as an increase in acceptor emission when exciting the donor (sensitized emission) or as a decrease in the donor's fluorescence lifetime (FLIM-FRET).[11] The magnitude of the FRET increase correlates with the extent of receptor dimerization.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during FRET experiments for YSA-induced EphA2 dimerization.
Problem: Low or No FRET Signal
| Question | Possible Causes & Solutions |
|---|
| I'm not observing a significant FRET signal increase after adding YSA. What could be wrong? | 1. Suboptimal YSA Concentration/Incubation: The EC50 for YSA derivatives can be in the low micromolar range.[3] Perform a dose-response curve to determine the optimal concentration and ensure sufficient incubation time (e.g., 15 minutes or more) for stimulation.[3]2. Low Protein Expression: Insufficient concentration of tagged EphA2 on the plasma membrane will result in a low probability of FRET events. Verify expression levels via fluorescence intensity or Western blot. Optimize transfection conditions.3. Inefficient FRET Pair: The chosen donor/acceptor pair may have a small Förster radius (R₀) or poor spectral overlap. Consider using high-efficiency pairs like Tq2-YPet.[12]4. Incorrect Biosensor Design: If the fluorescent proteins are attached in a way that they are not brought into proximity upon dimerization, no FRET will occur. C-terminal tagging of EphA2 is a common and effective strategy.[3] |
Problem: High Background or False Positives
| Question | Possible Causes & Solutions |
|---|
| My FRET signal is high even without YSA, or my negative controls show a signal. How do I fix this? | 1. Spectral Bleed-Through (SBT): This is the most common cause of false-positive FRET. It occurs when donor emission leaks into the acceptor channel (donor SBT) or the acceptor is directly excited by the donor's excitation laser (acceptor SBT).[13][14][15] Solution: You MUST perform bleed-through corrections. This involves imaging control cells expressing only the donor and only the acceptor to calculate correction coefficients that are then applied to your experimental data.[15][16]2. Protein Overexpression Artifacts: Very high expression levels can lead to random protein crowding on the membrane, causing proximity-induced FRET that is not dependent on specific dimerization. Use the lowest possible expression level that still provides a good signal-to-noise ratio.3. Autofluorescence: Cellular components can fluoresce, contributing to background noise. Image untransfected cells under the same conditions to assess the level of autofluorescence and subtract it from your measurements. |
Problem: Signal Variability and Poor Reproducibility
| Question | Possible Causes & Solutions |
|---|
| My FRET efficiency values are inconsistent between experiments. What are the common causes? | 1. Photobleaching: Fluorophore destruction from repeated imaging reduces fluorescence intensity and can skew FRET calculations.[17][18]Solution: Minimize laser power and exposure times. Use photobleaching correction algorithms if available.[17][19] For validation, consider acceptor photobleaching FRET, where the increase in donor fluorescence after destroying the acceptor is measured.[18][20]2. Inconsistent Instrument Settings: Any variation in laser power, detector gain, or filter settings between experiments will make comparisons invalid. Always use the exact same instrument settings for all samples within an experiment and across experiments being compared.3. Cell Health and Heterogeneity: Unhealthy cells can exhibit altered protein expression and signaling. FRET responses can also vary from cell to cell. Ensure cells are healthy and analyze a sufficient number of cells (e.g., >20) per condition to obtain statistically meaningful data.[21] |
Section 3: Experimental Protocols
Protocol 1: Cell Culture and Transfection for EphA2 FRET Assays
-
Cell Seeding: Plate HEK293T or PC3 cells on glass-bottom dishes suitable for microscopy. Seed at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect cells with plasmids encoding EphA2-donor (e.g., EphA2-eCFP) and EphA2-acceptor (e.g., EphA2-YPet) at a 1:1 ratio using a suitable transfection reagent according to the manufacturer's protocol.
-
Control Samples: In parallel, transfect separate dishes with donor-only and acceptor-only plasmids. These are essential for spectral bleed-through correction.[22]
-
Incubation: Allow cells to express the constructs for 24-48 hours post-transfection before imaging.
-
Starvation (Optional): To reduce baseline signaling, you may serum-starve the cells for 4-6 hours prior to the experiment.
Protocol 2: FRET Data Acquisition (Sensitized Emission)
-
Microscope Setup: Turn on the confocal microscope, lasers, and environmental chamber (37°C, 5% CO₂).
-
Cell Identification: Locate a healthy, transfected cell expressing both the donor and acceptor fluorophores.
-
Image Acquisition Setup: Set up three image acquisition channels:
-
Donor Channel: Excite with donor laser (e.g., 440 nm for CFP), detect donor emission (e.g., 460-500 nm).
-
Acceptor Channel: Excite with acceptor laser (e.g., 514 nm for YFP), detect acceptor emission (e.g., 530-600 nm).
-
FRET Channel: Excite with donor laser (e.g., 440 nm), detect acceptor emission (e.g., 530-600 nm).
-
-
Pre-Stimulation Imaging: Acquire a baseline image set (Donor, Acceptor, FRET channels) before adding the YSA peptide.
-
Stimulation: Carefully add the YSA peptide (at the predetermined optimal concentration) to the dish.
-
Post-Stimulation Imaging: After the desired incubation period (e.g., 15 minutes), acquire another image set of the same cell using identical settings. For time-lapse experiments, acquire images at regular intervals.
-
Control Imaging: Acquire images of at least 10-15 donor-only and acceptor-only cells using the exact same three-channel acquisition settings. These are critical for the next step.
Protocol 3: Spectral Bleed-Through Correction and FRET Calculation
-
Determine Bleed-Through Coefficients:
-
Using the images from your donor-only cells, measure the signal in the FRET channel (donor bleed-through) and the donor channel. The ratio (FRETsignal / Donorsignal) is the donor bleed-through coefficient (DBT).
-
Using the images from your acceptor-only cells (while exciting with the donor laser), measure the signal in the FRET channel (acceptor bleed-through) and the acceptor channel. The ratio (FRETsignal / Acceptorsignal) is the acceptor bleed-through coefficient (ABT).
-
-
Calculate Corrected FRET (FRETc): For each pixel in your experimental images, apply the correction formula:
-
FRETc = FRET_channel - (DBT * Donor_channel) - (ABT * Acceptor_channel)
-
-
Normalize FRET (optional but recommended): To account for variations in expression levels, normalize the corrected FRET signal. One common method is the N-FRET index:
-
N-FRET = FRETc / sqrt(Donor_channel * Acceptor_channel)
-
-
Analysis: Quantify the average FRETc or N-FRET value for each cell before and after stimulation. Perform statistical analysis to determine the significance of any changes.
Section 4: Quantitative Data Summary
Table 1: Example Properties of YSA Peptide Derivatives
| Peptide Ligand | Description | Potency (EC₅₀ or Kₑ) | Effect on Dimerization | Reference |
| YSA | Monomeric peptide agonist | Micromolar range | Stabilizes dimers | [1][2] |
| YSA-GSGSK-bio | Biotinylated YSA derivative | Low micromolar EC₅₀ | Induces dimerization/oligomerization | [3] |
| βA-WLA-YRPKam | Potent YSA derivative | Low nanomolar Kₑ | Antagonist (inhibits ephrin binding) | [3] |
Table 2: Representative FRET Efficiency Changes for EphA2
| Condition | Method | Reported FRET Efficiency (E%) or Change | Interpretation | Reference |
| Unliganded EphA2 | Sensitized Emission | Baseline FRET indicates a monomer-dimer equilibrium | Basal level of dimerization | [2] |
| + YSA Peptide | Sensitized Emission | Significant increase in FRET efficiency | YSA stabilizes/promotes dimer formation | [1] |
| + Dimeric Peptide Ligands | Sensitized Emission | Steeper oligomerization curves than baseline | Induction of higher-order oligomers | [23] |
| Positive Control (CFP-YFP fusion) | Acceptor Photobleaching | ~26% | Robust FRET in a positive control | [24] |
| Negative Control (non-interacting proteins) | Acceptor Photobleaching | ~1.2% | Minimal FRET in a negative control | [24] |
Section 5: Visualizations
References
- 1. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of receptor tyrosine kinase EphA2 autophosphorylation increases with EphA2 oligomer size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the EphA2 tyrosine kinase stimulates the MAP/ERK kinase signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand independent EphA2 signaling drives the adoption of a targeted therapy-mediated metastatic melanoma phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and development of fluorescent biosensors | YELLEN LAB [yellen.hms.harvard.edu]
- 10. Frontiers | Resource for FRET-Based Biosensor Optimization [frontiersin.org]
- 11. Frontiers | A Combined Acceptor Photobleaching and Donor Fluorescence Lifetime Imaging Microscopy Approach to Analyze Multi-Protein Interactions in Living Cells [frontiersin.org]
- 12. Optimizing fluorescent protein trios for 3-Way FRET imaging of protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Additional correction for energy transfer efficiency calculation in filter-based Förster resonance energy transfer microscopy for more accurate results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Photobleaching-corrected FRET efficiency imaging of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imaging protein interactions by FRET microscopy: FRET measurements by acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 21. Assessment of EGFR/HER2 dimerization by FRET-FLIM utilizing Alexa-conjugated secondary antibodies in relation to targeted therapies in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ligands with different dimeric configurations potently activate the EphA2 receptor and reveal its potential for biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
strategies to enhance YSA peptide delivery to solid tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance YSA peptide delivery to solid tumors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the YSA peptide and its primary molecular target? A1: YSA is a 12-amino acid peptide (sequence: YSAYPDSVPMMS) that was identified through phage display.[1] It functions as a mimetic of the natural ligand ephrin-A1 and selectively targets the EphA2 receptor.[1][2]
Q2: Why is the EphA2 receptor a compelling target for cancer therapy? A2: The EphA2 receptor, a receptor tyrosine kinase, is an attractive therapeutic target because it is highly overexpressed in a wide range of solid tumors, including lung, breast, prostate, ovarian, and colon cancers, while having low expression in most normal adult tissues.[1][3][4] This differential expression allows for targeted delivery of therapeutic agents to cancer cells, potentially reducing off-target side effects.[5]
Q3: What are the primary strategies for using the YSA peptide to deliver therapeutics to tumors? A3: There are two main strategies. The first involves directly conjugating a therapeutic agent, such as paclitaxel, to the YSA peptide, creating a peptide-drug conjugate (PDC).[6] The second, more common approach is to anchor the YSA peptide to the surface of a nanocarrier, such as a liposome (B1194612) or solid lipid nanoparticle, which encapsulates a larger drug payload.[5][7][8] This method can deliver a significantly higher dose of the drug per targeting event compared to a simple PDC.[5]
Q4: How does the YSA peptide facilitate the internalization of its cargo into cancer cells? A4: After the YSA peptide binds to the EphA2 receptor on the cancer cell surface, it triggers cellular internalization.[5] Studies using endocytosis blockers have revealed that for YSA-anchored liposomes, a caveolae-dependent pathway is the major route for entry into cancer cells like the A549 lung cancer line.[5][9][10]
Q5: What are the main barriers to effective YSA peptide-based delivery in solid tumors? A5: The primary challenges include the dense extracellular matrix (ECM) of solid tumors, which is rich in collagen and hyaluronic acid and physically hinders the penetration of nanocarriers.[5][11] Other barriers include the abnormal tumor vasculature, high interstitial fluid pressure, and potential in vivo degradation of the peptide.[11][12][13]
Troubleshooting Guide
Q1: I'm observing low binding and uptake of my YSA-functionalized nanoparticles in cell culture. What could be the issue? A1:
-
Confirm EphA2 Expression: The target cell line must express sufficient levels of the EphA2 receptor. Expression levels can vary between cell lines and even with passage number. We recommend verifying EphA2 protein levels via Western blot or flow cytometry.[1]
-
Run a Competition Assay: To confirm that the uptake is receptor-specific, perform a competition experiment by co-incubating your YSA-nanoparticles with an excess of free YSA peptide.[5] A significant reduction in nanoparticle uptake in the presence of the free peptide indicates successful EphA2 targeting.[5]
-
Check Peptide Integrity and Orientation: Ensure the YSA peptide used for conjugation is not degraded and is properly oriented on the nanoparticle surface to expose the receptor-binding domain. The N-terminal YSA residues are critical for high-affinity binding.[2] Storing lyophilized peptides at -20°C or -80°C is recommended to minimize degradation.[14]
-
Optimize Peptide Density: The concentration of YSA on the nanoparticle surface is crucial. Incubating liposomes with various concentrations of the peptide can help optimize surface binding and subsequent cellular uptake.[5]
Q2: My YSA-delivery system shows poor tumor accumulation in animal models, with high uptake in the liver and spleen. How can I improve this? A2:
-
Optimize Nanoparticle Physicochemical Properties:
-
Size: Nanoparticles should ideally be less than 200 nm in diameter to effectively utilize the enhanced permeability and retention (EPR) effect for passive accumulation in tumors.[5]
-
Surface Charge: A neutral or slightly negative zeta potential is often preferred to reduce non-specific interactions and clearance by the reticuloendothelial system (RES). For example, optimized YSA-anchored liposomes have been reported with a zeta potential of -3.64 mV.[5][9][10]
-
PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) chains on the nanoparticle surface ("stealth" technology) is a standard method to reduce RES uptake and prolong circulation time, thereby increasing the opportunity for tumor accumulation.[5][15]
-
-
Address the Tumor Microenvironment (TME): The dense ECM is a major barrier.[5] A combination therapy approach can be effective. For example, pre-treatment with an oral antifibrotic agent like telmisartan (B1682998) has been shown to remodel the ECM and significantly enhance the tumor uptake of YSA-targeted liposomes.[5][10]
Q3: The synthesis of my YSA-nanoparticles results in aggregation and low yield. What are some potential solutions? A3:
-
Review Your Conjugation Strategy: The method used to attach the YSA peptide to the nanoparticle is critical.
-
Chemical Conjugation: Methods like maleimide (B117702) coupling require precise control of pH and stoichiometry.[1] Ensure buffers are free of competing nucleophiles.
-
His-Tag Complexation: A simpler and often more efficient alternative is to use a lipid with a nickel-chelating headgroup (e.g., DOGS-NTA-Ni) in the nanoparticle formulation.[5] This allows for the direct and oriented attachment of a histidine-tagged YSA peptide, which can be a less tedious process than chemical conjugation.[5]
-
-
Control Peptide Stability: Peptides are susceptible to degradation pathways like hydrolysis, oxidation, and racemization.[14][16] Always use high-purity, freshly prepared or properly stored peptide solutions for conjugation. Avoid prolonged exposure to high pH (>8) or atmospheric oxygen.[14]
-
Purification Method: Ensure your purification method (e.g., dialysis, size exclusion chromatography) is effectively removing unconjugated peptides and reagents without causing the nanoparticles to aggregate.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on YSA-peptide-based delivery systems.
Table 1: Physicochemical Properties of Docetaxel-Loaded Liposomes.[5][9]
| Formulation | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| DPL (Docetaxel PEGylated Liposomes) | 189.3 ± 5.7 | -23.22 |
| YDPL (YSA-anchored DPL) | 157.3 ± 11.8 | -3.64 |
Data from a study using a modified hydration method for liposome preparation.[5]
Table 2: In Vivo Antitumor Efficacy in Orthotopic Lung Tumor Xenografts (A549).[5][10]
| Treatment Group | Average Lung Tumor Weight Reduction vs. DPL | Average Lung Tumor Weight Reduction vs. YDPL |
| DPL | - | - |
| YDPL | Not Statistically Significant | - |
| YDPL + Telmisartan | 4.8-fold lower (p < 0.05) | 3.8-fold lower (p < 0.05) |
Data shows that combining YSA-targeted therapy with an ECM-remodeling agent significantly enhances therapeutic efficacy.
Key Experimental Protocols
Protocol 1: Preparation of YSA-Anchored PEGylated Liposomes via His-Tag Complexation
This protocol is adapted from the modified hydration method described for preparing YSA-anchored docetaxel (B913) stealth liposomes (YDPL).[5]
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the lipids and the drug (e.g., Docetaxel) in an appropriate organic solvent like chloroform (B151607) or a chloroform/methanol mixture. A typical lipid composition could be DOGS-NTA-Ni, DOPC, cholesterol, and DSPE-PEG2000.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., HEPES or PBS) by vortexing. This will form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice.
-
-
Purification:
-
Remove any unencapsulated drug and other impurities. This can be achieved by methods such as dialysis against the hydration buffer or size exclusion chromatography.
-
-
YSA Peptide Anchoring:
-
Prepare a solution of histidine-tagged YSA peptide in the same buffer.
-
Add the His-tagged YSA peptide solution to the purified liposome (DPL) suspension at a specific molar ratio (e.g., 1:0.5 DOGS-NTA-Ni:YSA).[5]
-
Incubate the mixture for a defined period (e.g., 2 hours) at room temperature with gentle shaking to allow the His-tags on the peptide to complex with the Ni-NTA groups on the liposome surface.
-
-
Characterization:
-
Measure the final hydrodynamic diameter and zeta potential of the YSA-anchored liposomes (YDPL) using dynamic light scattering (DLS).
-
Determine the drug encapsulation efficiency and peptide conjugation efficiency using appropriate analytical techniques (e.g., HPLC, fluorescence-based assays).
-
Protocol 2: In Vitro Receptor-Specific Cellular Uptake Assay
This protocol outlines a method to quantify and confirm receptor-mediated uptake of fluorescently labeled YSA-nanoparticles.
-
Cell Culture:
-
Seed an EphA2-expressing cancer cell line (e.g., A549, PC3) in appropriate well plates (e.g., 12-well or 24-well) and culture until they reach 70-80% confluency.
-
-
Preparation of Treatment Groups:
-
Test Group: Dilute fluorescently labeled YSA-nanoparticles to the desired final concentration in fresh cell culture medium.
-
Competition Group: Pre-incubate cells with a high molar excess (e.g., 100-fold) of free, unlabeled YSA peptide for 30-60 minutes. Then, add the fluorescently labeled YSA-nanoparticles (at the same concentration as the test group) to the medium already containing the free peptide.
-
Control Group: Use non-targeted fluorescent nanoparticles (without YSA) to assess non-specific uptake.
-
-
Incubation:
-
Remove the old medium from the cells and add the prepared media for each treatment group.
-
Incubate the cells for a specified time (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Processing:
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Harvest the cells by trypsinization.
-
-
Analysis:
-
Analyze the cell-associated fluorescence using a flow cytometer. The geometric mean fluorescence intensity (MFI) is used to quantify uptake.
-
Alternatively, visualize uptake using fluorescence microscopy. For this, cells are typically grown on glass coverslips and are fixed and mounted after the incubation and washing steps.
-
-
Interpretation:
-
A significantly higher MFI in the "Test Group" compared to the "Control Group" demonstrates targeting.
-
A significantly lower MFI in the "Competition Group" compared to the "Test Group" confirms that the uptake is specifically mediated by the EphA2 receptor.[5]
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for YSA peptide-based drug delivery.
Caption: YSA-NP binding and cellular internalization pathway.
Caption: Troubleshooting logic for poor in vivo tumor accumulation.
References
- 1. Peptide-Functionalized Nanogels for Targeted siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel pH-dependent membrane peptide that binds to EphA2 and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Approach of YSA Peptide Anchored Docetaxel Stealth Liposomes with Oral Antifibrotic Agent for the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Combination Approach of YSA Peptide Anchored Docetaxel Stealth Liposomes with Oral Antifibrotic Agent for the Treatment of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanomedicine Penetration to Tumor: Challenges, and Advanced Strategies to Tackle This Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Peptide-Based Nanoparticle for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
YSA vs. SWL Peptides for EphA2 Targeting: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a targeting moiety is a critical step in the development of novel therapeutics and diagnostics. The EphA2 receptor, a member of the largest receptor tyrosine kinase family, is a compelling target due to its overexpression in a wide array of solid tumors and its role in cancer progression. Among the various molecules developed to target EphA2, the YSA and SWL peptides have emerged as prominent tools. This guide provides an objective comparison of these two peptides, supported by experimental data, to aid in the selection of the most suitable agent for specific research and development applications.
At a Glance: YSA vs. SWL
| Feature | YSA Peptide | SWL Peptide |
| Amino Acid Sequence | YSAYPDSVPMMS | SWLAYPGAVSYR |
| Discovery Method | Phage Display | Phage Display |
| Binding Affinity (Kd) | ~200 nM (biotinylated)[1][2] | 2.6 ± 0.7 nM (99mTc-HYNIC-SWL)[3] |
| Selectivity | Selective for EphA2 over other Eph receptors[2][4] | High binding affinity to EphA2[3] |
| Mechanism of Action | Agonist; mimics ephrin ligands, induces EphA2 dimerization and tyrosine phosphorylation[1][4] | Agonist; activates EphA2 and inhibits downstream oncogenic signaling[4] |
| Internalization | Induces EphA2 internalization[2] | Implied through its use in targeted imaging where internalization is often a prerequisite. |
| Applications | Drug delivery, imaging agent delivery, research tool[2][5][6] | Molecular imaging (SPECT)[3] |
In-Depth Comparison
Binding Affinity and Specificity
Both YSA and SWL peptides were identified through phage display as selective binders to the EphA2 receptor.[2][4] The biotinylated form of the YSA peptide exhibits a dissociation constant (KD) of approximately 200 nM for EphA2.[1][2] In contrast, a radiolabeled derivative of the SWL peptide, 99mTc-HYNIC-SWL, demonstrated a significantly higher binding affinity with a KD of 2.6 ± 0.7 nM in A549 lung cancer cells, which express high levels of EphA2.[3]
Both peptides exhibit high selectivity for EphA2, with studies showing they do not bind to other Eph receptors.[2][4] This specificity is a crucial attribute for targeted therapies, as it minimizes off-target effects.
Mechanism of Action and Downstream Signaling
YSA and SWL peptides act as agonists, mimicking the natural ligands of EphA2, the ephrins.[1][4] Binding of the YSA peptide to EphA2 promotes the dimerization of the receptor, leading to an increase in its tyrosine phosphorylation.[1] This activation of the canonical EphA2 signaling pathway can, paradoxically, have anti-tumorigenic effects by inhibiting cell migration.[1] Specifically, YSA binding has been shown to increase phosphorylation at Tyr772 and decrease phosphorylation at Ser897, a residue associated with the pro-migratory, non-canonical pathway.[1]
Similarly, the SWL peptide has been shown to activate EphA2 and inhibit downstream oncogenic signaling pathways in cancer cells.[4] The ability of both peptides to modulate EphA2 signaling underscores their potential not only as targeting agents but also as therapeutic molecules in their own right.
Experimental Data
Quantitative Binding Affinity
| Peptide Derivative | Cell Line / Method | Dissociation Constant (KD) | Reference |
| Biotinylated YSA | Surface Plasmon Resonance | ~200 nM | [1][2] |
| 99mTc-HYNIC-SWL | A549 cells (Saturation binding) | 2.6 ± 0.7 nM | [3] |
In Vivo Tumor Targeting
A study utilizing 99mTc-HYNIC-SWL for SPECT imaging in nude mice bearing EphA2-positive A549 tumors and EphA2-negative OCM-1 tumors demonstrated specific tumor uptake.[3] At 1 hour post-injection, the uptake in A549 tumors was significantly higher (1.44 ± 0.12 %ID/g) compared to OCM-1 tumors (0.43 ± 0.20 %ID/g).[3] Furthermore, pre-injection of excess unlabeled SWL peptide significantly reduced the uptake in A549 tumors, confirming the targeting specificity.[3]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
A common method to determine the binding affinity of peptides like YSA to their target receptor is Surface Plasmon Resonance.
In Vitro Saturation Binding Assay
To determine the binding affinity of radiolabeled peptides like 99mTc-HYNIC-SWL, a saturation binding assay is performed on cells expressing the target receptor.
Signaling Pathways
The EphA2 receptor can signal through two distinct pathways: the canonical (ligand-dependent) and non-canonical (ligand-independent) pathways. The YSA and SWL peptides, acting as ephrin mimics, primarily activate the canonical pathway.
Canonical EphA2 Signaling Pathway
Upon binding of an agonist like the YSA or SWL peptide, EphA2 receptors dimerize and undergo autophosphorylation on tyrosine residues. This initiates a signaling cascade that can lead to the inhibition of cell migration and proliferation, representing a tumor-suppressive function.
Conclusion
Both YSA and SWL peptides are valuable tools for targeting the EphA2 receptor. The choice between them may depend on the specific application. The SWL peptide, with its reported higher binding affinity in a radiolabeled format, appears to be a very promising candidate for high-sensitivity imaging applications. The YSA peptide, which is more extensively characterized in terms of its mechanism of action on EphA2 dimerization and downstream signaling, has been widely used for targeted drug delivery. The development of YSA derivatives with improved, nanomolar affinities further enhances its utility.[7] Ultimately, the selection should be guided by the desired outcome, whether it be potent agonism, high-affinity binding for imaging, or efficient internalization for drug delivery. Further head-to-head comparative studies under identical experimental conditions would be beneficial to definitively delineate the superior peptide for specific therapeutic or diagnostic strategies.
References
- 1. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel targeted system to deliver chemotherapeutic drugs to EphA2-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (99m)Tc-labeled SWL specific peptide for targeting EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combination Approach of YSA Peptide Anchored Docetaxel Stealth Liposomes with Oral Antifibrotic Agent for the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
YSA Peptide vs. Small Molecule Inhibitors of EphA2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of EphA2-targeted therapeutics, a critical decision lies in the choice between peptide-based agonists like YSA and a diverse array of small molecule inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to inform strategic research and development efforts.
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is a well-validated target in oncology due to its overexpression in a multitude of cancers and its role in promoting tumor progression, metastasis, and drug resistance.[1][2] Therapeutic strategies have largely focused on either mimicking the tumor-suppressive effects of its natural ligand, ephrin-A1, or inhibiting its kinase activity. This has led to the development of two primary classes of molecules: agonistic peptides, exemplified by the YSA peptide, and a range of small molecule inhibitors with either agonistic or antagonistic functions.
Mechanism of Action: A Tale of Two Approaches
The YSA peptide (sequence: YSAYPDSVPMMS) and its derivatives function as agonists, mimicking the binding of ephrin-A1 to the ligand-binding domain of EphA2.[3][4] This binding event induces receptor dimerization and clustering, leading to the activation of the intracellular kinase domain and subsequent autophosphorylation.[5][6] This activation of the "canonical" EphA2 signaling pathway has tumor-suppressive effects, including the inhibition of cell migration and invasion.[7][8]
Small molecule inhibitors of EphA2, in contrast, exhibit a broader range of mechanisms. They can be broadly categorized as:
-
Agonists: Similar to YSA, these small molecules (e.g., doxazosin (B1670899) and its derivatives) bind to the EphA2 receptor and induce its activation, thereby promoting its tumor-suppressive functions.[7][9][10]
-
Antagonists: These molecules (e.g., UniPR129 and 2,5-dimethylpyrrolyl benzoic acid derivatives) also bind to the extracellular domain of EphA2 but act as competitive inhibitors, blocking the binding of the natural ligand ephrin-A1 without activating the receptor.[11][12][13] This approach aims to inhibit the pro-oncogenic "non-canonical" signaling of unliganded EphA2.
-
Kinase Inhibitors: This class of small molecules targets the intracellular ATP-binding pocket of the EphA2 kinase domain, directly inhibiting its catalytic activity and downstream signaling.[2][12]
Below is a diagram illustrating the distinct mechanisms of action:
Quantitative Comparison of Performance
The efficacy of these molecules can be quantitatively assessed through various parameters, including binding affinity (Kd, Ki) and inhibitory concentration (IC50). The following tables summarize key performance data for representative YSA peptides and small molecule inhibitors.
Table 1: Performance Data for YSA Peptide and Derivatives
| Compound | Type | Binding Affinity (Kd/Ki) | IC50 | Reference |
| YSA Peptide | Agonist | 186 nM (Kd) | ~15 µM | [14] |
| 135G3 | Agonist | 757 nM (Kd) | - | [5] |
| 135H11 | Agonist | - | - | [5] |
| dYNH | Agonist | - | - | [4] |
| SWL Peptide | Agonist | - | <15 µM |
Table 2: Performance Data for Small Molecule Inhibitors
| Compound | Type | Binding Affinity (Ki) | IC50 | Reference |
| Doxazosin | Agonist | - | - | [7] |
| Compound 7bg | Agonist | - | 1.9 µM | [15] |
| UniPR129 | Antagonist | 370 nM | - | [11] |
| UniPR1331 | Antagonist | - | 2.6 µM | [16] |
| UniPR1447 | Antagonist | 1.4 µM | 6.6 µM | [16][17] |
| 2,5-dimethylpyrrolyl benzoic acid derivative 1 | Antagonist | 7 µM | - | [13] |
| 2,5-dimethylpyrrolyl benzoic acid derivative 2 | Antagonist | 9 µM | - | [13] |
| Dasatinib | Kinase Inhibitor | - | 2.528 nM | [18] |
EphA2 Signaling Pathways
The decision to use an agonist or an antagonist is rooted in the dual role of EphA2 in cancer. The canonical, ligand-dependent pathway is generally tumor-suppressive, while the non-canonical, ligand-independent pathway is pro-oncogenic.
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the comparison of YSA peptide and small molecule inhibitors of EphA2.
EphA2 Kinase Inhibitor Screening Assay
This assay is designed to measure the kinase activity of the recombinant catalytic domain of EphA2 and to evaluate the efficacy of potential inhibitors.
Protocol:
-
A master mixture containing kinase assay buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) is prepared and dispensed into a 96-well plate.[19]
-
The test compounds (YSA peptide or small molecule inhibitors) are added to the wells at various concentrations.
-
The kinase reaction is initiated by the addition of purified, recombinant EphA2 enzyme.[19]
-
The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow for the phosphorylation of the substrate.[19]
-
The reaction is stopped, and the kinase activity is measured. This can be done using various methods, such as:
-
The data is analyzed to determine the half-maximal inhibitory concentration (IC50) for each compound.
Cell Migration and Invasion Assays
These assays are crucial for evaluating the functional effects of EphA2 inhibitors on cancer cell motility.
Protocol (Transwell Assay):
-
Cancer cells overexpressing EphA2 are seeded into the upper chamber of a Transwell insert, which has a porous membrane. For invasion assays, the membrane is coated with Matrigel.[21][22]
-
The lower chamber contains a chemoattractant, such as fetal bovine serum (FBS).
-
The cells are treated with the YSA peptide or a small molecule inhibitor.
-
After a specific incubation period (e.g., 24-48 hours), the non-migrated/invaded cells on the upper surface of the membrane are removed.[21]
-
The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[21]
Western Blotting for EphA2 Phosphorylation
This technique is used to assess the activation state of the EphA2 receptor and the activity of downstream signaling pathways.
Protocol:
-
Cells are treated with the test compound for a specified time.
-
The cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[23]
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[23]
-
The membrane is blocked (e.g., with BSA) to prevent non-specific antibody binding.[23]
-
The membrane is incubated with primary antibodies specific for phosphorylated EphA2 (e.g., anti-p-EphA2 Tyr594 or Ser897) and total EphA2.[24][25][26][27]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate. The ratio of phosphorylated EphA2 to total EphA2 is then quantified.
In Vivo Tumor Xenograft Models
Animal models are essential for evaluating the anti-tumor efficacy of EphA2-targeted agents in a physiological context.
Protocol:
-
Human cancer cells overexpressing EphA2 are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[28][29][30][31]
-
Once tumors are established, the mice are treated with the YSA peptide-drug conjugate or a small molecule inhibitor via a suitable route of administration (e.g., intravenous, intraperitoneal).[30][32]
-
Tumor growth is monitored over time by measuring tumor volume.[30]
-
At the end of the study, the tumors are excised and can be analyzed for biomarkers of drug activity (e.g., EphA2 phosphorylation, apoptosis).
Translational Potential and Clinical Landscape
The development of EphA2-targeted therapies is an active area of clinical research. While the YSA peptide itself is primarily a research tool, its derivatives are being explored for targeted drug delivery.[4][32] Several small molecule inhibitors of EphA2, including the multi-kinase inhibitor dasatinib, have been evaluated in clinical trials.[2] Furthermore, antibody-drug conjugates (ADCs) targeting EphA2 are also in clinical development, highlighting the therapeutic potential of this receptor.[2][33]
Conclusion
Both YSA peptide and small molecule inhibitors offer promising avenues for targeting EphA2 in cancer. The choice between these modalities depends on the desired mechanism of action and the specific therapeutic strategy. Agonistic approaches, whether with peptides or small molecules, aim to restore the tumor-suppressive canonical signaling of EphA2. In contrast, antagonistic and kinase inhibition strategies focus on blocking the pro-oncogenic non-canonical signaling. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to make informed decisions in the design and execution of their studies, ultimately advancing the development of novel and effective EphA2-targeted cancer therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities [mdpi.com]
- 3. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EphA2 receptor is activated through induction of distinct, ligand-dependent oligomeric structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule agonist of EphA2 receptor tyrosine kinase inhibits tumor cell migration in vitro and prostate cancer metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 10. Design and Synthesis of Small Molecule Agonists of EphA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UniPR129 is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecules Can Selectively Inhibit Ephrin Binding to the EphA4 and EphA2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecules can selectively inhibit ephrin binding to the EphA4 and EphA2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aptagen.com [aptagen.com]
- 15. Dimeric small molecule agonists of EphA2 receptor inhibit glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. EPHA2 Kinase Enzyme System [worldwide.promega.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. Phospho-EphA2 (Ser897) (D9A1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 25. Phospho-EphA2 (Tyr594) Antibody | Cell Signaling Technology [cellsignal.com]
- 26. EphA2 Antibody | Cell Signaling Technology [cellsignal.com]
- 27. Phospho-EphA2/EphA5 (Tyr594) Polyclonal Antibody (PA5-37812) [thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Targeting the EphA2 pathway: could it be the way for bone sarcomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. tandfonline.com [tandfonline.com]
YSA Peptide: A Highly Selective Ligand for the EphA2 Receptor
The YSA peptide, with the sequence YSAYPDSVPMMS, is a well-characterized synthetic peptide that exhibits remarkable selectivity for the EphA2 receptor, a member of the largest family of receptor tyrosine kinases. This high specificity distinguishes it from the natural ephrin ligands, which often demonstrate promiscuous binding to multiple Eph receptors within the same class. This guide provides a comparative analysis of the YSA peptide's cross-reactivity with other Eph receptors, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Comparative Binding Affinity of YSA Peptide
The YSA peptide was identified through phage display and has been shown to bind to the ligand-binding domain of EphA2 with high affinity.[1] While extensively documented for its potent interaction with EphA2, comprehensive quantitative data on its binding to a wide panel of other Eph receptors is not extensively available in single peer-reviewed publications. However, the existing literature consistently emphasizes its high selectivity for EphA2.
| Receptor | Peptide | Binding Affinity (Kd) | Inhibition Concentration (IC50) | Notes |
| EphA2 | YSA | 186 nM | ~1 µM (for ephrin binding inhibition) | High affinity and selective binding. The YSA peptide acts as an agonist, inducing EphA2 phosphorylation. |
| Other EphA Receptors (e.g., EphA1, EphA3, EphA4) | YSA | Not reported (believed to be negligible) | Not reported | Consistently described in the literature as not binding to other Eph receptors.[1][2] |
| EphB Receptors (e.g., EphB1, EphB2, EphB4) | YSA | Not reported (believed to be negligible) | Not reported | YSA is reported to be highly selective for the EphA2 receptor.[2][3] |
Note: The affinity values can vary depending on the specific experimental conditions and techniques used. The data presented here is a summary from available resources. The lack of reported binding for other Eph receptors in studies focused on the YSA peptide underscores its high specificity for EphA2.
Experimental Methodologies
Detailed protocols are crucial for the reproducibility of experimental results. Below are methodologies for key assays used to characterize the interaction of the YSA peptide with Eph receptors.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to determine the ability of the YSA peptide to compete with the natural ligand (ephrin) for binding to the EphA2 receptor.
Materials:
-
Recombinant human EphA2-Fc protein
-
Recombinant human ephrin-A1-Fc protein
-
Biotinylated YSA peptide
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2 N H2SO4)
Protocol:
-
Coat the wells of a 96-well plate with 100 µL of EphA2-Fc (1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the wells three times with Wash Buffer.
-
Block the wells with 200 µL of Blocking Buffer for 2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Prepare a series of dilutions of the YSA peptide.
-
Add 50 µL of the YSA peptide dilutions and 50 µL of biotinylated ephrin-A1-Fc (at a constant concentration) to the wells. Incubate for 2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the binding of the YSA peptide.
Cell-Based EphA2 Phosphorylation Assay (Western Blot)
This assay determines the ability of the YSA peptide to induce the phosphorylation of the EphA2 receptor in a cellular context, confirming its agonistic activity.
Materials:
-
EphA2-expressing cells (e.g., PC3 or WM793)
-
YSA peptide
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-EphA2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture EphA2-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of the YSA peptide for 10-20 minutes at 37°C.[4]
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EphA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-EphA2 antibody to determine the total amount of EphA2 protein.
Visualizing Key Processes
To better understand the experimental workflows and signaling pathways involved, the following diagrams are provided.
References
- 1. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligands with different dimeric configurations potently activate the EphA2 receptor and reveal its potential for biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk of the EphA2 Receptor with a Serine/Threonine Phosphatase Suppresses the Akt-mTORC1 Pathway in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dimeric YSA Peptide: A Superior Agonist for EphA2 Receptor Targeting
A comparative analysis of monomeric and dimeric YSA peptides reveals enhanced efficacy with dimerization, offering a promising strategy for the development of more potent therapeutics targeting the EphA2 receptor, a key player in cancer progression.
The YSA peptide, a mimetic of the natural EphA2 ligand ephrin-A1, has emerged as a significant tool in cancer research. Its ability to bind to the EphA2 receptor and modulate its activity makes it a candidate for targeted cancer therapy. While the monomeric form of the YSA peptide has shown efficacy, recent evidence strongly suggests that its dimeric counterpart offers superior therapeutic potential. This guide provides a detailed comparison of monomeric and dimeric YSA peptide efficacy, supported by experimental data and protocols.
Enhanced Efficacy Through Dimerization: The Underlying Mechanism
The EphA2 receptor, a receptor tyrosine kinase, is activated through dimerization or oligomerization upon ligand binding. This clustering initiates a signaling cascade that can suppress tumor growth and metastasis. The monomeric YSA peptide functions by binding to the EphA2 receptor and promoting this crucial dimerization process, thereby acting as an agonist.[1]
However, the inherent mechanism of EphA2 activation suggests that a pre-dimerized YSA peptide could be a more efficient agonist. A dimeric peptide can simultaneously engage two EphA2 receptors, effectively cross-linking them and inducing a more robust and sustained activation of the downstream signaling pathway. This hypothesis is supported by studies on other dimeric peptides targeting EphA2, which have demonstrated significantly increased binding affinity and biological activity compared to their monomeric counterparts.
Quantitative Comparison of Monomeric vs. Dimeric EphA2 Agonists
While a direct comparative study on a synthetically dimerized YSA peptide is not yet available in published literature, a study on a similar EphA2 agonistic peptide, 135H11 (monomer) and its dimeric form, 135H12, provides compelling evidence for the enhanced efficacy of dimerization.
| Parameter | Monomeric Peptide (135H11) | Dimeric Peptide (135H12) | Fold Improvement |
| EphA2 Receptor Degradation | Effective at 1 µM | Potent at 50-100 nM | >10-fold |
| pEphA2 S897 Dephosphorylation | Effective at 1 µM | Potent at 50-100 nM | >10-fold |
| Inhibition of Cell Invasion | Moderate Inhibition | Significant Inhibition | Enhanced |
| Inhibition of Cell Migration | Moderate Inhibition | Significant Inhibition | Enhanced |
Data adapted from a study on analogous EphA2 agonistic peptides, demonstrating the principle of enhanced efficacy through dimerization.
These findings strongly suggest that a dimeric YSA peptide would exhibit similar or even greater improvements in efficacy. The increased potency of the dimeric peptide at much lower concentrations is a critical advantage for therapeutic applications, as it could lead to reduced dosage requirements and fewer off-target effects.
Signaling Pathway and Experimental Workflow
The binding of the YSA peptide to the EphA2 receptor triggers a specific signaling cascade that shifts the receptor's function from pro-oncogenic to tumor-suppressive.
The experimental workflow to compare the efficacy of monomeric and dimeric YSA peptides typically involves synthesis of the peptides followed by a series of in vitro and cell-based assays.
Experimental Protocols
Synthesis of Monomeric and Dimeric YSA Peptides
Objective: To synthesize the monomeric YSA peptide (YSAYPDSVPMMS) and a dimeric version.
Methodology: Solid-Phase Peptide Synthesis (SPPS)
-
Monomeric YSA Peptide:
-
The peptide is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Amino acids are sequentially coupled to the growing peptide chain.
-
After the final amino acid is coupled, the peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the peptide are confirmed by mass spectrometry.
-
-
Dimeric YSA Peptide:
-
A bifunctional linker (e.g., a lysine (B10760008) residue with protected amino groups) is coupled to the resin.
-
The YSA peptide sequence is synthesized on both amino groups of the linker, creating a dimeric structure.
-
Alternatively, two monomeric YSA peptides with a reactive group (e.g., cysteine) at one end can be synthesized and then coupled together in solution.
-
Cleavage, deprotection, purification, and characterization are performed as for the monomeric peptide.
-
Western Blotting for EphA2 Activation
Objective: To assess the ability of monomeric and dimeric YSA peptides to induce EphA2 phosphorylation and degradation.
Methodology:
-
Cancer cells overexpressing EphA2 (e.g., PC-3, MDA-MB-231) are cultured to 70-80% confluency.
-
Cells are treated with varying concentrations of monomeric or dimeric YSA peptide for a specified time (e.g., 30 minutes to 3 hours).
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total EphA2, phospho-EphA2 (Tyrosine), and phospho-EphA2 (Serine 897). An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Cell Migration and Invasion Assays
Objective: To evaluate the inhibitory effect of monomeric and dimeric YSA peptides on cancer cell migration and invasion.
Methodology: Transwell Assay (Boyden Chamber)
-
Transwell inserts with an 8 µm pore size membrane (coated with Matrigel for invasion assays) are placed in a 24-well plate.
-
Cancer cells, pre-treated with monomeric or dimeric YSA peptide, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24-48 hours), non-migrated/invaded cells on the upper surface of the membrane are removed.
-
Cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The number of migrated/invaded cells in the treated groups is compared to the untreated control.
Conclusion
References
A Comparative Analysis of YSA Peptide and Ephrin-A1-Fc for EphA2 Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent agents used to target the EphA2 receptor: the synthetic YSA peptide and the recombinant ephrin-A1-Fc fusion protein. This document aims to deliver an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific applications in cancer research and drug development.
Introduction
The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, is a critical regulator of various cellular processes, including cell proliferation, migration, and angiogenesis. Its overexpression in numerous cancers is often associated with poor prognosis, making it an attractive target for therapeutic intervention. Both the YSA peptide and ephrin-A1-Fc are valuable tools for modulating EphA2 activity, each with distinct characteristics and mechanisms of action.
YSA Peptide: A 12-amino-acid peptide (YSAYPDSVPMMS) identified through phage display, the YSA peptide is a synthetic ligand that selectively binds to the EphA2 receptor.[1][2] It has been widely explored as a targeting moiety for the delivery of therapeutic payloads to EphA2-expressing cancer cells.[2]
Ephrin-A1-Fc: This is a recombinant fusion protein consisting of the extracellular domain of ephrin-A1, the natural ligand for EphA2, fused to the Fc region of human IgG1. This dimeric structure allows it to effectively bind to and activate the EphA2 receptor, mimicking the physiological ligand.[3]
Performance Comparison: Quantitative Data
The following tables summarize the key quantitative parameters for YSA peptide and ephrin-A1-Fc, providing a direct comparison of their binding affinities and functional potencies.
| Parameter | YSA Peptide | Ephrin-A1-Fc | Reference |
| Binding Affinity (Kd) for EphA2 | ~200 nM (for biotinylated YSA) | 25 nM | [4] |
| IC50 for inhibiting ephrin-A1 binding | ~1 µM (unmodified YSA) | Not Applicable (is the natural ligand) | [5] |
Table 1: Binding Characteristics. This table highlights the higher binding affinity of the natural ligand-based ephrin-A1-Fc compared to the synthetic YSA peptide. While derivatives of YSA have been developed with nanomolar affinity, the inherent affinity of ephrin-A1-Fc is significantly stronger.
| In Vitro Assay | YSA Peptide | Ephrin-A1-Fc | Reference |
| EphA2 Phosphorylation | Induces tyrosine phosphorylation | Potently induces tyrosine phosphorylation | [3][4] |
| Receptor Internalization | Promotes internalization | Strongly induces internalization and degradation | [5][6] |
| Inhibition of Cell Migration | Suppresses migratory ability of HEK293T cells by ~25% | Inhibits pancreatic adenocarcinoma cellular invasiveness | [4][7] |
Table 2: In Vitro Functional Comparison. Both agents act as agonists, inducing EphA2 activation and subsequent downstream signaling. However, ephrin-A1-Fc generally exhibits more potent effects due to its higher affinity and dimeric nature.
Mechanism of Action and Signaling Pathways
Both YSA peptide and ephrin-A1-Fc bind to the ligand-binding domain of the EphA2 receptor, functioning as agonists that trigger receptor activation. This activation involves receptor dimerization and autophosphorylation on tyrosine residues, initiating a cascade of downstream signaling events.
Upon binding, both molecules can induce the "canonical" tumor-suppressive signaling pathway of EphA2. This pathway can lead to the inhibition of oncogenic signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, ultimately resulting in decreased cell proliferation, migration, and invasion.
Below are diagrams illustrating the signaling pathways initiated by YSA peptide and ephrin-A1-Fc upon binding to the EphA2 receptor.
Caption: YSA peptide-induced EphA2 signaling pathway.
Caption: Ephrin-A1-Fc-induced EphA2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare YSA peptide and ephrin-A1-Fc.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This protocol is for a competitive ELISA to determine the binding affinity of the YSA peptide.
-
Coating: Coat a 96-well microtiter plate with 100 µL/well of 1-2 µg/mL recombinant human EphA2 in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6) and incubate overnight at 4°C.[8]
-
Washing: Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[9]
-
Blocking: Block non-specific binding sites by adding 300 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1 hour at room temperature.[9]
-
Competition: Prepare serial dilutions of the YSA peptide. Add 50 µL of each peptide dilution to the wells, followed by 50 µL of a constant concentration of biotinylated ephrin-A1-Fc. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL/well of streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The IC50 value for YSA peptide can be calculated from the resulting competition curve.
Immunofluorescence for Receptor Internalization
This protocol describes how to visualize EphA2 receptor internalization upon treatment with YSA peptide or ephrin-A1-Fc.
-
Cell Culture: Seed EphA2-expressing cells (e.g., PC-3 or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with either YSA peptide (e.g., 10 µM) or ephrin-A1-Fc (e.g., 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation: Wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[10]
-
Permeabilization (for intracellular staining): If staining for total EphA2, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface staining, omit this step.[11]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against EphA2 diluted in antibody dilution buffer overnight at 4°C.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[7]
-
Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody diluted in antibody dilution buffer for 1-2 hours at room temperature, protected from light.[7]
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Receptor internalization will be observed as a transition from plasma membrane localization to punctate intracellular vesicles.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of YSA peptide-drug conjugates or ephrin-A1-Fc in a mouse xenograft model.
Caption: General workflow for an in vivo tumor xenograft study.
-
Cell Preparation: Culture EphA2-positive cancer cells (e.g., PC-3) to 70-80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 3.0 x 10⁶ cells per 300 µL.[12]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.[12]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate the tumor volume using the formula: Volume = (width)² x length / 2.[12]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, YSA-drug conjugate, ephrin-A1-Fc). Administer the treatments according to the planned schedule (e.g., intraperitoneal or intravenous injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.
Summary and Conclusion
Both the YSA peptide and ephrin-A1-Fc are effective agonists of the EphA2 receptor, capable of inducing its tumor-suppressive signaling pathways.
-
Ephrin-A1-Fc , as a dimeric fusion protein of the natural ligand, exhibits a higher binding affinity and generally more potent biological activity in vitro. Its larger size, however, may present challenges in terms of tumor penetration and pharmacokinetics in vivo.
-
The YSA peptide , being a smaller molecule, may offer advantages in tissue penetration. While its intrinsic binding affinity is lower than that of ephrin-A1-Fc, its synthetic nature allows for straightforward modification and conjugation to various therapeutic and imaging agents. This makes it a versatile tool for targeted drug delivery applications.
The choice between YSA peptide and ephrin-A1-Fc will ultimately depend on the specific research question and experimental context. For studies requiring potent, acute activation of EphA2 signaling, ephrin-A1-Fc may be the preferred agent. For applications focused on targeted delivery of payloads to EphA2-expressing cells, the YSA peptide and its derivatives provide a flexible and powerful platform. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their EphA2-targeted studies.
References
- 1. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids | MDPI [mdpi.com]
- 3. Ligand recognition by A‐class Eph receptors: crystal structures of the EphA2 ligand‐binding domain and the EphA2/ephrin‐A1 complex | EMBO Reports [link.springer.com]
- 4. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocols | Cell Signaling Technology [cellsignal.com]
- 8. affbiotech.cn [affbiotech.cn]
- 9. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 10. arigobio.com [arigobio.com]
- 11. ptglab.com [ptglab.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Researcher's Guide to Assessing the Immunogenicity of YSA Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to assess the immunogenicity of YSA peptide-based therapeutics. YSA peptides, characterized by the amino acid sequence H-YSAYPDSVPMMS-NH2, are promising targeting moieties in cancer therapy, particularly for tumors overexpressing the EphA2 receptor.[1][2] As with all peptide-based therapeutics, understanding and mitigating immunogenicity—the tendency to provoke an unwanted immune response—is critical for clinical success. This document outlines key experimental protocols, presents comparative data (using illustrative examples where specific YSA-peptide data is not publicly available), and visualizes complex biological pathways and workflows to aid in the design and interpretation of immunogenicity studies.
Introduction to YSA Peptides and Immunogenicity
The YSA peptide selectively binds to the EphA2 receptor, facilitating the targeted delivery of cytotoxic agents, such as paclitaxel, to cancer cells.[3] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity. However, the introduction of any peptide therapeutic can trigger an immune response, leading to the production of anti-drug antibodies (ADAs).[4][5] These ADAs can neutralize the therapeutic, alter its pharmacokinetic profile, or, in rare cases, cause adverse immune reactions.[6] Therefore, a thorough immunogenicity risk assessment is a mandatory step in the preclinical and clinical development of YSA peptide-drug conjugates.
This assessment typically involves a multi-pronged approach, combining in silico (computational), in vitro (cellular), and in vivo (animal model) methods to predict and measure the immunogenic potential of the therapeutic candidate.[7]
Comparative Analysis of Immunogenicity Assessment Methods
The selection of appropriate methods for immunogenicity assessment depends on the stage of drug development and the specific questions being addressed. Below is a comparison of common approaches.
In Silico T-Cell Epitope Prediction
In silico tools are invaluable for early-stage screening. These algorithms predict the binding affinity of peptide sequences to various Human Leukocyte Antigen (HLA) class II molecules, which is a prerequisite for T-cell activation.[8][9]
Key Tools and Parameters:
| Tool Name | Prediction Principle | Output Metric | Key Considerations |
| EpiMatrix | Matrix-based algorithm predicting peptide-HLA binding.[7] | EpiMatrix Score (Z-score) | Can differentiate between potential T-effector and T-regulatory epitopes using JanusMatrix.[7] |
| NetMHCIIpan | Artificial neural network-based prediction of peptide binding to a wide range of HLA-DR, -DP, and -DQ alleles. | % Rank (lower rank indicates stronger binding) | Broad allele coverage; provides binding affinity predictions. |
| SYFPEITHI | Motif-based prediction based on published T-cell epitopes. | Score based on anchor residue motifs | Useful for initial screening but may be less sensitive than machine learning-based methods. |
In Vitro Immunogenicity Assays
In vitro assays provide direct experimental evidence of T-cell and B-cell responses using human cells.
Illustrative Comparison of In Vitro Assay Data for Different Peptide Formulations
Disclaimer: The following data is illustrative and intended to demonstrate how results from these assays are presented. Specific quantitative data for YSA-peptide therapeutics is not publicly available.
| Assay Type | Peptide A (Unmodified) | Peptide B (with Non-Natural Amino Acid) | Peptide C (Different Linker-Drug) |
| T-Cell Proliferation (Stimulation Index) | 4.2 | 1.8 | 3.5 |
| IFN-γ Release (pg/mL) | 250 | 80 | 190 |
| IL-2 Release (pg/mL) | 180 | 50 | 120 |
| IL-10 Release (pg/mL) | 60 | 110 | 75 |
-
T-Cell Proliferation: A higher stimulation index indicates a stronger proliferative response of T-cells to the peptide.
-
Cytokine Release: IFN-γ and IL-2 are pro-inflammatory cytokines indicative of a T-helper 1 (Th1) response, often associated with immunogenicity. IL-10 is an anti-inflammatory cytokine that can indicate a regulatory or T-helper 2 (Th2) response.
In Vivo Immunogenicity Assessment
In vivo models, particularly HLA-transgenic mice, are used to assess the immunogenic potential of a peptide therapeutic in a living organism, allowing for the evaluation of ADA formation.[10][11]
Illustrative In Vivo Anti-Drug Antibody (ADA) Titers
Disclaimer: The following data is illustrative and not specific to YSA-peptide therapeutics.
| Animal Model | Therapeutic Candidate | Mean ADA Titer (Week 4) | Mean ADA Titer (Week 8) |
| HLA-DR4 Transgenic Mice | YSA-Peptide-Drug Conjugate 1 | 1:800 | 1:1600 |
| HLA-DR4 Transgenic Mice | YSA-Peptide-Drug Conjugate 2 (Modified) | 1:200 | 1:400 |
| Wild-Type Mice | YSA-Peptide-Drug Conjugate 1 | 1:3200 | 1:6400 |
-
ADA Titer: Represents the reciprocal of the highest dilution of serum at which ADAs can still be detected. Higher titers indicate a stronger antibody response.
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The initiation of an adaptive immune response to a peptide therapeutic is dependent on the activation of CD4+ T-helper cells. This process begins when an antigen-presenting cell (APC), such as a dendritic cell, internalizes the peptide, processes it, and presents a fragment on an MHC class II molecule to a T-cell. The binding of the T-cell receptor (TCR) to the peptide-MHC complex triggers a cascade of intracellular signals leading to T-cell activation, proliferation, and cytokine production.
References
- 1. PET-Guided Evaluation and Optimization of Internalized Antibody-Drug Conjugates Targeting Erythropoietin-Producing Hepatoma A2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ephrin mimetic peptide that selectively targets the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nab-paclitaxel promotes the cancer-immunity cycle as a potential immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapidnovor.com [rapidnovor.com]
- 5. Anti-drug antibody generation : How to effectively monitor your therapeutic drug - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 6. Emerging Technologies and Generic Assays for the Detection of Anti-Drug Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epivax.com [epivax.com]
- 8. In Silico Immunogenicity Assessment of Therapeutic Peptides - Li - Current Medicinal Chemistry [edgccjournal.org]
- 9. usp.org [usp.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. mdpi.com [mdpi.com]
Validating the Specificity of YSA Peptide Binding to EphA2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is a critical player in a variety of physiological and pathological processes. Its overexpression in numerous cancers has made it a prime target for therapeutic intervention and targeted drug delivery. The YSA peptide, identified through phage display, has emerged as a key tool for specifically targeting EphA2. This guide provides a comprehensive comparison of the YSA peptide with other EphA2-binding alternatives, supported by experimental data and detailed protocols to validate its binding specificity.
Comparative Analysis of EphA2-Binding Peptides
The specificity and affinity of a targeting peptide are paramount for its utility in research and clinical applications. The YSA peptide and its derivatives have been extensively characterized to determine these parameters. Below is a comparative summary of the binding affinities of YSA and other notable EphA2-targeting peptides.
| Peptide/Alternative | Sequence | Method | Affinity (Kd / IC50) | Reference |
| YSA (unmodified) | YSAYPDSVPMMS | ELISA | 1.4 µM (IC50) | [1] |
| SWL (unmodified) | SWLEPAYPDSVP | ELISA | 1.1 µM (IC50) | [1] |
| YSA (reported) | YSAYPDSVPMMS | Not Specified | 186 nM (Kd) | [2] |
| 99mTc-HYNIC-SWL | Modified SWL | Saturation Binding | 2.6 nM (Kd) | [3] |
| Targefrin | YSA-derived | ITC | 21.7 nM (Kd) | [4] |
| βA-WLA-YRPKam | YSA derivative | ELISA | Low nM (IC50) | [1] |
| K-bioA-WLA-YRPKam | YSA derivative | ELISA | Low nM (IC50) | [1] |
Key Observations:
-
Unmodified YSA and SWL peptides exhibit binding affinities in the low micromolar range.[1][5]
-
Modifications to the peptide sequence, such as the addition of chelating agents for radiolabeling or strategic amino acid substitutions, can significantly enhance binding affinity into the nanomolar range.[1][3][4]
-
The YSA peptide and its derivatives have been shown to selectively bind to the ligand-binding domain of EphA2, competing with its natural ligand, ephrin-A1.[5][6]
Experimental Protocols for Validating Binding Specificity
Accurate and reproducible experimental methods are essential for validating the binding specificity of any targeting molecule. The following are detailed protocols for key experiments used to characterize the interaction between the YSA peptide and the EphA2 receptor.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Principle: ITC measures the heat change that occurs when a ligand (e.g., YSA peptide) is titrated into a solution containing a macromolecule (e.g., the EphA2 receptor). The resulting binding isotherm can be analyzed to determine the binding affinity.
Methodology:
-
Protein and Peptide Preparation:
-
Express and purify the extracellular ligand-binding domain (LBD) of EphA2.
-
Synthesize and purify the YSA peptide.
-
Thoroughly dialyze both the protein and peptide against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heat of dilution effects.
-
Accurately determine the concentrations of both the EphA2 LBD and the YSA peptide.
-
-
ITC Experiment:
-
Load the EphA2 LBD solution (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the YSA peptide solution (typically 200-500 µM, 10-fold higher than the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide into the protein solution, allowing the system to reach equilibrium after each injection.
-
As a control, perform a separate titration of the peptide into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument to determine the Kd, ΔH, and n.
-
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores that can be used to study molecular interactions in living cells.
Principle: When a donor fluorophore (e.g., GFP fused to EphA2) is in close proximity to an acceptor fluorophore (e.g., a fluorescently labeled YSA peptide), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor fluorescence. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores.
Methodology:
-
Cell Line Preparation:
-
Generate a stable cell line expressing EphA2 fused to a donor fluorophore (e.g., EphA2-GFP).
-
Synthesize the YSA peptide and label it with a suitable acceptor fluorophore (e.g., Cy3 or Alexa Fluor 555).
-
-
FRET Measurement:
-
Plate the EphA2-GFP expressing cells in a suitable imaging dish.
-
Incubate the cells with varying concentrations of the fluorescently labeled YSA peptide.
-
Acquire images using a fluorescence microscope equipped for FRET imaging (e.g., using sensitized emission or fluorescence lifetime imaging microscopy - FLIM).
-
-
Data Analysis:
-
Calculate the FRET efficiency for each condition. An increase in FRET efficiency with increasing peptide concentration indicates a direct interaction between the YSA peptide and the EphA2 receptor on the cell surface.
-
Quantitative FRET can be used to determine the dissociation constant of the interaction in a cellular context.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competition ELISA format is particularly useful for determining the binding specificity and relative affinity of a peptide.
Principle: In a competition ELISA, the unlabeled peptide of interest (YSA) competes with a labeled ligand (e.g., biotinylated YSA or ephrin-A1) for binding to the immobilized receptor (EphA2). The amount of labeled ligand that binds is inversely proportional to the concentration of the unlabeled competitor.
Methodology:
-
Plate Coating:
-
Coat a 96-well microplate with a recombinant EphA2 extracellular domain (EphA2-Fc) solution (e.g., 1-5 µg/mL in a suitable coating buffer like PBS) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare a series of dilutions of the unlabeled YSA peptide.
-
Add the diluted YSA peptide to the wells, followed immediately by a constant concentration of a biotinylated EphA2 ligand (e.g., biotinylated YSA or ephrin-A1-Fc).
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Plot the absorbance versus the logarithm of the competitor (YSA) concentration.
-
Determine the IC50 value, which is the concentration of the YSA peptide that inhibits 50% of the labeled ligand binding. This value is a measure of the peptide's binding affinity.
-
Signaling Pathways and Experimental Workflows
To understand the functional consequences of YSA peptide binding, it is crucial to visualize the signaling pathways it modulates and the workflows of the experiments used to validate its specificity.
EphA2 Signaling Pathways
EphA2 signaling is complex, with two distinct pathways that have opposing effects on cellular behavior.
References
- 1. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aptagen.com [aptagen.com]
- 3. (99m)Tc-labeled SWL specific peptide for targeting EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An ephrin mimetic peptide that selectively targets the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EphA2-Targeting Peptides for Researchers and Drug Developers
The EphA2 receptor, a member of the largest receptor tyrosine kinase family, has emerged as a critical target in oncology due to its overexpression in a wide array of solid tumors and its role in promoting cancer progression, metastasis, and angiogenesis.[1][2] This has spurred the development of various therapeutic strategies, among which peptide-based agents offer a promising avenue due to their high specificity and potential for targeted drug delivery. This guide provides a head-to-head comparison of different EphA2-targeting peptides, presenting key performance data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Performance of EphA2-Targeting Peptides
The efficacy of EphA2-targeting peptides is primarily evaluated based on their binding affinity (Kd) and their ability to inhibit the interaction between EphA2 and its natural ligand, ephrin-A1 (IC50). The following table summarizes the quantitative data for several prominent EphA2-targeting peptides and their derivatives, as well as some small molecule inhibitors for comparison.
| Compound Name | Type | Target | Binding Affinity (Kd) | IC50 | Key Findings & Comments |
| YSA | Peptide (Agonist) | EphA2 | 186 nM[3] | ~1 µM[1] | One of the first identified EphA2-targeting peptides. It acts as an agonist, inducing EphA2 phosphorylation and subsequent downstream signaling.[1][4] |
| SWL | Peptide (Agonist) | EphA2 | 2.6 nM (for 99mTc-HYNIC-SWL)[5] | <15 µM[1] | Another early-stage peptide agonist with high selectivity for EphA2. Dimerization has been shown to increase its potency.[1][6] |
| SWL dimer (C6 linker) | Peptide (Agonist) | EphA2 | - | 0.3 µM[1] | Dimerization of the SWL peptide significantly enhances its potency in activating EphA2.[1] |
| Targefrin | Peptide (Antagonist) | EphA2 | 21 nM | 10.8 nM | A novel agent with low nanomolar affinity for the EphA2 ligand-binding domain.[7] |
| RAYZ-6114 | Macrocyclic Peptide | EphA2 | 0.03 nM[8][9] | - | A highly potent and selective macrocyclic peptide binder, being developed for targeted radiopharmaceutical therapy.[8][10] |
| UniPR1331 | Small Molecule (Pan-Eph Antagonist) | EphA2, VEGFR2 | 3.3 - 3.4 µM[11][12] | 4 µM (for EphA2)[12] | A small molecule inhibitor that targets the ectodomain of EphA2 and also inhibits other Eph receptors.[11][13] |
| UniPR1449 | Small Molecule (Antagonist) | EphA2 | 3.8 µM[14][15] | 2.2 µM (Ki)[16][17] | A selective EphA2 antagonist with micromolar affinity.[16][17] |
Understanding EphA2 Signaling Pathways
EphA2 signaling is complex, with dual roles in cancer that are dependent on the context of ligand availability. The canonical, ligand-dependent pathway is generally considered tumor-suppressive, while the non-canonical, ligand-independent pathway is oncogenic. Targeting these pathways with peptides requires a nuanced understanding of their mechanisms.
Canonical vs. Non-Canonical EphA2 Signaling
Experimental Protocols for Peptide Evaluation
The characterization of EphA2-targeting peptides involves a series of in vitro and in vivo experiments to determine their binding properties, functional activity, and therapeutic potential.
Key Experimental Methodologies:
-
Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity (Kd) of the peptide to the EphA2 receptor in real-time. The EphA2 protein is immobilized on a sensor chip, and the peptide is flowed over the surface. The change in the refractive index at the surface, caused by the binding of the peptide, is measured and used to calculate the association and dissociation rate constants.[8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive binding ELISAs are frequently used to determine the half-maximal inhibitory concentration (IC50) of a peptide. In this assay, the EphA2 receptor is coated on a microplate, and a labeled ephrin-A1 ligand is added along with varying concentrations of the competitor peptide. The amount of labeled ligand that binds to the receptor is inversely proportional to the affinity and concentration of the peptide.[1][18]
-
Flow Cytometry: This method can be employed to assess the binding of fluorescently labeled peptides to EphA2-expressing cells. It is also used to measure target-mediated internalization of the peptide-receptor complex, providing insights into the peptide's ability to be taken up by cancer cells.[8][9]
-
Cell-Based Signaling Assays: To determine if a peptide acts as an agonist or antagonist, its effect on EphA2 phosphorylation and downstream signaling pathways is assessed. This is typically done using Western blotting to detect the phosphorylation status of EphA2 and key downstream effectors like AKT and ERK.[19][20]
-
In Vivo Tumor Models: The ultimate test of a therapeutic peptide's efficacy is its performance in animal models of cancer. Peptides are administered to tumor-bearing mice, and outcomes such as tumor growth inhibition, reduction in metastasis, and overall survival are monitored.[8][10]
A Typical Experimental Workflow
The following diagram illustrates a standard workflow for the preclinical evaluation of an EphA2-targeting peptide.
Concluding Remarks
The field of EphA2-targeting peptides is rapidly evolving, with newer generations of peptides, such as macrocyclic peptides, demonstrating picomolar binding affinities.[8][9] The choice of a particular peptide for therapeutic development will depend on the desired mechanism of action – whether an agonist is needed to promote tumor-suppressive signaling or an antagonist is required to block oncogenic pathways. Furthermore, the high specificity of these peptides makes them excellent candidates for the targeted delivery of cytotoxic agents, radioisotopes, or imaging agents directly to the tumor microenvironment, potentially increasing therapeutic efficacy while minimizing off-target toxicity.[2] Continued research and head-to-head comparative studies will be crucial in identifying the most promising peptide candidates for clinical translation.
References
- 1. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aptagen.com [aptagen.com]
- 4. Structure-activity relationship analysis of peptides targeting the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (99m)Tc-labeled SWL specific peptide for targeting EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinpointed Stimulation of EphA2 Receptors via DNA-Templated Oligovalence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Potent and selective EphA2 peptide binder for the treatment of solid tumors | BioWorld [bioworld.com]
- 11. UniPR1331, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Three-dimensional Structure of the EphB2 Receptor in Complex with an Antagonistic Peptide Reveals a Novel Mode of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligands with different dimeric configurations potently activate the EphA2 receptor and reveal its potential for biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Ephrin-A2-Selective YSA-Peptide
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to standard laboratory safety practices is crucial. Always consult the Safety Data Sheet (SDS) for any chemical you are working with; if an SDS is not available for a specific peptide, it should be handled as a hazardous substance.[1][2]
Personal Protective Equipment (PPE) is mandatory and includes: [1][3]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
All handling of the Ephrin-A2-selective YSA-peptide, particularly in its lyophilized powder form which can easily become airborne, should be conducted within a designated area such as a chemical fume hood or biosafety cabinet to prevent inhalation.[2][3]
Step-by-Step Disposal Procedures
The correct disposal method for the this compound depends on whether the waste is in liquid or solid form.
Liquid Waste Disposal:
-
Inactivation: In a chemical fume hood, inactivate the liquid peptide waste by adding it to a suitable inactivation reagent. Common and effective reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH).[1] A typical ratio is 1 part peptide waste to 10 parts inactivation solution.[1] Allow a minimum contact time of 20-60 minutes.[1]
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[1] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[1]
-
Collection: Following inactivation and neutralization, collect the solution in a designated, clearly labeled, and leak-proof hazardous waste container.[3]
-
Final Disposal: The collected liquid waste must be disposed of through your institution's certified hazardous waste management service.[1] Never pour peptide solutions down public drains.[3]
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with the this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.[1][2]
-
Collection: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[2]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic.[1][2]
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EH&S) department.[3]
If the peptide was used in experiments involving biological materials, such as cell-based assays or animal models, the waste must be treated as biohazardous.[2] This may require an initial decontamination step, like autoclaving, before being processed as chemical waste.[2][4]
Data Presentation
The following table summarizes key quantitative parameters for the chemical decontamination of peptide waste.
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration for solutions; 6% for concentrated peptides | 20-60 minutes[1] | Effective for many peptides but may be corrosive to some surfaces.[1] |
| Sodium Hydroxide (NaOH) | 1 M | Follow institutional guidelines | A strong base effective for peptide degradation. |
| Hydrochloric Acid (HCl) | 1 M | Follow institutional guidelines | A strong acid effective for peptide degradation. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product; follow manufacturer's instructions | Good for cleaning labware; may require subsequent disinfection.[1] |
Experimental Protocols and Workflows
Experimental Protocol: Chemical Decontamination of Liquid this compound Waste
-
Preparation: In a certified chemical fume hood, prepare a 10% bleach solution.
-
Addition of Waste: Carefully add the liquid waste containing the this compound to the bleach solution at a 1:10 ratio (waste to bleach).
-
Inactivation: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 5.5 and 9.0 using an appropriate neutralizing agent.
-
Collection: Transfer the treated solution to a designated hazardous chemical waste container.
-
Labeling and Storage: Securely close the container and label it clearly with its contents. Store it in the designated hazardous waste accumulation area.
-
Disposal: Arrange for the container to be collected by the institution's hazardous waste disposal service.
Mandatory Visualizations
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ephrin-A2-Selective YSA-Peptide
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of potent biological materials like the Ephrin-A2-selective YSA-peptide is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize exposure risks, maintain the integrity of your experiments, and foster a secure laboratory environment.
While specific safety data for the this compound is not extensively documented, the following guidelines are based on established best practices for handling synthetic peptides in a research setting. It is crucial to always consult the Safety Data Sheet (SDS) provided by the supplier for any specific hazards associated with the compound you are using.[1]
Essential Personal Protective Equipment (PPE)
The primary defense against accidental exposure to synthetic peptides is the consistent and correct use of Personal Protective Equipment.[1] The following PPE is mandatory when handling this compound in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes of peptide solutions and airborne particles of lyophilized powder.[1][2] |
| Face Shield | Recommended in conjunction with safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder or when handling larger volumes.[2][3] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard for handling peptides.[1][3] It is advisable to change gloves immediately if they become contaminated.[1] For handling concentrated solutions, consider double-gloving.[2] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[1][4] Working with peptide solutions in a well-ventilated area is also recommended. |
Operational Plan: From Receipt to Experiment
A structured workflow is critical to ensure safety and prevent contamination. The following step-by-step process outlines the best practices for handling the this compound.
Receiving and Storage
-
Upon Receipt: Inspect the packaging for any damage.
-
Storage of Lyophilized Peptide: Unless otherwise specified by the manufacturer, store the lyophilized peptide in a tightly sealed container at -20°C or -80°C for long-term stability.[4][5] Protect from moisture and light.[4][6]
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[6][7]
Reconstitution and Aliquoting
-
Designated Area: All handling of the peptide should occur in a designated, clean area, such as a chemical fume hood or biosafety cabinet.[1][4]
-
Solvent Selection: Use a sterile, appropriate solvent as recommended by the manufacturer or based on the peptide's properties. For many peptides, sterile, distilled water or a specific buffer is used.[5][6] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution, followed by dilution with an aqueous buffer.[2][6]
-
Reconstitution Technique: Add the solvent to the vial containing the lyophilized powder. Avoid shaking; instead, gently swirl or sonicate to dissolve the peptide.[5][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, divide the reconstituted solution into single-use aliquots in sterile, clearly labeled vials.[4][5]
-
Storage of Reconstituted Peptide: For short-term use, store reconstituted aliquots at 4°C for a few days.[4] For longer-term storage, freeze the aliquots at -20°C or below.[5][7]
Experimental Use
-
Handling Solutions: Always wear the appropriate PPE when handling peptide solutions.
-
Preventing Cross-Contamination: Use fresh, sterile pipette tips, tubes, and other equipment for each experimental step to maintain the integrity of your research and ensure safety.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
